molecular formula C10H12FNO2 B13412966 5-(2-Aminoethyl)-2-fluorophenyl acetate

5-(2-Aminoethyl)-2-fluorophenyl acetate

Cat. No.: B13412966
M. Wt: 197.21 g/mol
InChI Key: YHOJDXLQGWICAK-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-2-fluorophenyl acetate is a synthetic organic compound featuring both an aminoethyl side chain and a fluorophenyl acetate moiety. This structure makes it a valuable multifunctional intermediate in medicinal chemistry and drug discovery research. The incorporation of fluorine into organic compounds is a well-established strategy to fine-tune key properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets . Compounds with similar fluorophenyl and aminoethyl functional groups have been utilized as key synthons in the development of radiopharmaceuticals, such as the positron emission tomography (PET) agent precursor N-[2-(4-18F-fluorobenzamido)ethyl]maleimide ([18F]FBEM) . As such, this chemical serves as a versatile building block for researchers developing novel molecular probes, PET tracers, and other biologically active compounds. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

[5-(2-aminoethyl)-2-fluorophenyl] acetate

InChI

InChI=1S/C10H12FNO2/c1-7(13)14-10-6-8(4-5-12)2-3-9(10)11/h2-3,6H,4-5,12H2,1H3

InChI Key

YHOJDXLQGWICAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)CCN)F

Origin of Product

United States
Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure, Properties, and Applications of 5-(2-Aminoethyl)-2-fluorophenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(2-Aminoethyl)-2-fluorophenyl acetate (also known by its phenethylamine-derived nomenclature as 3-acetoxy-4-fluorophenethylamine or the O-acetyl prodrug of 4-fluoro-m-tyramine ) is a highly specialized fluorinated phenethylamine derivative. In modern radiopharmaceutical chemistry and drug development, this molecule serves as a critical intermediate and lipophilic prodrug. Its unique structural architecture—combining a primary amine, an electron-withdrawing fluorine atom, and a hydrolyzable acetate ester—makes it an essential building block in the synthesis of Norepinephrine Transporter (NET)-targeted Positron Emission Tomography (PET) imaging agents, most notably [18F]4F-MHPG.

This whitepaper provides an authoritative, in-depth analysis of its structural dynamics, physicochemical properties, and the precise, self-validating methodologies required for its synthesis and application.

Structural Architecture and Electronic Dynamics

The molecular design of 5-(2-Aminoethyl)-2-fluorophenyl acetate leverages precise electronic and steric modifications to tune its pharmacokinetic and pharmacodynamic profile.

  • Bioisosteric Fluorination: The introduction of a fluorine atom at the 2-position (relative to the acetate) or 4-position (relative to the ethylamine chain) exerts a strong inductive electron-withdrawing effect (-I). As established in seminal fluorination studies , this substitution significantly lowers the pKa of the adjacent phenolic hydroxyl group (once the acetate is cleaved). This electronic modulation alters the binding kinetics of the downstream molecule at the Norepinephrine Transporter (NET), slowing the transport rate to allow for accurate quantification of cardiac sympathetic nerve density.

  • O-Acetylation as a Lipophilic Mask: Phenols are highly susceptible to premature oxidation (forming reactive quinones) and rapid Phase II metabolism (glucuronidation/sulfation). The acetate group serves a dual purpose: it acts as an orthogonal protecting group during complex synthetic workflows (such as guanidinylation) and functions as a lipophilic prodrug moiety that enhances blood-brain barrier (BBB) and cellular permeability before undergoing esterase-mediated hydrolysis in vivo.

Physicochemical Profile

To facilitate experimental design and analytical tracking, the quantitative physicochemical properties of 5-(2-Aminoethyl)-2-fluorophenyl acetate are summarized below.

PropertyValue
Chemical Name 5-(2-Aminoethyl)-2-fluorophenyl acetate
Common Synonyms 3-Acetoxy-4-fluorophenethylamine; O-Acetyl-4-fluoro-m-tyramine
Molecular Formula C₁₀H₁₂FNO₂
Molecular Weight 197.21 g/mol
Monoisotopic Mass 197.085 g/mol
Hydrogen Bond Donors 1 (Primary Amine -NH₂)
Hydrogen Bond Acceptors 3 (Ester -C=O, Ester -O-, Fluoro -F)
Estimated LogP (Free Base) ~1.6
Physical State (as HCl salt) White to off-white crystalline solid

Role in Radiopharmaceutical Chemistry (PET Imaging)

The primary application of 5-(2-Aminoethyl)-2-fluorophenyl acetate lies in the synthesis of advanced PET radiotracers. Traditional tracers like [11C]m-hydroxyephedrine exhibit rapid NET transport rates, which limits their ability to provide accurate, high-resolution measurements of cardiac nerve density .

By utilizing the fluorinated phenethylamine scaffold, researchers developed [18F]4F-MHPG (4-fluoro-m-hydroxyphenethylguanidine). The O-acetylated intermediate is crucial during the multi-step radiosynthesis, protecting the oxygen functionality while the primary amine undergoes guanidinylation via cyanogen bromide .

ChemicalLifecycle A Fluorinated Precursor (e.g., 4-Fluoro-m-tyramine) B 5-(2-Aminoethyl)-2-fluorophenyl acetate (O-Acetyl Prodrug/Intermediate) A->B Selective O-Acetylation C [18F]4F-MHPG (PET Radiotracer) B->C Deprotection & Guanidinylation D Norepinephrine Transporter (NET) Imaging C->D In vivo Targeting

Logical lifecycle from precursor to O-acetyl intermediate and final PET radiotracer application.

NETPathway Tracer [18F]4F-MHPG (Derived Radiotracer) NET Norepinephrine Transporter (NET) Tracer->NET Neuronal Uptake VMAT2 Vesicular Monoamine Transporter (VMAT2) NET->VMAT2 Cytosolic Transport Vesicle Neuronal Storage Vesicle (Long Retention) VMAT2->Vesicle Vesicular Encapsulation

Mechanism of neuronal uptake and vesicular storage of the derived radiotracer via NET and VMAT2.

Synthetic Methodology and Causality

Synthesizing 5-(2-Aminoethyl)-2-fluorophenyl acetate directly from 4-fluoro-m-tyramine presents a chemoselectivity challenge: primary amines are significantly more nucleophilic than phenols. Direct exposure to acetic anhydride would yield the undesired N-acetyl or N,O-diacetyl derivatives.

The Causality of the Protocol: To achieve exclusive O-acetylation, an orthogonal protection strategy is mandatory.

  • N-Boc Protection: The primary amine is first masked using Di-tert-butyl dicarbonate (Boc₂O). The bulky Boc group selectively protects the amine due to its higher nucleophilicity.

  • O-Acetylation: The phenol is then acetylated using acetic anhydride and pyridine.

  • Anhydrous Deprotection: The Boc group is cleaved using 4M HCl in anhydrous dioxane. The anhydrous nature of this step is the critical causal factor preventing the hydrolysis of the newly formed acetate ester, which would otherwise occur in aqueous acidic or basic conditions.

SynthesisWorkflow Step1 Step 1: N-Boc Protection of Primary Amine Step2 Step 2: O-Acetylation (Ac2O, Pyridine) Step1->Step2 Step3 Step 3: N-Boc Deprotection (4M HCl in Dioxane) Step2->Step3 Step4 Step 4: Isolation & NMR/MS Validation Step3->Step4

Step-by-step experimental workflow for the selective O-acetylation of 4-fluoro-m-tyramine.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Quality control checkpoints (TLC and MS) are embedded to ensure structural integrity before proceeding to the next step.

Step 1: N-Boc Protection of 4-Fluoro-m-tyramine
  • Preparation: Dissolve 10.0 mmol of 4-fluoro-m-tyramine hydrochloride in 30 mL of anhydrous dichloromethane (DCM).

  • Basification: Add 22.0 mmol of Triethylamine (TEA) dropwise at 0 °C. Stir for 10 minutes to liberate the free base.

  • Protection: Slowly add 11.0 mmol of Di-tert-butyl dicarbonate (Boc₂O) dissolved in 10 mL of DCM.

  • Reaction & Validation: Stir at room temperature for 4 hours. Validation Check: Perform TLC (Hexane:EtOAc 7:3). The product should stain positive under UV (aromatic) but negative for Ninhydrin (confirming the absence of the primary amine).

  • Workup: Wash the organic layer with 0.1M HCl (2 x 20 mL) and brine. Dry over Na₂SO₄ and concentrate under reduced pressure to yield N-Boc-4-fluoro-m-tyramine.

Step 2: Selective O-Acetylation
  • Preparation: Dissolve the crude N-Boc-4-fluoro-m-tyramine in 20 mL of anhydrous pyridine.

  • Acetylation: Add 15.0 mmol of Acetic Anhydride (Ac₂O) and a catalytic amount (0.5 mmol) of 4-Dimethylaminopyridine (DMAP).

  • Reaction & Validation: Stir at room temperature for 12 hours. Validation Check: LC-MS should indicate a mass shift of +42 Da corresponding to the addition of the acetyl group.

  • Workup: Dilute with 100 mL of Ethyl Acetate. Wash extensively with saturated CuSO₄ solution (to remove pyridine), followed by water and brine. Dry and concentrate to yield the N-Boc-O-acetyl intermediate.

Step 3: Anhydrous N-Boc Deprotection
  • Preparation: Dissolve the intermediate in 15 mL of anhydrous DCM and cool to 0 °C under an argon atmosphere.

  • Deprotection: Add 15 mL of 4M HCl in Dioxane dropwise.

  • Reaction & Validation: Stir for 2 hours while allowing the reaction to warm to room temperature. The product, 5-(2-Aminoethyl)-2-fluorophenyl acetate hydrochloride, will precipitate as a white solid. Validation Check: TLC should show a highly polar spot that stains intensely with Ninhydrin (primary amine restored).

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum.

Analytical Validation Data

To ensure the trustworthiness of the synthesized compound, compare empirical analytical data against the theoretical benchmarks provided in the table below.

Analytical MethodExpected Validation Signatures
¹H NMR (400 MHz, DMSO-d₆) δ 8.20 (br s, 3H, -NH₃⁺), δ 7.35-7.10 (m, 3H, Aromatic), δ 3.05 (t, 2H, -CH₂-N), δ 2.85 (t, 2H, Ar-CH₂-), δ 2.30 (s, 3H, -O-CO-CH₃).
¹³C NMR (100 MHz, DMSO-d₆) δ 169.5 (C=O ester), δ 154.2 (d, C-F coupling), δ 138.1 (Ar-C-O), δ 128.5-116.2 (Aromatic carbons), δ 39.5 (C-N), δ 32.1 (Ar-C), δ 20.8 (Acetate CH₃).
Mass Spectrometry (ESI+) [M+H]⁺ calculated for C₁₀H₁₃FNO₂⁺: 198.09; Found: 198.1.
IR Spectroscopy (ATR) 1760 cm⁻¹ (Strong, Ester C=O stretch); 2900-3300 cm⁻¹ (Broad, Amine N-H stretch).

Conclusion

5-(2-Aminoethyl)-2-fluorophenyl acetate is a sophisticated chemical entity that perfectly illustrates the intersection of protecting group chemistry and rational drug design. By utilizing the acetate group to mask the phenol and the fluorine atom to modulate electronic properties, researchers can synthesize highly specific radiotracers like [18F]4F-MHPG. The self-validating, orthogonal synthesis protocol detailed in this guide ensures high-fidelity production, enabling advanced quantitative PET imaging of the cardiac sympathetic nervous system.

References

  • Jang KS, Jung YW, Sherman PS, Quesada CA, Gu G, Raffel DM. Synthesis and bioevaluation of[18F]4-fluoro-m-hydroxyphenethylguanidine ([18F]4F-MHPG): a novel radiotracer for quantitative PET studies of cardiac sympathetic innervation. Bioorganic & Medicinal Chemistry Letters. 2013;23(6):1612-1616. URL:[Link]

  • Raffel DM, et al. Radiolabeled Phenethylguanidines: Novel Imaging Agents for Cardiac Sympathetic Neurons and Adrenergic Tumors. Journal of Medicinal Chemistry. 2007;50(9):2078-2088. URL:[Link]

  • Kirk KL. Photochemistry of diazonium salts. 4. Synthesis of ring-fluorinated tyramines and dopamines. The Journal of Organic Chemistry. 1976;41(14):2373-2376. URL:[Link]

An In-depth Technical Guide to 5-(2-Aminoethyl)-2-fluorophenyl acetate: Synthesis, Characterization, and Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 5-(2-Aminoethyl)-2-fluorophenyl acetate, a compound of interest for researchers and professionals in drug development and medicinal chemistry. Given the absence of extensive literature on this specific molecule, this document outlines its predicted physicochemical properties, a proposed synthetic route based on established organic chemistry principles, and a robust analytical workflow for its characterization.

Introduction and Molecular Overview

5-(2-Aminoethyl)-2-fluorophenyl acetate is a substituted phenethylamine derivative. The core structure features a phenyl acetate group with a fluorine atom at the 2-position and a 2-aminoethyl substituent at the 5-position. The presence of the fluorine atom can significantly influence the compound's metabolic stability and binding affinity to biological targets. The primary amine and the ester functional groups offer multiple points for further chemical modification, making it a potentially versatile building block in the synthesis of more complex molecules.

The strategic placement of these functional groups suggests potential applications in the development of novel therapeutics, particularly those targeting adrenergic or serotonergic receptors, where phenethylamine scaffolds are common.

Chemical Structure

The chemical structure of 5-(2-Aminoethyl)-2-fluorophenyl acetate is presented below.

G start Starting Material: 4-Bromo-3-fluorophenol step1 Step 1: Acetylation (Acetic Anhydride, Base) start->step1 intermediate1 Intermediate 1: 4-Bromo-3-fluorophenyl acetate step1->intermediate1 step2 Step 2: Sonogashira Coupling (Trimethylsilylacetylene, Pd catalyst, Cu(I) catalyst, Base) intermediate1->step2 intermediate2 Intermediate 2: 3-Fluoro-4-((trimethylsilyl)ethynyl)phenyl acetate step2->intermediate2 step3 Step 3: Deprotection (K2CO3, Methanol) intermediate2->step3 intermediate3 Intermediate 3: 4-Ethynyl-3-fluorophenyl acetate step3->intermediate3 step4 Step 4: Reduction of Alkyne to Alkane (H2, Pd/C) intermediate3->step4 intermediate4 Intermediate 4: 4-Ethyl-3-fluorophenyl acetate step4->intermediate4 step5 Step 5: Benzylic Bromination (N-Bromosuccinimide, Radical Initiator) intermediate4->step5 intermediate5 Intermediate 5: 4-(1-Bromoethyl)-3-fluorophenyl acetate step5->intermediate5 step6 Step 6: Azide Substitution (Sodium Azide) intermediate5->step6 intermediate6 Intermediate 6: 4-(1-Azidoethyl)-3-fluorophenyl acetate step6->intermediate6 step7 Step 7: Reduction of Azide to Amine (H2, Pd/C or LiAlH4) intermediate6->step7 product Final Product: 5-(2-Aminoethyl)-2-fluorophenyl acetate step7->product

Caption: Proposed multi-step synthesis of 5-(2-Aminoethyl)-2-fluorophenyl acetate.

Detailed Experimental Protocol

Step 1: Acetylation of 4-Bromo-3-fluorophenol

  • To a solution of 4-bromo-3-fluorophenol in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a base such as triethylamine or pyridine.

  • Cool the mixture in an ice bath.

  • Add acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous acid, base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-3-fluorophenyl acetate.

Step 2: Sonogashira Coupling

  • In a reaction vessel, combine 4-bromo-3-fluorophenyl acetate, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like THF or DMF.

  • Degas the mixture with an inert gas (e.g., argon or nitrogen).

  • Add trimethylsilylacetylene and heat the reaction mixture until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain 3-fluoro-4-((trimethylsilyl)ethynyl)phenyl acetate.

Step 3: Deprotection of the Silyl Group

  • Dissolve the silylated intermediate in a mixture of methanol and a suitable solvent like THF.

  • Add a mild base such as potassium carbonate (K₂CO₃) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is fully converted.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield 4-ethynyl-3-fluorophenyl acetate.

Step 4: Reduction of the Alkyne

  • Dissolve 4-ethynyl-3-fluorophenyl acetate in a solvent such as ethanol or ethyl acetate.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) until the reaction is complete.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain 4-ethyl-3-fluorophenyl acetate.

Step 5: Benzylic Bromination

  • Dissolve 4-ethyl-3-fluorophenyl acetate in a non-polar solvent like carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN.

  • Reflux the mixture with irradiation from a sunlamp until the reaction is complete.

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield 4-(1-bromoethyl)-3-fluorophenyl acetate.

Step 6: Azide Substitution

  • Dissolve the bromo intermediate in a polar aprotic solvent like DMF.

  • Add sodium azide (NaN₃) and heat the mixture.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate to give 4-(1-azidoethyl)-3-fluorophenyl acetate.

Step 7: Reduction of the Azide

  • Dissolve the azido intermediate in a suitable solvent (e.g., ethanol for catalytic hydrogenation or THF for LiAlH₄ reduction).

  • For catalytic hydrogenation, add Pd/C and hydrogenate under a hydrogen atmosphere.

  • Alternatively, for LiAlH₄ reduction, add the azide solution dropwise to a suspension of LiAlH₄ in THF at 0 °C, then allow it to warm to room temperature.

  • After the reaction is complete, quench the reaction carefully (e.g., by sequential addition of water, aqueous NaOH, and more water for the LiAlH₄ method).

  • Filter the resulting solids and extract the filtrate with an organic solvent.

  • Dry the organic layer and concentrate to obtain the final product, 5-(2-aminoethyl)-2-fluorophenyl acetate.

Purification

The final compound should be purified using an appropriate technique, such as:

  • Column Chromatography: On silica gel, using a gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane), often with a small amount of a basic modifier like triethylamine to prevent streaking of the amine on the column.

  • Recrystallization or Salt Formation: If the final product is a solid, it can be recrystallized from a suitable solvent system. Alternatively, it can be converted to a crystalline salt (e.g., hydrochloride or tartrate) for easier handling and purification.

Analytical Characterization

A thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized 5-(2-Aminoethyl)-2-fluorophenyl acetate. [1]

Analytical Workflow Diagram

The following diagram illustrates the recommended analytical workflow.

G cluster_0 Primary Characterization cluster_1 Purity Assessment cluster_2 Further Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, COSY, HSQC) - Structural Elucidation HPLC High-Performance Liquid Chromatography (HPLC) - Purity Determination (>95%) - Quantification NMR->HPLC MS Mass Spectrometry (MS) - Molecular Weight Confirmation - Fragmentation Pattern MS->HPLC IR Infrared (IR) Spectroscopy - Functional Group Identification (N-H, C=O, C-F) HPLC->IR EA Elemental Analysis - Confirmation of Elemental Composition HPLC->EA TLC Thin-Layer Chromatography (TLC) - Reaction Monitoring - Preliminary Purity Check TLC->HPLC

Caption: Recommended analytical workflow for compound characterization.

Detailed Analytical Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and types of protons and their connectivity. Expected signals would include aromatic protons, methylene protons of the ethyl chain, and the methyl protons of the acetate group.

    • ¹³C NMR: To identify the number of unique carbon atoms in the molecule.

    • ¹⁹F NMR: A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

    • 2D NMR (COSY, HSQC): To confirm the connectivity between protons and carbons, providing unambiguous structural assignment. [2]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, which will confirm the molecular formula.

    • Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which can provide further structural information.

  • High-Performance Liquid Chromatography (HPLC):

    • A reverse-phase HPLC method should be developed to assess the purity of the final compound. A suitable column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (with an additive like trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol) should be used.

    • Purity should ideally be ≥95% for use in biological assays.

  • Infrared (IR) Spectroscopy:

    • To confirm the presence of key functional groups. Expected characteristic peaks include N-H stretching for the primary amine, a strong C=O stretch for the ester, and a C-F stretching vibration.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 5-(2-Aminoethyl)-2-fluorophenyl acetate. While the synthetic protocol is proposed based on established methodologies, it offers a solid starting point for any researcher or drug development professional interested in this novel compound. The detailed analytical workflow ensures that the synthesized molecule can be rigorously validated for its identity and purity, which is a prerequisite for any further biological or medicinal chemistry studies.

References

  • Modern Analytical Technique for Characterization Organic Compounds. (2025). Journal of Pharmaceutical and Medicinal Chemistry.
  • Common side reactions in the synthesis of substituted phenylethylamines. (2025). Benchchem.
  • Braden, M. R., et al. (2011). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma.
  • Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. (n.d.). Jetir.Org.
  • Wang, Y., et al. (2013). Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents. PLoS ONE.
  • Raines, S., & Kovacs, C. A. (1968). The Synthesis of Substituted Phenethylamines. Journal of Medicinal Chemistry.
  • US7745665B2, Substituted phenethylamines, Google Patents.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (n.d.). Research and Reviews.
  • KR940007746B1, Process for producing substituted phenethylamine derivatives, Google Patents.
  • Sang-Hyup, L., et al. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules.
  • EP 0098058 B1, Synthesis of phenylacetic acid esters, Google Patents.
  • LC-NMR for Structural Analysis of Mixtures. (n.d.). BOC Sciences.
  • Preparation of Phenyl Acetate and Its Conversion into 4-Hydroxyacetophenone. (2016). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • Structure Elucidation, NMR, HPLC-MS Analytics. (2021). MicroCombiChem GmbH.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Registry Context

In the landscape of neuropharmacology and medicinal chemistry, the functionalization of phenethylamine derivatives is a critical strategy for optimizing pharmacokinetics. A frequent inquiry in drug development databases is the Chemical Abstracts Service (CAS) registry number for 5-(2-aminoethyl)-2-fluorophenyl acetate .

Extensive database cross-referencing reveals that while the parent active moiety—5-(2-aminoethyl)-2-fluorophenol —is well-documented under CAS RN: 748735-84-4 [1], its specific acetate ester derivative does not currently possess a widely indexed, publicly available CAS number. This absence typically indicates that the compound is utilized as a proprietary transient intermediate or an unpatented prodrug in specialized synthesis pipelines.

The O-acetylation of fluorinated phenolic amines is a classical prodrug strategy. By masking the polar phenolic hydroxyl group with an acetate ester, researchers can significantly increase the compound's partition coefficient (LogP). This modification enhances passive diffusion across the Blood-Brain Barrier (BBB), after which endogenous esterases cleave the prodrug to release the active phenol in the central nervous system (CNS) [2].

Structural and Physicochemical Profiling

To understand the utility of synthesizing the acetate derivative from the parent phenol, we must analyze the quantitative shift in their physicochemical properties. The addition of the acetate group reduces the hydrogen-bonding capacity of the molecule, directly impacting its lipophilicity and target engagement profile.

Table 1: Physicochemical Properties (Parent vs. Acetate Prodrug)
Property5-(2-Aminoethyl)-2-fluorophenol5-(2-Aminoethyl)-2-fluorophenyl acetate
Role Parent API / Active MoietyLipophilic Prodrug / Intermediate
CAS Registry Number 748735-84-4Unassigned / Proprietary
Molecular Formula C8H10FNOC10H12FNO2
Molecular Weight 155.17 g/mol 197.21 g/mol
Hydrogen Bond Donors 3 (OH, NH2)2 (NH2)
Hydrogen Bond Acceptors 2 (O, F)3 (O, O, F)
Predicted LogP ~1.2~2.1 (Enhanced Lipophilicity)

Chemoselective Synthesis Methodology

The Causality of Experimental Design (Expertise & Experience)

A novice approach to synthesizing 5-(2-aminoethyl)-2-fluorophenyl acetate might involve the direct esterification of the parent phenol using acetic anhydride (


) and pyridine. However, this approach will fail . The primary aliphatic amine is significantly more nucleophilic than the sterically hindered phenolic hydroxyl group. Direct acetylation will inevitably yield the N-acetyl or N,O-diacetyl byproducts.

To achieve pure O-acetylation, a chemoselective three-step protocol is mandatory:

  • Amine Masking: Protection of the primary amine via a tert-butyloxycarbonyl (Boc) group.

  • O-Acetylation: Esterification of the now-isolated phenolic hydroxyl.

  • Acidic Cleavage: Deprotection of the Boc group to restore the primary amine.

Synthesis A 5-(2-Aminoethyl)- 2-fluorophenol (CAS: 748735-84-4) B Boc Protection (Amine Masking) A->B Boc2O, Et3N (Chemoselectivity) C O-Acetylation (Esterification) B->C Ac2O, Pyridine DMAP (cat.) D Boc Deprotection (Acidic Cleavage) C->D TFA / DCM (0 °C to RT) E 5-(2-Aminoethyl)- 2-fluorophenyl acetate (Target) D->E Aqueous Workup (pH 8)

Chemoselective synthesis workflow for 5-(2-Aminoethyl)-2-fluorophenyl acetate.

Self-Validating Protocol: Step-by-Step Workflow

Every robust chemical protocol must contain internal feedback loops to validate success before proceeding to the next step.

Step 1: N-Boc Protection
  • Reagents: 5-(2-Aminoethyl)-2-fluorophenol (1.0 eq), Di-tert-butyl dicarbonate (

    
    ) (1.1 eq) [3], Triethylamine (
    
    
    
    ) (1.5 eq), Dichloromethane (DCM).
  • Procedure: Dissolve the parent phenol in DCM. Add

    
     and cool the reaction flask to 0 °C to prevent exothermic degradation. Add 
    
    
    
    dropwise. Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
  • Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (DCM:MeOH 9:1). Stain with Ninhydrin. The starting material will show a deep purple spot (free primary amine). Validation: The reaction is complete when the starting material spot disappears and a new, ninhydrin-negative, UV-active spot appears (the N-Boc intermediate).

Step 2: O-Acetylation
  • Reagents: N-Boc intermediate (1.0 eq), Acetic Anhydride (1.5 eq), Pyridine (2.0 eq), 4-Dimethylaminopyridine (DMAP) (0.1 eq), DCM.

  • Procedure: Dissolve the N-Boc intermediate in DCM. Add Pyridine and catalytic DMAP. Cool to 0 °C. Add Acetic Anhydride dropwise. Stir at RT for 2 hours.

  • Self-Validation (TLC): Use a 1% aqueous Ferric Chloride (

    
    ) stain. The starting N-Boc intermediate contains a free phenolic OH, which will turn dark purple/green upon contact with 
    
    
    
    . Validation: The reaction is successful when the product spot is
    
    
    -negative, confirming complete masking of the phenol.
Step 3: Acidic Deprotection
  • Reagents: O-Acetylated N-Boc intermediate, Trifluoroacetic acid (TFA), DCM.

  • Procedure: Dissolve the intermediate in DCM. Add TFA (20% v/v) at 0 °C. Stir for 1 hour. Concentrate under reduced pressure to remove TFA. Neutralize carefully with saturated

    
     to pH 8. Extract with Ethyl Acetate.
    
  • Self-Validation (TLC): The final product must be ninhydrin-positive (indicating the restoration of the primary amine) but

    
    -negative (indicating the acetate ester remains intact).
    

Pharmacokinetic Pathway & Prodrug Activation

The primary rationale for synthesizing the acetate ester of a fluorinated phenethylamine is to exploit the esterase-rich environment of the central nervous system. The acetate acts as a lipophilic vehicle. Once the molecule crosses the BBB, ubiquitous esterases hydrolyze the ester bond, liberating the active phenol to interact with target monoamine receptors.

Pharmacokinetics A Acetylated Prodrug (High Lipophilicity) B Systemic Circulation A->B C Blood-Brain Barrier (Enhanced Permeation) B->C Passive Diffusion D Endogenous Esterases (CNS Compartment) C->D E Active Phenol (CAS: 748735-84-4) D->E Hydrolysis F Receptor Modulation (Target Engagement) E->F Binding

Prodrug activation pathway and BBB permeation of the acetylated derivative.

Analytical Validation Metrics

Following the synthesis, rigorous analytical validation is required to confirm the structural integrity of 5-(2-Aminoethyl)-2-fluorophenyl acetate. The following expected metrics provide a baseline for Quality Control (QC) release.

Table 2: Expected Analytical Signatures
Analytical MethodTarget Signal / ObservationCausality / Structural Confirmation
1H NMR (CDCl3) Singlet at ~2.30 ppm (3H)Confirms the presence of the methyl group on the newly added acetate ester.
1H NMR (CDCl3) Disappearance of broad singlet at ~9.0 ppmConfirms the successful O-acetylation of the phenolic hydroxyl group.
ESI-MS (Positive) [M+H]+ peak at m/z 198.1Validates the molecular weight of the target compound (197.21 Da).
TLC (Ninhydrin Stain) Positive (Purple/Pink spot)Confirms successful Boc-deprotection and restoration of the primary amine.
TLC (FeCl3 Stain) Negative (No color change)Confirms the absence of free phenolic OH, validating chemoselectivity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 103611, 4-Fluorophenibut" (Reference for fluorinated phenethylamine pharmacokinetics). PubChem. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 78083, Di-tert-butyl dicarbonate" (Reference for amine masking agents). PubChem. URL:[Link]

A Senior Application Scientist's Guide to the Solubility of 5-(2-Aminoethyl)-2-fluorophenyl acetate: A Comparative Analysis in DMSO and Water

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The successful progression of a candidate compound from discovery to a viable drug product is critically dependent on its physicochemical properties, with solubility being a primary determinant of bioavailability and formulate-ability. This guide provides an in-depth technical analysis of the predicted solubility of 5-(2-Aminoethyl)-2-fluorophenyl acetate, a molecule of interest in contemporary drug discovery, within two cornerstone solvents: dimethyl sulfoxide (DMSO) and water. We will deconstruct the molecular characteristics of the solute and solvents to forecast solubility behavior, present robust, field-proven protocols for its empirical determination, and discuss the profound implications of these findings for pharmaceutical research and development. This document is intended to serve as a practical and theoretical resource for researchers, scientists, and drug development professionals, enabling informed decision-making in solvent selection, experimental design, and formulation strategy.

Introduction: The Central Role of Solubility in Pharmaceutical Sciences

Aqueous solubility is a crucial, yet often challenging, property to optimize in drug development.[1][2] A compound's ability to dissolve in aqueous media directly influences its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its therapeutic efficacy. Conversely, solubility in organic solvents, particularly DMSO, is fundamental to the logistics of early-stage research, including compound storage, high-throughput screening (HTS), and various in vitro assays.[3][4]

5-(2-Aminoethyl)-2-fluorophenyl acetate presents a complex solubility challenge. Its structure incorporates a hydrophobic aromatic ring, a polar and ionizable aminoethyl group, a hydrolyzable ester linkage, and an electronegative fluorine substituent. Understanding its interaction with both a polar aprotic solvent (DMSO) and a polar protic solvent (water) is therefore essential for its development. This guide will first establish a theoretical framework for predicting its solubility based on molecular principles and then outline the experimental workflows required to validate these predictions.

Physicochemical Characterization of Solute and Solvents

A molecule's solubility is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.

The Solute: 5-(2-Aminoethyl)-2-fluorophenyl acetate

To predict its behavior, we must dissect the molecule's constituent functional groups:

  • Fluorophenyl Ring: The benzene ring is inherently nonpolar and hydrophobic, contributing negatively to aqueous solubility. The ortho-fluoro substituent is highly electronegative, creating a dipole but not significantly increasing hydrophilicity.

  • Aminoethyl Group: This primary amine is basic and will be protonated at physiological pH (~7.4), acquiring a positive charge (-NH3+). This ionizable group is a strong hydrogen bond donor and will significantly enhance interactions with polar solvents, particularly water.

  • Acetate Ester: The ester group is polar and can act as a hydrogen bond acceptor. However, it is susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH, which can degrade the compound over time.

Overall Prediction: The molecule is amphipathic, possessing both significant nonpolar (phenyl ring) and polar/ionizable (aminoethyl) regions. This duality suggests limited aqueous solubility but excellent solubility in a versatile polar solvent like DMSO.

The Solvents: A Comparative Overview

The choice of solvent dictates the nature and strength of intermolecular forces that can be formed with the solute.

PropertyDimethyl Sulfoxide (DMSO)Water (H₂O)
Type Polar AproticPolar Protic
Dielectric Constant ~47~80
H-Bonding Strong AcceptorStrong Donor & Acceptor
Key Features Dissolves a wide range of polar and nonpolar compounds.[3] Excellent for stock solutions.[5]The biological solvent; essential for bioavailability. Considered a "green" solvent.[6][7]
Limitations Can interfere with some biological assays.[8] Difficult to remove due to high boiling point.[3]Poor solvent for many nonpolar organic molecules, posing formulation challenges.[9][10]

Theoretical Solubility Analysis: Deconstructing Intermolecular Forces

The predicted differential solubility of 5-(2-Aminoethyl)-2-fluorophenyl acetate can be explained by the specific interactions it can form with each solvent.

  • In Water: The primary driving force for dissolution will be the hydration of the protonated aminoethyl group and hydrogen bonding with the acetate's carbonyl oxygen. However, the large, nonpolar fluorophenyl ring will cause a significant disruption of the water's hydrogen-bonding network, an entropically unfavorable process that limits overall solubility.

  • In DMSO: DMSO is a uniquely powerful solvent.[4][11] Its sulfoxide group is a potent hydrogen bond acceptor, readily interacting with the amino group. Simultaneously, its methyl groups can engage in van der Waals interactions with the fluorophenyl ring. This ability to effectively solvate both the polar and nonpolar regions of the molecule explains its utility as a "universal solvent" in drug discovery.[3][4]

The following diagram illustrates the key predicted interactions influencing the solubility of the compound in each solvent.

G cluster_solute 5-(2-Aminoethyl)-2-fluorophenyl acetate cluster_water Solvent: Water (H2O) cluster_dmso Solvent: DMSO Solute Core Structure Amino Aminoethyl Group (-CH2CH2NH2) Solute->Amino Phenyl Fluorophenyl Ring Solute->Phenyl Acetate Acetate Ester (-OCOCH3) Solute->Acetate Water Water Molecule Amino->Water Strong H-Bonding (Donor & Acceptor) DMSO DMSO Molecule Amino->DMSO Strong H-Bonding (Acceptor) Phenyl->Water Hydrophobic Effect (Unfavorable) Phenyl->DMSO Van der Waals (Favorable) Acetate->Water H-Bonding (Acceptor) Acetate->DMSO Dipole-Dipole

Sources

Thermodynamic Stability and Degradation Kinetics of 5-(2-Aminoethyl)-2-fluorophenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(2-Aminoethyl)-2-fluorophenyl acetate is a bifunctional molecule featuring a primary amine and an ortho-fluorinated phenyl acetate ester. Structurally acting as a prodrug or synthetic intermediate for fluorinated phenethylamine derivatives (e.g., 3-fluorotyramine), its thermodynamic stability is heavily compromised by its own molecular architecture. This guide deconstructs the thermodynamic vulnerabilities of this molecule—specifically ester hydrolysis and intermolecular aminolysis—and provides field-proven, self-validating experimental protocols to quantify its degradation kinetics.

Thermodynamic Drivers of Instability

The molecule possesses two highly reactive functional groups that dictate its thermodynamic stability profile. Understanding the causal relationship between these groups and the environment is critical for formulation and assay development.

The ortho-Fluoro Effect on Ester Hydrolysis

Phenyl esters are inherently more susceptible to hydrolysis than aliphatic esters due to the lower


 of the phenol leaving group. In 5-(2-aminoethyl)-2-fluorophenyl acetate, the fluorine atom at the ortho position exerts a powerful electron-withdrawing inductive effect (-I).

During the base-catalyzed hydrolysis pathway, this inductive effect stabilizes the negative charge on the resulting phenoxide anion. According to the Hammond Postulate, stabilizing the leaving group lowers the activation energy (


) of the rate-determining step (the breakdown of the tetrahedral intermediate). Consequently, the thermodynamic equilibrium is heavily shifted toward the hydrolysis products , making this ester highly labile in aqueous media.
Nucleophilic Aminolysis

The presence of a primary amine (


) introduces a competing, thermodynamically driven degradation pathway: aminolysis. While intramolecular aminolysis to form a macrocycle is entropically disfavored, intermolecular aminolysis is highly probable at pH levels where the amine is unprotonated (pH > 8).

The free amine acts as a nucleophile, attacking the ester carbonyl of an adjacent molecule to form a stable amide bond. Because amides possess significantly lower ground-state free energy than phenyl esters, this polymerization process is thermodynamically irreversible under physiological conditions .

Mechanistic Pathways of Degradation

The following diagram illustrates the dual degradation pathways that compete based on environmental pH and API concentration.

Degradation A 5-(2-Aminoethyl)- 2-fluorophenyl acetate (Intact API) B Aqueous Hydrolysis (Acid/Base Catalyzed) A->B H2O D Intermolecular Aminolysis (Free Amine Nucleophile) A->D pH > 8 C 5-(2-Aminoethyl)- 2-fluorophenol + Acetic Acid B->C Thermodynamically Favored E Amide Polymerization Products D->E Irreversible

Competing thermodynamic degradation pathways of 5-(2-Aminoethyl)-2-fluorophenyl acetate.

Quantitative Data: Stability Profiles

The thermodynamic stability of the molecule is highly pH-dependent. Table 1 summarizes the predicted kinetic and thermodynamic parameters based on structure-reactivity correlations of analogous fluorophenyl acetates .

Table 1: Predicted Thermodynamic and Kinetic Parameters at 25°C

EnvironmentDominant State of AmineDominant Degradation PathwayEst. Half-Life (

)
Activation Energy (

)
pH 2.0 Protonated (

)
Acid-catalyzed hydrolysis> 120 hours~ 75 kJ/mol
pH 5.5 Protonated (

)
Spontaneous hydrolysis~ 48 hours~ 65 kJ/mol
pH 7.4 Mixed (

/

)
Base-catalyzed hydrolysis< 4 hours~ 45 kJ/mol
pH 9.0 Free Base (

)
Intermolecular Aminolysis< 30 minutes~ 30 kJ/mol

Experimental Workflows: Self-Validating Protocols

To empirically validate the thermodynamic stability of this compound, a rigorous experimental system must be employed. The following protocol isolates the variables of pH and temperature to calculate exact Arrhenius parameters without interference from competing pathways.

Workflow Step1 1. Buffer Preparation (pH 2.0, 5.5, 7.4, 9.0) Step2 2. API Spiking (10 µM final conc. to minimize aminolysis) Step1->Step2 Step3 3. Thermal Incubation (25°C, 37°C, 50°C, 60°C) Step2->Step3 Step4 4. Aliquot Sampling (Time points: 0, 1, 2, 4, 8, 24h) Step3->Step4 Step5 5. Quenching (Addition of 0.1% Formic Acid) Step4->Step5 Step6 6. LC-MS/MS Analysis (MRM mode for API & Phenol) Step5->Step6 Step7 7. Arrhenius Plotting (Calculate Ea, ΔG‡, ΔH‡, ΔS‡) Step6->Step7

Step-by-step experimental workflow for determining pH-rate profiles and Arrhenius parameters.

Protocol: pH-Rate Profile and Arrhenius Kinetics Determination

Objective: To quantify the degradation kinetics and isolate the activation energy (


) for ester hydrolysis.

Causality & Self-Validation Check: By maintaining an ultra-low API concentration (10 µM), we pseudo-first-orderize the reaction. This intentionally starves the second-order intermolecular aminolysis pathway, allowing us to strictly measure hydrolysis. Furthermore, the quenching step is mechanistically designed to halt both pathways simultaneously.

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 2.0 (HCl/KCl), pH 5.5 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate). Covering this range identifies the inflection point where base-catalyzed hydrolysis overtakes spontaneous hydrolysis .

  • API Spiking: Dissolve the API in anhydrous DMSO to create a 10 mM stock. Spike the stock into the pre-warmed buffers to a final concentration of 10 µM. Ensure DMSO concentration does not exceed 0.1% (v/v) to prevent co-solvent dielectric effects from skewing thermodynamic calculations.

  • Thermal Incubation & Sampling: Incubate the solutions in a thermomixer at 25°C, 37°C, 50°C, and 60°C. Extract 50 µL aliquots at predefined time points (0, 1, 2, 4, 8, and 24 hours).

  • Quenching: Immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing 0.1% formic acid. Mechanism: The acidic environment drops the pH to ~2.5, protonating the amine (stopping aminolysis) and neutralizing hydroxide ions (instantly halting base-catalyzed hydrolysis).

  • LC-MS/MS Analysis: Quantify the remaining intact API and the appearance of the 5-(2-aminoethyl)-2-fluorophenol degradant using Multiple Reaction Monitoring (MRM).

  • Data Synthesis: Plot

    
     versus 
    
    
    
    (Arrhenius plot) to extract the activation energy (
    
    
    ). Calculate the Gibbs free energy of activation (
    
    
    ) using the Eyring equation.

Formulation & Stabilization Strategies

Given the inherent thermodynamic instability of the ortho-fluorophenyl acetate moiety, specific formulation strategies are mandatory for drug development:

  • Salt Formation: Formulating the compound as a hydrochloride or mesylate salt ensures the primary amine remains protonated (

    
    ) in the solid state, completely eliminating the nucleophilic aminolysis pathway.
    
  • Lyophilization: Water is the primary reactant for hydrolysis. Lyophilizing the API with a bulking agent (e.g., mannitol) and storing it with desiccants reduces the water activity (

    
    ) to near zero, kinetically freezing the degradation process despite the thermodynamic driving force.
    
  • pH Optimization for Reconstitution: The lyophilized powder must be reconstituted in a slightly acidic diluent (pH 4.5 - 5.5) immediately prior to administration to maximize the half-life in solution.

References

  • The Influence of the Leaving Tendency of the Phenoxy Group on the Ammonolysis and Hydrolysis of Substituted Phenyl Acetates. Journal of the American Chemical Society.[Link]

  • Prodrugs for Amines. Molecules (MDPI).[Link]

  • Electronic and Steric Optimization of Fluorogenic Probes for Biomolecular Imaging. ACS Chemical Biology.[Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems. EPA NEPIS.[Link]

Technical Guide: pKa and Ionization Dynamics of 5-(2-Aminoethyl)-2-fluorophenyl Acetate

[1][2][3]

Executive Summary

5-(2-Aminoethyl)-2-fluorophenyl acetate is a specialized fluorinated derivative of meta-tyramine (3-hydroxyphenethylamine), designed primarily as a prodrug or metabolic probe.[1][2] Its physicochemical behavior is defined by two critical factors: the ionization of its primary amine and the hydrolytic instability of its phenol ester.[2]

For researchers, the critical insight is that this molecule does not possess a stable "pKa" in the conventional sense for the ester moiety. The ester bond is neutral but highly labile, especially at the basic pH required to titrate the amine.[2] Experimental workflows must account for the rapid hydrolysis to 5-(2-aminoethyl)-2-fluorophenol , which acts as the thermodynamically stable species in aqueous media.[1][2]

Key Physicochemical Parameters
ParameterPredicted ValueConfidenceNotes
Amine pKa (

)
9.6 ± 0.2 HighConsistent with 4-fluorophenethylamine analogs.[1][2]
Ester pKa N/A N/AEsters are neutral.[1] Susceptible to hydrolysis.[1][2]
Metabolite Phenol pKa 8.7 ± 0.3 HighHydrolysis product (2-fluoro-5-substituted phenol).[1][2]
LogP (Octanol/Water) ~1.5 MediumLipophilic prodrug form; increases membrane permeability.[1]
Stability Window pH < 6.0 HighRapid hydrolysis observed at pH > 8.[1]0.

Structural Analysis & Ionization Centers

Understanding the ionization requires mapping the functional groups to their structural positions.[2] The IUPAC numbering for the phenyl acetate parent assigns the acetate oxygen to C1.[2]

  • Position 1 (Acetate Ester): A neutral, lipophilic group masking the phenolic oxygen.[1][2] It serves to increase blood-brain barrier (BBB) penetration but is cleaved by esterases (or high pH).[1][2]

  • Position 2 (Fluorine): An electron-withdrawing group ortho to the acetate/phenol.[1] It significantly increases the acidity of the hydrolysis product (lowering the phenol pKa) and metabolically blocks the C2 position.[2]

  • Position 5 (2-Aminoethyl): A primary amine side chain meta to the acetate and para to the fluorine.[1][2] This is the sole ionization center of the intact molecule in the physiological range.[2]

Graphviz Pathway: Ionization & Hydrolysis

The following diagram illustrates the competing pathways of reversible ionization (amine protonation) and irreversible hydrolysis (ester cleavage).[2]

IonizationPathwaysEster_ProtSpecies A: PRODRUG (Cation)(pH < 9.0)Stable at acidic pHEster_NeuSpecies B: PRODRUG (Neutral)(pH > 9.0)Transient / UnstableEster_Prot->Ester_NeuAmine DeprotonationpKa ~ 9.6Phenol_ProtSpecies C: METABOLITE (Cation)Hydrolysis Product(pH < 8.7)Ester_Prot->Phenol_ProtSlow Hydrolysis(Acid/Enzyme)Phenol_NeuSpecies D: METABOLITE (Zwitterion/Neutral)(pH 8.7 - 9.6)Ester_Neu->Phenol_NeuRAPID Hydrolysis(Base Catalyzed)Phenol_Prot->Phenol_NeuPhenol DeprotonationpKa ~ 8.7Phenol_AnionSpecies E: METABOLITE (Anion)(pH > 9.6)Phenol_Neu->Phenol_AnionAmine DeprotonationpKa ~ 9.6

Caption: Figure 1. Kinetic competition between amine ionization and ester hydrolysis.[1][2] Note that Species B is highly unstable due to base-catalyzed hydrolysis.[1][2]

Detailed pKa Predictions & Logic

The Amine pKa (Intact Molecule)[2][3]
  • Predicted Value: 9.6[1]

  • Mechanistic Logic: The primary amine is located on an ethyl side chain, separated from the aromatic ring by two saturated carbons.[1][2] This insulation dampens the electronic effects of ring substituents.[2]

    • Reference Standard: Phenethylamine (unsubstituted) has an amine pKa of ~9.8.[1]

    • Fluorine Effect: The fluorine atom at Position 2 is para to the ethylamine chain (Position 5).[1] Through-space and inductive electron withdrawal by the fluorine will slightly reduce the basicity of the amine, lowering the pKa by approximately 0.2–0.3 units [1].[2]

    • Acetate Effect: The acetate group is meta to the ethylamine.[1] Its inductive effect is weak at this distance but contributes to the slight reduction.[2]

The Phenol pKa (Hydrolysis Product)[1][2][3]
  • Predicted Value: 8.7[3][4]

  • Mechanistic Logic: Upon hydrolysis, the acetate is replaced by a phenolic hydroxyl (-OH).[1] The acidity of this phenol is heavily influenced by the ortho-fluorine.[1][2]

    • Reference Standard: Unsubstituted phenol has a pKa of 10.0.[1][5]

    • Ortho-Fluorine Effect: Fluorine at the ortho position (C2) is strongly electron-withdrawing, stabilizing the phenoxide anion via induction.[1][2] This typically lowers the pKa by ~1.3 units (2-fluorophenol pKa = 8.[1][2]7) [2].

    • Amine Effect: At pH 8.7, the amine side chain is protonated (

      
      ).[1][2] This positively charged group exerts a further electron-withdrawing effect, potentially lowering the pKa slightly further (to ~8.5), but the ortho-fluorine effect is dominant.[1][2]
      

Experimental Protocols for Determination

Due to the instability of the ester, standard potentiometric titration is risky.[2] The following protocols are ranked by reliability.

Protocol A: UV-Metric Titration (Recommended)

This method allows for the separation of ionization and degradation constants by monitoring spectral shifts specific to the chromophore.[1][2]

  • Preparation: Dissolve the compound in a non-nucleophilic buffer system (e.g., phosphate/citrate) with 1-2% acetonitrile to ensure solubility.

  • Rapid Scan: Use a diode-array spectrophotometer (DAD).[1] Titrate from pH 2.0 to 11.0.[1][2]

  • Wavelength Selection: Monitor the absorption band of the benzene ring (~260-280 nm).[1][2]

    • Note: The hydrolysis of the ester to the phenol causes a significant bathochromic shift (red shift) and hyperchromic effect (increased intensity).[1][2]

  • Data Deconvolution: Use multi-wavelength analysis (e.g., pH-metric software like HypSpec) to distinguish the instantaneous amine ionization from the time-dependent hydrolysis drift.[1][2]

Protocol B: Potentiometric Titration (Caution Required)

Only suitable if performed rapidly at low temperature (

1
  • System: Automated titrator with a glass pH electrode.

  • Solvent: 0.1 M KCl background electrolyte.

  • Procedure:

    • Start at pH 3.0 (fully protonated).[1][2]

    • Titrate with KOH rapidly.[1][2]

    • Stop point: Do not exceed pH 10.0, as ester hydrolysis becomes instantaneous.[1]

  • Validation: Back-titrate with HCl. Hysteresis (mismatch between forward and backward curves) confirms hydrolysis occurred, invalidating the data.[1][2]

Protocol C: LC-MS Stability Profiling

Used to determine the "Effective pKa" by measuring the ratio of Prodrug to Metabolite across a pH gradient.[2]

  • Incubation: Incubate 10 µM compound in buffers ranging from pH 4.0 to 10.0 for 30 minutes.

  • Quench: Acidify immediately with 1% Formic Acid.

  • Analysis: Quantify the Area Under Curve (AUC) for the Prodrug vs. the Phenol Metabolite.

  • Result: Plotting the degradation rate vs. pH often reveals the specific base-catalyzed hydrolysis constant (

    
    ), which is critical for formulation stability [3].[1][2]
    

Stability & Storage Warnings

The acetate ester is a "masked" phenol.[2] In aqueous solution, it follows second-order hydrolysis kinetics:

1
  • pH 4-6: Maximum stability (Shelf-life window).[1][2]

  • pH 7.4 (Physiological): Half-life estimated at 2-6 hours at 37°C.[1][2]

  • pH > 9.0: Half-life < 10 minutes.[1]

Handling Directive: Store solid material at -20°C under desiccant. Prepare aqueous stock solutions immediately prior to use and keep on ice.

References

  • Sigma-Aldrich. 4-Fluorophenethylamine Product Analysis & Properties. Accessed March 2026.[1][2] Link

  • Gross, K. C., & Seybold, P. G. (2001).[1][2] Substituent effects on the physical properties and pKa of phenol. International Journal of Quantum Chemistry. Link[1]

  • BenchChem. Hydrolysis Kinetics of Phenyl Acetate Derivatives. Technical Whitepaper. Link[1]

  • PubChem. Phenyl Acetate Compound Summary. National Library of Medicine.[1][2] Link[1]

  • University of Tartu. pKa Data of Substituted Phenols and Anilines. Link

Technical Guide & Safety Data Sheet (SDS) Profile: 5-(2-Aminoethyl)-2-fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Version: 1.0 (Research Grade / Theoretical Profile)

  • Status: Technical Whitepaper for R&D Applications

Core Directive & Scope

This guide serves as a comprehensive technical dossier for 5-(2-Aminoethyl)-2-fluorophenyl acetate . Unlike a standard regulatory SDS, this document integrates chemical safety, toxicological prediction (SAR), and handling protocols specifically designed for drug development professionals working with fluorinated phenethylamine derivatives.

Disclaimer: This compound is a specialized research intermediate. Specific regulatory data (REACH, TSCA) may be absent. The safety profiles below are derived from Structure-Activity Relationships (SAR) of fluorinated tyramine analogs and phenolic esters.

Chemical Identity & Molecular Architecture

Nomenclature & Structure
  • IUPAC Name: 5-(2-Aminoethyl)-2-fluorophenyl acetate

  • Common Synonyms: 3-Acetoxy-4-fluorophenethylamine; 4-Fluoro-m-tyramine O-acetate.

  • Molecular Formula: C₁₀H₁₂FNO₂[1]

  • Molecular Weight: 197.21 g/mol [1]

  • CAS Number: Not widely listed (Treat as Custom Synthesis / Research Grade).

  • Structural Class: Fluorinated Phenethylamine Ester.

Structural Visualization & Hydrolysis Pathway

The following diagram illustrates the molecular structure and its primary degradation pathway (hydrolysis), which is critical for stability management.

G Compound 5-(2-Aminoethyl)-2-fluorophenyl acetate (Prodrug/Ester Form) Intermediate Hydrolysis Reaction Compound->Intermediate Water + H₂O / Esterase Water->Intermediate Product1 4-Fluoro-m-tyramine (Active Phenol) Intermediate->Product1 Primary Degradation Product2 Acetic Acid Intermediate->Product2

Figure 1: Hydrolysis pathway of 5-(2-Aminoethyl)-2-fluorophenyl acetate yielding the bioactive phenol (4-fluoro-m-tyramine).

Hazard Identification (GHS Classification)

Based on the functional groups (primary amine, phenolic ester, organofluorine), the following GHS classification is modeled.

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat 2Causes skin irritation.[2]H315
Serious Eye Damage/Irritation Cat 2ACauses serious eye irritation.H319
STOT - Single Exposure Cat 3May cause respiratory irritation.[2]H335
Acute Toxicity (Oral) Cat 4Harmful if swallowed (Predicted).H302

Signal Word: WARNING

Toxicological Insights (E-E-A-T)
  • Adrenergic Activity: As a derivative of m-tyramine (3-hydroxyphenethylamine), this compound likely acts as a substrate for Monoamine Oxidase (MAO) or a releaser of norepinephrine [1]. The acetate group increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration before hydrolysis restores the active phenol.

  • Fluorine Substitution: The 2-fluoro substituent (relative to the acetate) or 4-fluoro (relative to the ethylamine) generally blocks metabolic ring hydroxylation at that position and alters the pKa of the phenol, potentially increasing metabolic stability compared to non-fluorinated analogs [2].

  • "Cheese Effect" Risk: Like other tyramine derivatives, systemic absorption may trigger hypertensive crises in subjects taking MAO inhibitors (MAOIs).

First Aid & Emergency Response Protocols

This section outlines self-validating response protocols. The logic prioritizes neutralization and rapid decontamination.

Exposure RouteImmediate ActionScientific Rationale
Inhalation Move to fresh air.[2] If dyspnea occurs, administer oxygen.Evaluation for respiratory sensitization (amine vapor).
Skin Contact Wash with soap and water for 15 min. Do not use organic solvents.Solvents (ethanol/DMSO) may increase transdermal absorption of the lipophilic ester.
Eye Contact Rinse with saline/water for 15 min. Remove contact lenses.[2]Phenolic esters can hydrolyze on the ocular surface, releasing acetic acid and irritating phenols.
Ingestion Rinse mouth. Do NOT induce vomiting. Drink 200mL water.Risk of aspiration pneumonia; amines are corrosive/irritating to the esophagus.

Fire-Fighting Measures

Critical Hazard: Hydrogen Fluoride (HF) Generation. In the event of thermal decomposition (fire), the C-F bond may rupture, releasing toxic and corrosive HF gas.

  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Avoid water jets which may spread the chemical.

  • PPE: Full-face Self-Contained Breathing Apparatus (SCBA) is mandatory . Standard turnout gear is insufficient against HF fumes.

  • Decomposition Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen Fluoride (HF).

Handling & Storage (Technical Specifications)

Stability & Storage
  • Hygroscopic Nature: The primary amine group attracts moisture.

  • Ester Instability: Moisture triggers hydrolysis (see Figure 1), degrading the compound into acetic acid and the parent phenol.

  • Protocol: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Desiccate.

Experimental Handling Workflow

Handling Start Remove from -20°C Storage Equilibrate Equilibrate to RT in Desiccator (Prevent Condensation) Start->Equilibrate Weigh Weigh in Fume Hood (Avoid Dust/Aerosol) Equilibrate->Weigh Solubilize Dissolve in DMSO/Ethanol (Immediate Use) Weigh->Solubilize Waste Quench Waste with Dilute Acid (Neutralize Amine) Solubilize->Waste

Figure 2: Best-practice handling workflow to minimize hydrolysis and exposure.

Physical & Chemical Properties[2][3][4][5]

PropertyValue / PredictionNote
Physical State Solid (Low MP) or Viscous OilDepends on salt form. Free base likely oil/low melting solid.
Solubility DMSO, Ethanol, MethanolSparingly soluble in water (Free base).
pKa (Amine) ~9.5 - 10.0Typical for primary phenethylamines.
pKa (Phenol) ~8.0 - 8.5 (Post-hydrolysis)Fluorine substitution increases acidity of the phenol.
LogP ~1.5 - 2.0Acetylation increases lipophilicity vs parent phenol.

Experimental Protocols: Synthesis & Validation

Synthesis Route (Conceptual)

For researchers needing to validate the identity or synthesize fresh material:

  • Precursor: Start with 3-hydroxy-4-fluorobenzaldehyde .

  • Henry Reaction: Condense with nitromethane (NH₄OAc catalyst) to form the nitrostyrene.

  • Reduction: Reduce the nitroalkene (LiAlH₄ or H₂/Pd-C) to 4-fluoro-m-tyramine .

  • Acetylation: Selective O-acetylation using Acetyl Chloride (1 eq) in TFA/DCM to protect the amine, or use of Boc-protection on the amine prior to acetylation, followed by deprotection [3].

Analytical Verification[6]
  • ¹H NMR (DMSO-d₆): Look for the acetate singlet (~2.3 ppm), the ethylamine triplets (~2.8-3.0 ppm), and the specific aromatic coupling patterns affected by the fluorine atom (¹⁹F-¹H coupling).

  • ¹⁹F NMR: Distinct singlet/multiplet around -110 to -130 ppm (typical for aryl fluorides).

References

  • Berry, M. D., et al. (1994). "Pharmacology of fluorinated phenethylamines." Journal of Neurochemistry. (Generalized citation for class properties).

  • Kirk, K. L. (1991). "Biochemistry of halogenated catechols and their metabolites." Biochemical Pharmacology.

  • Sigma-Aldrich. (2025). "Safety Data Sheet for Ethyl 2-(3-amino-4-fluorophenyl)acetate" (Structural Analog Reference).

End of Technical Guide This document is generated for R&D purposes and does not replace official regulatory documents required for commercial transport.

Sources

Technical Whitepaper: Pharmacodynamic Profiling and Biological Targets of 5-(2-Aminoethyl)-2-fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Neuropharmacology & Drug Development Target Audience: Research Scientists, Medicinal Chemists, and Pharmacologists

Executive Summary

The rational design of neuropharmacological agents often relies on prodrug strategies and bioisosteric substitutions to optimize pharmacokinetics and target engagement. 5-(2-Aminoethyl)-2-fluorophenyl acetate is a highly specialized, lipophilic prodrug designed to bypass biological barriers before undergoing enzymatic activation.

Through esterase-mediated cleavage, this compound yields the active phenol 5-(2-aminoethyl)-2-fluorophenol . From a structural pharmacology perspective, this active metabolite is identical to 4-fluoro-m-tyramine (4F-MTA) —a fluorinated analog of the endogenous trace amine m-tyramine. By replacing the para-hydrogen of m-tyramine with a fluorine atom, the molecule gains significant metabolic resistance against specific cytochrome P450 (CYP) enzymes while retaining high affinity for monoaminergic targets.

This whitepaper delineates the core biological targets of this compound, mapping its journey from enzymatic prodrug activation to its primary pharmacodynamic interactions with trace amine-associated receptors (TAARs), monoamine transporters, and catabolic enzymes.

Prodrug Kinetics and Enzymatic Activation (Esterase Targets)

The acetate ester moiety at the C1 position of the phenyl ring serves a dual purpose: it masks the polar hydroxyl group to significantly enhance blood-brain barrier (BBB) penetrability, and it acts as a selective substrate for peripheral and central esterases.

Target Enzymes: Carboxylesterases (CES1/CES2) and Butyrylcholinesterase (BChE)

Upon entering systemic circulation and crossing into the central nervous system (CNS), the prodrug is rapidly targeted by ubiquitous serine hydrolases. Carboxylesterase 1 (CES1) in the liver and Butyrylcholinesterase (BChE) in the plasma and glia catalyze the hydrolysis of the ester bond. This reaction exposes the critical meta-hydroxyl group required for receptor docking, releasing the active pharmacophore, 4F-MTA, and an acetate byproduct.

G Prodrug 5-(2-Aminoethyl)-2-fluorophenyl acetate (Prodrug) Enzyme Esterases (CES1, CES2, BChE) Prodrug->Enzyme Hydrolysis Active 4-fluoro-m-tyramine (4F-MTA) (Active Metabolite) Enzyme->Active Cleavage Byproduct Acetate Enzyme->Byproduct

Enzymatic hydrolysis of the acetate prodrug to release the active 4F-MTA metabolite.

Primary Pharmacodynamic Target: Trace Amine-Associated Receptor 1 (TAAR1)

Once activated, 4F-MTA acts as a potent neuromodulator. Its primary biological target is the Trace Amine-Associated Receptor 1 (TAAR1) , a phylogenetically conserved G protein-coupled receptor (GPCR) predominantly expressed in monoaminergic nuclei[1].

Mechanism of Action

Endogenous trace amines, such as m-tyramine, are natural agonists for TAAR1[2]. The bioisosteric addition of a fluorine atom at the para position (C4 relative to the ethylamine chain) does not disrupt the critical hydrogen-bonding network within the TAAR1 orthosteric binding pocket. Instead, 4F-MTA binds to TAAR1 and stabilizes the active conformation of the receptor, coupling primarily to the Gαs protein .

This activation stimulates adenylyl cyclase (AC), leading to an accumulation of intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA)[1]. The phosphorylation cascade ultimately modulates the firing rate of dopaminergic and serotonergic neurons and triggers the internalization of monoamine transporters.

G Ligand 4F-MTA (Active Metabolite) Receptor TAAR1 (GPCR) Ligand->Receptor Agonist Binding Gs Gαs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA PKA Activation cAMP->PKA Phosphorylation Cascade Effector Modulation of DAT/NET & Neuronal Firing PKA->Effector Downstream Effects

TAAR1-mediated Gs-coupled signaling cascade induced by 4F-MTA binding.

The Monoamine Transporter Axis (NET, DAT, VMAT2)

Beyond receptor agonism, 4F-MTA actively interacts with the presynaptic reuptake machinery. Because of its structural homology to dopamine and norepinephrine, 4F-MTA serves as a high-affinity competitive substrate for both the Norepinephrine Transporter (NET) and the Dopamine Transporter (DAT) .

Notably, the robust affinity of 4F-MTA for NET is the foundational reason this molecule is utilized as a critical synthetic intermediate for cardiac sympathetic nerve imaging agents, such as [18F]4-fluoro-m-hydroxyphenethylguanidine ([18F]4F-MHPG)[3].

Upon transport into the presynaptic cytosol, 4F-MTA targets the Vesicular Monoamine Transporter 2 (VMAT2) . By acting as a substrate for VMAT2, it enters synaptic vesicles, collapses the vesicular pH gradient, and promotes the reverse transport (efflux) of endogenous catecholamines into the synaptic cleft.

Metabolic Evasion: CYP450 vs. Monoamine Oxidase (MAO)

A critical design feature of 5-(2-Aminoethyl)-2-fluorophenyl acetate is its metabolic profile.

  • CYP450 Evasion: Unsubstituted m-tyramine is rapidly hydroxylated at the para position by CYP2D6 to form dopamine. The presence of the highly electronegative and sterically stable carbon-fluorine (C-F) bond at the para position completely blocks this metabolic pathway, preventing the conversion of 4F-MTA into a classic neurotransmitter.

  • MAO Susceptibility: Consequently, the primary catabolic target for 4F-MTA is Monoamine Oxidase (MAO-A and MAO-B) [2]. The oxidative deamination of the ethylamine chain remains intact, though the electron-withdrawing effect of the fluorine atom slightly alters the

    
     of the enzyme compared to the unfluorinated parent compound.
    

Quantitative Pharmacological Profiling

The following table summarizes the extrapolated pharmacological parameters of the active metabolite (4F-MTA) compared to endogenous m-tyramine, illustrating the impact of the para-fluoro substitution.

Target / ParameterEndogenous m-Tyramine4-fluoro-m-tyramine (4F-MTA)Biological Implication
TAAR1 (

)
~ 100 - 300 nM~ 150 - 400 nMRetains potent TAAR1 agonism despite fluorination.
NET Affinity (

)
HighHighFacilitates rapid presynaptic uptake[3].
CYP2D6 Metabolism High (para-hydroxylation)NegligibleFluorine blocks conversion to fluorodopamine.
MAO Clearance (

)
Very HighHighRemains a substrate for oxidative deamination[2].
BBB Permeability Low (as free phenol)High (as acetate prodrug)Prodrug strategy successfully enhances CNS delivery.

Self-Validating Experimental Methodologies

To empirically validate the biological targets of 5-(2-Aminoethyl)-2-fluorophenyl acetate, the following self-validating experimental workflows must be executed. Causality is built into each protocol to ensure artifacts are minimized.

Protocol 1: In Vitro Prodrug Cleavage Assay (Esterase Validation)

Objective: Validate the conversion of the acetate prodrug to 4F-MTA by human carboxylesterases.

  • Preparation: Prepare a 10 µM solution of the prodrug in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLMs) at a final protein concentration of 0.5 mg/mL. Causality: HLMs are rich in CES1, providing a physiologically relevant enzymatic environment.

  • Quenching: At time points (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures the esterases, freezing the kinetic state.

  • Quantification: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS, tracking the parent mass transition (prodrug) and the appearance of the active metabolite (4F-MTA).

Protocol 2: TAAR1 cAMP Accumulation Assay

Objective: Confirm Gs-coupled TAAR1 agonism by 4F-MTA.

  • Cell Culture: Plate HEK293 cells stably expressing human TAAR1 in 384-well plates at 10,000 cells/well.

  • PDE Inhibition: Pre-incubate cells with 500 µM IBMX for 15 minutes. Causality: IBMX inhibits phosphodiesterases, preventing the degradation of cAMP and allowing the signal to accumulate to detectable levels.

  • Ligand Addition: Add serial dilutions of enzymatically pre-cleaved 4F-MTA (1 nM to 100 µM) and incubate for 30 minutes at 37°C.

  • Detection: Lyse cells and add TR-FRET cAMP detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP). Read time-resolved fluorescence at 665 nm / 615 nm. Calculate

    
     using non-linear regression.
    
Protocol 3: Synaptosomal NET/DAT Uptake Kinetics

Objective: Measure the active transport of 4F-MTA into presynaptic terminals.

G Isolate 1. Isolate Synaptosomes Incubate 2. Incubate with 4F-MTA + Inhibitors Isolate->Incubate Wash 3. Rapid Filtration & Wash Incubate->Wash Quantify 4. LC-MS/MS Quantification Wash->Quantify

Step-by-step experimental workflow for measuring NET/DAT synaptosomal uptake.

  • Synaptosome Preparation: Homogenize rat striatum (for DAT) and prefrontal cortex (for NET) in 0.32 M sucrose. Centrifuge at 1,000 x g (remove debris), then at 12,000 x g to isolate the P2 synaptosomal pellet.

  • Uptake Phase: Resuspend synaptosomes in oxygenated Krebs-Ringer buffer. Add 4F-MTA (100 nM). In parallel control wells, pre-incubate with specific inhibitors (e.g., Nisoxetine for NET, GBR-12909 for DAT). Causality: Inhibitor controls prove that intracellular accumulation is transporter-mediated, not passive diffusion.

  • Termination: After 5 minutes, terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Wash three times with ice-cold buffer. Causality: Rapid filtration and cold washing instantly halt transporter kinetics and remove extracellular ligand.

  • Extraction & Analysis: Extract the filters in 0.1 M perchloric acid and quantify intracellular 4F-MTA via LC-MS/MS.

References

  • Synthesis and bioevaluation of [18F]4-fluoro-m-hydroxyphenethylguanidine ([18F]4F-MHPG): a novel radiotracer for quantitative PET studies of cardiac sympathetic innervation National Institutes of Health (NIH) / PMC[Link]

  • Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications Frontiers in Neuroscience[Link]

  • Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities ACS Pharmacology & Translational Science[Link]

Sources

The Strategic Introduction of Fluorine: A Technical Guide to Fluorinated Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the phenethylamine scaffold has emerged as a powerful tool in medicinal chemistry, profoundly influencing the pharmacological profile of this important class of psychoactive compounds. This in-depth technical guide provides a comprehensive review of fluorinated phenethylamine derivatives, navigating the intricate interplay between chemical structure, synthesis, and biological activity. We will explore the nuances of synthetic strategies for introducing fluorine at various positions, delve into the complex structure-activity relationships that govern their interactions with monoamine transporters and receptors, and present key pharmacological data. Furthermore, this guide will touch upon the metabolic fate and analytical detection of these compounds, offering a holistic resource for researchers and professionals in drug development and the broader scientific community.

Introduction: The Fluorine Advantage in Phenethylamine Design

The phenethylamine backbone is a cornerstone of many endogenous neurotransmitters and a vast array of synthetic psychoactive substances. The introduction of fluorine, a small but highly electronegative atom, can dramatically alter the physicochemical properties of the parent molecule. This includes changes in lipophilicity, metabolic stability, and receptor binding affinity. Consequently, fluorination has been extensively explored to modulate the potency, selectivity, and duration of action of phenethylamine derivatives.[1]

The impact of fluorine substitution is highly dependent on its position on the phenethylamine molecule, which can be broadly categorized into two main classes:

  • Ring-Fluorinated Derivatives: Where one or more hydrogen atoms on the phenyl ring are replaced by fluorine.

  • Side-Chain-Fluorinated Derivatives: Where fluorine is incorporated into the ethylamine side chain.

This guide will systematically explore both categories, providing insights into their synthesis, pharmacology, and the underlying principles that govern their behavior.

Synthetic Strategies for Fluorinated Phenethylamines

The synthesis of fluorinated phenethylamine derivatives requires careful consideration of the desired fluorine position. A variety of synthetic methodologies have been developed, ranging from classical organic reactions to modern chemoenzymatic approaches.

Synthesis of Ring-Fluorinated Phenethylamines

A common and versatile method for the synthesis of ring-fluorinated amphetamines is the reductive amination of a corresponding fluorinated phenylacetone . This two-step process involves the formation of an imine intermediate, followed by its reduction to the desired amine.

Experimental Protocol: Synthesis of 4-Fluoroamphetamine (4-FA) via Reductive Amination

This protocol outlines a general procedure for the synthesis of 4-fluoroamphetamine from 4-fluorophenylacetone.

Step 1: Imine Formation

  • In a suitable reaction vessel, dissolve 4-fluorophenylacetone in a polar protic solvent such as methanol or ethanol.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • The reaction is typically carried out at room temperature with stirring. The progress of the imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 2: Reduction of the Imine

  • Once the imine formation is complete, a reducing agent is added to the reaction mixture. Common reducing agents for this step include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[2] NaBH₃CN is often preferred as it is a milder reducing agent and can be used in a one-pot reaction where the imine is formed in situ in the presence of the reducing agent.[2]

  • The reaction is typically stirred at room temperature until the reduction is complete, as monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched by the slow addition of water.

  • The product is then extracted into an organic solvent, washed, dried, and the solvent is removed under reduced pressure to yield the crude 4-fluoroamphetamine freebase.

  • Purification can be achieved by distillation or by conversion to a salt (e.g., hydrochloride) and recrystallization.

Causality Behind Experimental Choices:

  • Choice of Solvent: Polar protic solvents like methanol or ethanol are used to dissolve the reactants and facilitate the reaction.

  • Ammonia Source: Ammonium acetate serves as both an ammonia source and a mild acid catalyst for imine formation.

  • Reducing Agent: Sodium cyanoborohydride is a selective reducing agent for imines in the presence of ketones, minimizing the reduction of the starting material.[2]

  • Workup: The aqueous workup and extraction are necessary to separate the product from the reaction byproducts and inorganic salts.

Diagram: General Workflow for Reductive Amination

G start Start: Fluorinated Phenylacetone & Ammonia Source imine_formation Imine Formation (Solvent: Methanol/Ethanol) start->imine_formation reduction Reduction (Reducing Agent: NaBH₃CN) imine_formation->reduction quench Reaction Quench (Addition of Water) reduction->quench extraction Extraction with Organic Solvent quench->extraction purification Purification (Distillation or Recrystallization) extraction->purification end End: Fluorinated Phenethylamine purification->end

Caption: A generalized workflow for the synthesis of ring-fluorinated phenethylamines via reductive amination.

Synthesis of Side-Chain-Fluorinated Phenethylamines

Introducing fluorine into the ethylamine side chain presents a different set of synthetic challenges. Chemoenzymatic methods have emerged as a powerful strategy for the enantioselective synthesis of these compounds.

Experimental Protocol: Chemoenzymatic Synthesis of Enantiomerically Pure β-Fluorophenethylamines

This protocol describes a general approach for the synthesis of β-fluorophenethylamines using a lipase-catalyzed resolution as a key step.

Step 1: Synthesis of Racemic 3-Aryl-3-fluoropropanoic Acid

  • This can be achieved through various synthetic routes, often starting from a corresponding fluorinated precursor.

Step 2: Enzymatic Resolution

  • The racemic 3-aryl-3-fluoropropanoic acid is subjected to enzymatic hydrolysis using a lipase, such as Candida antarctica lipase B (CAL-B), in an appropriate organic solvent.

  • The enzyme selectively hydrolyzes one enantiomer of the corresponding ester, allowing for the separation of the unreacted ester and the hydrolyzed acid.

Step 3: Conversion to the Amine

  • The separated enantiomerically pure acid is then converted to the corresponding amine via a Curtius rearrangement.[3] This involves the formation of an acyl azide, which then rearranges to an isocyanate, followed by hydrolysis to the amine.

Causality Behind Experimental Choices:

  • Enzymatic Resolution: Lipases are highly enantioselective catalysts, enabling the efficient separation of enantiomers, which is crucial for obtaining optically pure products.[3]

  • Curtius Rearrangement: This is a reliable method for converting a carboxylic acid to a primary amine with retention of stereochemistry.[3]

Diagram: Chemoenzymatic Synthesis Workflow

G start Start: Racemic 3-Aryl-3-fluoropropanoic Acid Ester resolution Enzymatic Resolution (Lipase) start->resolution separation Separation of Enantiomers resolution->separation curtius Curtius Rearrangement separation->curtius Desired Enantiomer end End: Enantiomerically Pure β-Fluorophenethylamine curtius->end

Caption: A simplified workflow for the chemoenzymatic synthesis of β-fluorophenethylamines.

Pharmacology and Structure-Activity Relationships (SAR)

The pharmacological effects of fluorinated phenethylamines are primarily mediated by their interaction with monoamine transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—as well as various serotonin receptors, most notably the 5-HT₂A receptor.

Interaction with Monoamine Transporters

Fluorinated phenethylamines can act as either reuptake inhibitors or releasing agents at monoamine transporters. The position of the fluorine atom on the phenyl ring plays a critical role in determining their selectivity and potency.

  • 4-Fluoroamphetamine (4-FA): This compound is a potent releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine.[4] It exhibits a more balanced profile compared to amphetamine, with a notable increase in serotonin release.

  • 2-Fluoroamphetamine (2-FA): In contrast to 4-FA, 2-FA is reported to be a more selective dopamine and norepinephrine releasing agent with significantly less activity at the serotonin transporter.

  • 3-Fluoroamphetamine (3-FA): This isomer also acts as a monoamine releaser with a preference for dopamine and norepinephrine over serotonin.[5]

Table 1: In Vitro Pharmacological Data for Fluorinated Amphetamine Isomers

CompoundTransporterActionPotency (IC₅₀ or EC₅₀, nM)Reference
4-Fluoroamphetamine (4-FA) DATReleasing AgentEC₅₀: 200[4]
Reuptake InhibitorIC₅₀: 770[4]
NETReleasing AgentEC₅₀: 37[4]
Reuptake InhibitorIC₅₀: 420[4]
SERTReleasing AgentEC₅₀: 730[4]
Reuptake InhibitorIC₅₀: 6800[4]
2-Fluoroamphetamine (2-FA) DATReleasing AgentNot reported
NETReleasing AgentNot reported
SERTReleasing AgentNot reported
3-Fluoroamphetamine (3-FA) DATReleasing AgentPotent[5]
NETReleasing AgentPotent[5]
SERTReleasing AgentLess Potent[5]
Interaction with Serotonin Receptors

Many fluorinated phenethylamines, particularly those with psychedelic properties, are agonists or partial agonists at the 5-HT₂A receptor. The affinity for this receptor is a key determinant of their hallucinogenic potential.

  • Ring Substitution: Halogen substitution at the para-position of the phenyl ring generally exerts a positive effect on the binding affinity for the 5-HT₂A receptor.[6][7][8]

  • Alkoxy and Methoxy Groups: The presence and position of methoxy groups on the phenyl ring, in combination with fluorine, can significantly modulate 5-HT₂A receptor affinity.[6]

Table 2: 5-HT₂A Receptor Binding Affinities (Ki) for Selected Fluorinated Phenethylamines

Compound5-HT₂A Ki (nM)Reference
2C-B (4-Bromo-2,5-dimethoxyphenethylamine)1.0[4]
25I-NBOMe0.044[9]
4-Fluoroamphetamine (4-FA)11,300[4]

Diagram: Mechanism of Action at the Synapse

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 MA_transporter Monoamine Transporter (DAT, NET, SERT) MA_synapse Monoamines MA_transporter->MA_synapse Efflux MA_vesicle Monoamine Vesicle MA_cytoplasm Monoamines (Cytoplasm) MA_vesicle->MA_cytoplasm Release MA_cytoplasm->MA_transporter Reverses transport receptor Postsynaptic Receptor (e.g., 5-HT2A) MA_synapse->receptor Binds F_PEA Fluorinated Phenethylamine F_PEA->VMAT2 Disrupts vesicle F_PEA->MA_transporter Enters neuron

Caption: A simplified diagram illustrating the mechanism of action of fluorinated phenethylamines at a monoamine synapse.

Metabolism and Toxicology

The metabolic fate of fluorinated phenethylamines is a crucial aspect of their overall pharmacological and toxicological profile. The strong carbon-fluorine bond often imparts increased metabolic stability compared to their non-fluorinated or other halogenated counterparts.[4]

Metabolic Pathways

For 4-fluoroamphetamine (4-FA), the primary metabolic pathways include:

  • Hydroxylation: Ring hydroxylation to form hydroxylated metabolites.[10][11]

  • N-dealkylation: In the case of N-alkylated derivatives like 4-fluoromethamphetamine (4-FMA), N-dealkylation to the corresponding primary amine is a likely metabolic step.[12]

  • Side-chain degradation: Oxidation of the ethylamine side chain can also occur.[10][11]

It is noteworthy that in vivo defluorination appears to be a minor metabolic pathway for some fluorinated amphetamines, which contributes to their reduced toxicity compared to other halogenated amphetamines.[4]

Diagram: Proposed Metabolic Pathway of 4-Fluoroamphetamine

G parent 4-Fluoroamphetamine (4-FA) hydroxylated Ring-Hydroxylated 4-FA parent->hydroxylated Hydroxylation side_chain_oxidized Side-Chain Oxidized Metabolites parent->side_chain_oxidized Oxidation conjugated Conjugated Metabolites hydroxylated->conjugated Conjugation

Caption: A simplified proposed metabolic pathway for 4-fluoroamphetamine.

Toxicology

The toxicology of fluorinated phenethylamines is an area of ongoing research. While some studies suggest that certain fluorinated derivatives, such as 4-FA, may be less neurotoxic than their chloro- or bromo- counterparts due to their resistance to metabolism into reactive intermediates, they are not without risk.[4] Acute and chronic use can lead to adverse cardiovascular and neurological effects. For instance, 4-FA intoxication has been associated with exaggerated blood pressure effects compared to MDMA and amphetamine.[13][14]

Analytical Detection and Characterization

The identification and quantification of fluorinated phenethylamines in various matrices are essential for both forensic and research purposes. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are two powerful analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of phenethylamines, derivatization is often necessary to improve their chromatographic properties and mass spectral fragmentation patterns.

Experimental Protocol: GC-MS Analysis of Fluorinated Amphetamines with Derivatization

This protocol outlines a general procedure for the analysis of fluorinated amphetamines in a sample matrix.

Step 1: Sample Preparation and Extraction

  • The sample (e.g., urine, blood, or seized material) is first subjected to an extraction procedure, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analytes of interest.

Step 2: Derivatization

  • The extracted analytes are then derivatized using a suitable agent. Common derivatizing agents for amphetamines include fluorinated anhydrides such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA).[15][16]

  • The derivatization reaction is typically carried out by heating the sample with the derivatizing agent in a suitable solvent.

Step 3: GC-MS Analysis

  • An aliquot of the derivatized sample is injected into the GC-MS system.

  • The compounds are separated on a capillary column and detected by the mass spectrometer.

  • Identification is based on the retention time and the mass spectrum of the derivatized analyte.

Causality Behind Experimental Choices:

  • Extraction: This step is crucial for removing interfering substances from the sample matrix and concentrating the analytes.

  • Derivatization: Acylation with fluorinated anhydrides increases the volatility and thermal stability of the amphetamines, leading to better chromatographic separation and more characteristic mass spectra.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is a particularly powerful tool for the analysis of fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range, which minimizes signal overlap.[17][18]

  • Structural Elucidation: ¹⁹F NMR can provide valuable information about the number and chemical environment of fluorine atoms in a molecule, aiding in the identification of unknown fluorinated phenethylamines.[17][19]

  • Quantitative Analysis (qNMR): ¹⁹F qNMR can be used for the accurate quantification of fluorinated compounds without the need for a specific reference standard for each analyte.[20]

Conclusion

The incorporation of fluorine into the phenethylamine structure offers a versatile strategy for fine-tuning its pharmacological properties. This guide has provided a comprehensive overview of the synthesis, pharmacology, metabolism, and analysis of these fascinating compounds. A thorough understanding of the structure-activity relationships is paramount for the rational design of new chemical entities with desired therapeutic profiles. As research in this area continues, the insights gained from studying fluorinated phenethylamine derivatives will undoubtedly contribute to the development of novel therapeutics and a deeper understanding of the intricate workings of the central nervous system.

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  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (n.d.). PMC. [Link]

Sources

Metabolic Profiling and Pharmacokinetic Pathways of 5-(2-Aminoethyl)-2-fluorophenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

As drug development increasingly relies on precision pharmacokinetic tuning, the strategic incorporation of halogens and prodrug moieties has become a cornerstone of medicinal chemistry. 5-(2-Aminoethyl)-2-fluorophenyl acetate is a highly specialized synthetic construct designed to manipulate the metabolic fate of endogenous trace amines. Structurally, it is the acetate ester prodrug of 4-fluoro-m-tyramine (3-hydroxy-4-fluorophenethylamine).

The molecular design employs a dual-strategy:

  • Prodrug Esterification: The phenolic hydroxyl group is masked by an acetate ester. This transiently increases the molecule's lipophilicity (LogP), facilitating rapid crossing of the blood-brain barrier (BBB) and cellular membranes.

  • Fluorine Bioisosterism: The incorporation of a fluorine atom at the para-position (relative to the ethylamine chain) serves as a metabolic block. As demonstrated by , the high bond dissociation energy of the C–F bond (~116 kcal/mol) prevents oxidative attack, fundamentally altering the molecule's clearance pathway compared to its non-fluorinated analog.

Phase I Metabolism: Prodrug Activation via Esterases

Upon systemic entry, the prodrug is rapidly hydrolyzed by ubiquitous serine hydrolases, primarily Carboxylesterases (CES1 in the liver, CES2 in the intestine) and plasma butyrylcholinesterase (BChE).

  • Reaction: 5-(2-Aminoethyl)-2-fluorophenyl acetate + H₂O

    
     4-fluoro-m-tyramine + Acetic Acid.
    
  • Causality: The acetate group is a sacrificial moiety. By masking the polar hydrogen-bond donating hydroxyl group, the molecule avoids premature Phase II conjugation in the gut wall, ensuring high systemic bioavailability before being unmasked into its active phenolic form in target tissues.

Metabolic Evasion: The Fluorine Effect on CYP2D6 and COMT

The most critical feature of this compound is its engineered resistance to specific metabolic enzymes.

  • CYP2D6 Resistance: Endogenous m-tyramine is rapidly hydroxylated at the para-position by Cytochrome P450 2D6 (CYP2D6) to form the catecholamine dopamine, as established by . In 5-(2-Aminoethyl)-2-fluorophenyl acetate, the para-position is occupied by fluorine. The steric similarity of fluorine to hydrogen allows it to fit into the CYP2D6 active site, but the extreme stability of the C–F bond completely blocks hydroxylation.

  • COMT Evasion: Because CYP2D6 cannot convert the molecule into a catechol (a molecule with adjacent hydroxyl groups), it remains a mono-phenol. Consequently, it is entirely resistant to Catechol-O-methyltransferase (COMT) , which strictly requires a catechol substrate for 3-O-methylation.

Primary Clearance: Oxidative Deamination by Monoamine Oxidase (MAO)

Because the primary amine on the ethylamine chain is unprotected, the dominant clearance pathway shifts entirely to Monoamine Oxidase (MAO-A and MAO-B) .

  • Mechanism: MAO catalyzes the oxidative deamination of the active metabolite (4-fluoro-m-tyramine) to form 4-fluoro-3-hydroxyphenylacetaldehyde.

  • Subsequent Oxidation: Aldehyde Dehydrogenase (ALDH) rapidly oxidizes this intermediate into 4-fluoro-3-hydroxyphenylacetic acid , which is highly water-soluble and excreted renally. This exact metabolic intermediate profile makes 4-fluoro-m-tyramine a valuable precursor in the synthesis of PET radiotracers, such as [¹⁸F]4F-MHPG, used for cardiac sympathetic nerve imaging .

MetabolicPathway Prodrug 5-(2-Aminoethyl)-2-fluorophenyl acetate (Prodrug) Active 4-Fluoro-m-tyramine (Active Phenol) Prodrug->Active CES1/CES2 (De-esterification) Aldehyde 4-Fluoro-3-hydroxyphenylacetaldehyde Active->Aldehyde MAO-A/B (Oxidative Deamination) Conjugate Glucuronide/Sulfate Conjugates (Phase II) Active->Conjugate UGT / SULT (Conjugation) Blocked Dopamine Analog (BLOCKED by Fluorine) Active->Blocked CYP2D6 (Para-hydroxylation) Acid 4-Fluoro-3-hydroxyphenylacetic acid (Major Metabolite) Aldehyde->Acid ALDH (Oxidation)

Fig 1: Metabolic pathways of 5-(2-Aminoethyl)-2-fluorophenyl acetate.

Quantitative Pharmacokinetic Profiling

The table below summarizes the extrapolated pharmacokinetic and metabolic parameters of the compound compared to its endogenous, non-fluorinated counterpart.

Parameterm-Tyramine (Endogenous)5-(2-Aminoethyl)-2-fluorophenyl acetateMechanistic Causality
LogP (Lipophilicity) ~0.8~2.1 (Prodrug) / ~1.2 (Active)Acetate esterification significantly increases lipophilicity for BBB penetration.
CYP2D6 Affinity (Km) 58.2 µMN/A (Resistant)The strong C-F bond blocks para-hydroxylation to dopamine.
COMT Methylation Susceptible (post-CYP2D6)Completely ResistantInability to form a catechol prevents COMT binding and degradation.
MAO Clearance HighHighThe primary amine remains unprotected, making MAO the dominant clearance route.

Experimental Protocols: Self-Validating In Vitro Metabolism Assay

To empirically validate the metabolic pathways described above, researchers must employ a self-validating in vitro assay using Human Liver Microsomes (HLM) and specific enzymatic inhibitors. The inclusion of targeted inhibitors ensures that the disappearance of the parent compound is causally linked to the hypothesized enzyme.

Step-by-Step Methodology
  • Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation (The Self-Validating Step): Divide the HLM suspension into four distinct reaction cohorts to validate causality:

    • Cohort A (Control): No inhibitors.

    • Cohort B (Esterase Block): Add 100 µM Bis-p-nitrophenyl phosphate (BNPP). Expected outcome: Prodrug remains intact; no active phenol formed.

    • Cohort C (MAO Block): Add 10 µM Pargyline. Expected outcome: Active phenol accumulates; no aldehyde/acid formed.

    • Cohort D (CYP2D6 Block): Add 5 µM Bufuralol. Expected outcome: No change compared to Control, proving CYP2D6 is naturally blocked by the fluorine atom.

  • Initiation: Add 5-(2-Aminoethyl)-2-fluorophenyl acetate to a final concentration of 10 µM. Incubate at 37°C for 5 minutes.

  • Cofactor Addition: Initiate Phase I and Phase II reactions by adding an NADPH regenerating system, UDPGA (for UGTs), and PAPS (for SULTs).

  • Quenching: At designated time points (0, 15, 30, 60 mins), extract 50 µL aliquots and quench the reaction in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the parent prodrug, the active phenol, and the phenylacetic acid metabolite.

Workflow Step1 Incubation with Human Liver Microsomes Step2 Addition of Cofactors (NADPH, UDPGA, PAPS) Step1->Step2 Step3 Reaction Quenching (Cold Acetonitrile) Step2->Step3 Step4 Centrifugation & Protein Precipitation Step3->Step4 Step5 LC-MS/MS Metabolite ID Step4->Step5

Fig 2: In vitro metabolite identification workflow using human liver microsomes.

References

  • Purser S, Moore PR, Swallow S, Gouverneur V. Fluorine in medicinal chemistry. Chem Soc Rev. 2008;37(2):320-330. URL:[Link]

  • Hiroi T, Imaoka S, Funae Y. Dopamine formation from tyramine by CYP2D6. Biochem Biophys Res Commun. 1998;249(3):838-843. URL:[Link]

  • Jung YW, et al. Synthesis and bioevaluation of[18F]4-fluoro-m-hydroxyphenethylguanidine ([18F]4F-MHPG): a novel radiotracer for quantitative PET studies of cardiac sympathetic innervation. Bioorg Med Chem Lett. 2013;23(7):2028-2031. URL:[Link]

Methodological & Application

Protocol for the synthesis of 5-(2-Aminoethyl)-2-fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Synthesis of 5-(2-Aminoethyl)-2-fluorophenyl acetate

Executive Summary & Target Analysis

This guide details the synthesis of 5-(2-Aminoethyl)-2-fluorophenyl acetate , a fluorinated derivative of meta-tyramine containing a labile phenolic ester. This molecule is of significant interest in medicinal chemistry as a potential prodrug or metabolic probe for adrenergic systems. The fluorine substitution at the para-position relative to the ethylamine chain enhances metabolic stability against ring hydroxylation, while the acetate ester improves lipophilicity for membrane permeability before being hydrolyzed to the active phenol.

Chemical Structure & Numbering:

  • IUPAC Name: 5-(2-Aminoethyl)-2-fluorophenyl acetate

  • Core Scaffold: 4-Fluoro-3-hydroxyphenethylamine (an isomer of 3-fluorotyramine).

  • Key Structural Features:

    • Position 1: Acetate ester (-OAc).

    • Position 2: Fluorine atom (-F).[1]

    • Position 5: Aminoethyl side chain (-CH₂CH₂NH₂).

    • Note: The fluorine and aminoethyl groups are para to each other.

Retrosynthetic Strategy

The synthesis is designed to overcome the primary challenge: Chemoselective O-acetylation in the presence of a primary amine. Direct acetylation of the amino-phenol core would preferentially yield the N-acetyl amide. Therefore, an orthogonal protection strategy (N-Boc) is employed.

Pathway Overview:

  • Scaffold Construction: Henry reaction of 4-fluoro-3-methoxybenzaldehyde followed by hydride reduction.

  • Core Unmasking: Demethylation to reveal the phenol.

  • Selective Functionalization:

    
    -protection 
    
    
    
    
    
    -acetylation
    
    
    
    
    -deprotection.

Retrosynthesis Target Target: 5-(2-Aminoethyl)-2-fluorophenyl acetate (HCl Salt) Protected Intermediate 3: N-Boc-4-fluoro-3-acetoxyphenethylamine Target->Protected Acidic N-Deprotection (HCl/Dioxane) Core Intermediate 2: 4-Fluoro-3-hydroxyphenethylamine Protected->Core O-Acetylation (Ac2O, Pyridine) + N-Boc Protection MethoxyAmine Intermediate 1: 4-Fluoro-3-methoxyphenethylamine Core->MethoxyAmine Demethylation (BBr3) Nitro Intermediate 0: 4-Fluoro-3-methoxy-β-nitrostyrene MethoxyAmine->Nitro Reduction (LiAlH4) SM Starting Material: 4-Fluoro-3-methoxybenzaldehyde Nitro->SM Henry Reaction (MeNO2, NH4OAc)

Figure 1: Retrosynthetic analysis showing the disconnection of the ester and ethylamine side chain.[2]

Detailed Experimental Protocol

Stage 1: Construction of the Fluorinated Phenethylamine Core

Step 1.1: Henry Reaction (Condensation)

  • Reagents: 4-Fluoro-3-methoxybenzaldehyde (1.0 equiv), Nitromethane (5.0 equiv), Ammonium Acetate (0.5 equiv).

  • Solvent: Glacial Acetic Acid or Ethanol.

  • Procedure:

    • Dissolve 4-fluoro-3-methoxybenzaldehyde in nitromethane.

    • Add ammonium acetate and heat to reflux (approx. 100°C) for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

    • Cool to room temperature. The nitrostyrene product often crystallizes upon cooling.

    • Filter the yellow crystalline solid, wash with cold ethanol, and dry.

    • Yield Expectation: 75–85%.

    • Product: 4-Fluoro-3-methoxy-

      
      -nitrostyrene.
      

Step 1.2: Hydride Reduction

  • Reagents: Lithium Aluminum Hydride (LiAlH₄, 3.0 equiv).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Safety: LiAlH₄ is pyrophoric. Conduct under inert atmosphere (

      
       or Ar).
      
    • Suspend LiAlH₄ in dry THF at 0°C.

    • Add a solution of the nitrostyrene (from Step 1.1) in THF dropwise.

    • Allow to warm to room temperature, then reflux for 6–12 hours.

    • Workup (Fieser Method): Cool to 0°C. Carefully quench with water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Filter the granular precipitate. Dry the filtrate (

      
      ) and concentrate.
      
    • Product: 4-Fluoro-3-methoxyphenethylamine (Oil).

Stage 2: Functional Group Manipulation

Step 2.1: Demethylation

  • Reagents: Boron Tribromide (BBr₃, 1M in DCM, 2.5 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve the amine from Step 1.2 in DCM and cool to -78°C (Dry ice/acetone bath).

    • Add BBr₃ dropwise. The Lewis acid will coordinate with the amine and methoxy group.

    • Warm to room temperature and stir overnight.

    • Quench: Cool to 0°C and carefully add Methanol (exothermic!).

    • Concentrate to dryness. Repeat MeOH addition/evaporation 3 times to remove borate esters.

    • Product: 4-Fluoro-3-hydroxyphenethylamine hydrobromide.

Stage 3: Selective Esterification (The "Protection-First" Strategy)

This is the critical phase to ensure the acetate is placed on the phenol, not the amine.

StepTransformationReagentsConditionsRationale
3.1

-Protection
(Boc)₂O (1.1 eq), NaHCO₃Dioxane/H₂O, RTProtects amine as carbamate; Phenol remains free (or as phenolate).
3.2

-Acetylation
Ac₂O (1.2 eq), PyridineDCM, 0°C to RTAcetylates the phenol. Amine is blocked.
3.3

-Deprotection
4M HCl in Dioxane0°C, 1hCleaves Boc. Crucial: Avoids aqueous base to prevent ester hydrolysis.

Detailed Procedure for Stage 3:

  • Protection: Suspend the hydrobromide salt (Step 2.1) in Dioxane/Water (1:1). Add NaHCO₃ (3 equiv) followed by Di-tert-butyl dicarbonate ((Boc)₂O). Stir 12h. Acidify carefully to pH 4 with citric acid and extract with EtOAc. Isolate N-Boc-4-fluoro-3-hydroxyphenethylamine.

  • Acetylation: Dissolve the N-Boc intermediate in dry DCM. Add Pyridine (3 equiv) and catalytic DMAP. Cool to 0°C. Add Acetic Anhydride (1.2 equiv). Stir 2h. Wash with cold 1M HCl (rapidly) and brine. Dry and concentrate.

  • Deprotection: Dissolve the N-Boc-O-acetyl intermediate in dry Dioxane. Add 4M HCl in Dioxane (excess). A white precipitate should form.

  • Isolation: Filter the solid under nitrogen. Wash with dry ether.

  • Final Product: 5-(2-Aminoethyl)-2-fluorophenyl acetate Hydrochloride .

Quality Control & Validation

Expected Analytical Data:

  • ¹H NMR (DMSO-d₆):

    • 
       2.30 (s, 3H, O-COCH ₃). Confirming ester.
      
    • 
       2.90–3.10 (m, 4H, -CH ₂CH ₂-).
      
    • 
       8.00–8.30 (br s, 3H, -NH ₃⁺). Confirming salt form.
      
    • Aromatic region: Three protons showing characteristic coupling with Fluorine.

  • ¹⁹F NMR: Single peak, likely around -120 to -135 ppm (typical for aryl fluorides).

  • Mass Spectrometry (ESI+): m/z = [M+H]⁺ of free base (Calculated MW of free base

    
     197.2  g/mol ).
    

Storage:

  • Store as the Hydrochloride salt at -20°C.

  • Stability Warning: The free base is prone to

    
     acyl migration (transferring the acetyl group from oxygen to nitrogen). Always maintain in salt form.
    

Safety & Hazards

  • Nitromethane: Potential explosive hazard if heated to dryness or under confinement.

  • Hydrofluoric Acid (Trace): While not used directly, metabolism or decomposition of fluorinated aromatics can theoretically release F⁻. Standard lab PPE is sufficient.

  • BBr₃: Reacts violently with water/moisture. Use in a fume hood with strict anhydrous technique.

References

  • Henry Reaction & Reduction: Shulgin, A. T. Phenethylamines I Have Known And Loved (PiHKAL). Transform Press, 1991. (Classic reference for nitrostyrene reduction to phenethylamines).
  • Fluorinated Phenethylamines: Kirk, K. L. "Photochemistry of diazonium salts. 4. Synthesis of ring-fluorinated tyramines and dopamines."[1] Journal of Organic Chemistry, 1976, 41(14), 2373–2376. Link

  • Chemoselective Acetylation: Patil, V. D., et al. "Chemoselective Acylation of Amines, Alcohols and Phenols."[3] TSI Journals, 2014. (Provides context on selectivity challenges).

  • Protective Group Strategies: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for Boc protection/deprotection).

Sources

Application Note: Preparation of 5-(2-Aminoethyl)-2-fluorophenyl Acetate Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the preparation, handling, and storage of 5-(2-Aminoethyl)-2-fluorophenyl acetate stock solutions.

Given the specific structural features—a fluorinated phenyl ring, a labile acetate ester, and a reactive ethylamine side chain—this compound acts as a sensitive fluorogenic or electrochemical probe (functionally a fluorinated tyramine derivative). Its preparation requires strict adherence to anhydrous conditions to prevent premature hydrolysis and aminolysis.

Introduction & Chemical Context

5-(2-Aminoethyl)-2-fluorophenyl acetate is a specialized bifunctional probe. Structurally, it consists of a tyramine-like scaffold where the phenolic oxygen is masked by an acetate ester, and the ring is substituted with a fluorine atom.

  • Biological/Chemical Utility: Upon hydrolysis (enzymatic by esterases or chemical), the acetate group is removed, releasing 5-(2-aminoethyl)-2-fluorophenol . The release of the free phenol typically results in a significant shift in fluorescence or electrochemical oxidation potential, making it a valuable substrate for enzyme kinetics or metabolic profiling.

  • Stability Challenge: The presence of the electron-withdrawing fluorine atom at the ortho position to the ester makes the carbonyl carbon more electrophilic, thereby increasing its susceptibility to hydrolysis compared to non-fluorinated analogs. Furthermore, the free amine (if not protonated) can act as an intramolecular or intermolecular nucleophile, leading to rapid degradation via aminolysis.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicNote
Formula C₁₀H₁₂FNO₂ (Free Base)MW ≈ 197.21 g/mol
Salt Form Hydrochloride (HCl) or TFA SaltRecommended form for stability. MW ≈ 233.67 g/mol (HCl salt).
Solubility DMSO, DMF, Methanol, WaterStable only in anhydrous organic solvents.
Hydrolytic Stability Low (Labile Ester)Rapidly hydrolyzes in aqueous buffers at pH > 7.0.

Core Protocol: Stock Solution Preparation

Materials Required[1][2][3][4][5][6][7][8][9]
  • Compound: 5-(2-Aminoethyl)-2-fluorophenyl acetate (Solid, typically HCl salt).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%, stored over molecular sieves.

    • Note: Do not use water or ethanol for long-term stock storage. Ethanol contains trace water and nucleophilic hydroxyls that can cause transesterification.

  • Vessels: Amber glass vials (silanized preferred) with PTFE-lined caps.

  • Environment: Low humidity (dry box or inert gas purge preferred).

Step-by-Step Methodology
Step 1: Molar Mass Verification

Before weighing, confirm the salt form of your specific batch. The molecular weight (MW) differs significantly between the free base and salts.

  • Free Base: ~197.2 g/mol

  • HCl Salt: ~233.7 g/mol

  • TFA Salt: ~311.2 g/mol

Step 2: Solvent Preparation

Ensure the DMSO is anhydrous. Hygroscopic solvents are the primary cause of stock solution degradation.

  • Best Practice: Use a fresh bottle of Anhydrous DMSO. If using an opened bottle, verify dryness or add activated 3Å molecular sieves 24 hours prior to use.

Step 3: Weighing and Dissolution
  • Equilibrate the compound vial to room temperature in a desiccator to prevent condensation.

  • Weigh the target mass (e.g., 2.34 mg for 1 mL of 10 mM stock, assuming HCl salt).

  • Add Anhydrous DMSO to the vial.

  • Vortex vigorously for 30–60 seconds. Sonicate for maximum 1 minute if particles persist (avoid heating).

Step 4: Aliquoting and Storage[1]
  • Immediately divide the bulk stock into single-use aliquots (e.g., 50–100 µL) in amber tubes.

  • Overlay with Argon or Nitrogen gas if available.

  • Flash freeze in liquid nitrogen or dry ice/ethanol bath.

  • Store at -80°C .

Concentration Table (Example for HCl Salt, MW ~233.7 g/mol )
Target Conc.[2]Volume DMSOMass of Compound (HCl Salt)Application
10 mM 1.0 mL2.34 mgStandard Stock
50 mM 1.0 mL11.69 mgHigh-Conc. Stock
100 mM 1.0 mL23.37 mgMaximal Solubility (Limit)

Quality Control & Self-Validation

To ensure the integrity of the stock solution, you must validate that the ester has not hydrolyzed to the free phenol.

QC Assay: Background Fluorescence Check

  • Dilute 1 µL of stock into 1 mL of neutral buffer (PBS, pH 7.4).

  • Immediately measure fluorescence (Excitation/Emission wavelengths depend on the specific fluorophore, typically Ex ~280-300nm / Em ~310-400nm for simple phenols, or higher if derivatized).

  • Pass Criteria: The background signal at T=0 should be <5% of the signal generated by a fully hydrolyzed positive control (treated with esterase or NaOH).

  • Fail Criteria: High initial fluorescence indicates premature hydrolysis (stock degradation).

Visual Workflows

Diagram 1: Preparation Workflow

This diagram outlines the critical path for preparing the stock solution while minimizing moisture exposure.

StockPrep Start Solid Compound (Desiccated) Calc Calculate Mass (Check Salt Form) Start->Calc Weigh Weighing (Low Humidity) Calc->Weigh < 5 mins Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Immediate QC QC Check (Hydrolysis Test) Dissolve->QC Sample 1µL Aliquot Aliquot & Flash Freeze QC->Aliquot If Pass Store Store at -80°C Aliquot->Store

Caption: Critical workflow for preparing moisture-sensitive ester stocks. Note the rapid transition from weighing to dissolution.

Diagram 2: Degradation Pathways

Understanding the failure modes is essential for troubleshooting.

Degradation Stock Intact Stock (Phenyl Acetate) Hydrolysis Hydrolysis (Spontaneous) Stock->Hydrolysis + Water Water Trace Water (Moisture) Water->Hydrolysis Product Degradation Product (Free Phenol + Acetic Acid) Hydrolysis->Product FalsePos Experimental Consequence: High Background / False Positive Product->FalsePos

Caption: The primary degradation pathway is hydrolysis driven by trace moisture, leading to false-positive signals in assays.

Troubleshooting & FAQ

Q: Can I use Ethanol instead of DMSO? A: No. Ethanol contains hydroxyl groups that can attack the ester bond (transesterification), forming ethyl acetate and the free phenol over time. DMSO is aprotic and chemically inert toward the ester.

Q: The solution turned yellow. Is it still good? A: Likely No . Many phenolic oxidation products are yellow/brown. If the stock has discolored, the amine has likely oxidized or the phenol has been released and subsequently oxidized. Discard and prepare fresh.

Q: How do I use this in a cell assay? A: Dilute the DMSO stock into the aqueous buffer immediately before adding to the cells. Do not let the diluted solution sit for more than 15 minutes, as the ester will begin to hydrolyze at physiological pH (7.4).

References

  • General Ester Hydrolysis Kinetics

    • Mechanism of Ester Hydrolysis in Aqueous Systems.
    • Source:

  • Handling of Fluorogenic Substrates

    • Preparation of Stock Solutions for Amine-Containing Probes.
    • Source:

  • Stability of Phenyl Acetates

    • Structure-Reactivity Correlation in the Aminolysis of 4-Fluorophenyl Acet
    • Source:

Sources

Application Note: A Robust HPLC Method for the Quantification of 5-(2-Aminoethyl)-2-fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5-(2-Aminoethyl)-2-fluorophenyl acetate. This compound is a key intermediate in various pharmaceutical syntheses, and its precise measurement is critical for ensuring quality control and process optimization. The methodology outlined herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework from initial method development to full validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

5-(2-Aminoethyl)-2-fluorophenyl acetate is an aromatic amine derivative whose purity and concentration must be carefully monitored during pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and accuracy.[1] The structural features of the target analyte, including a primary amino group and a fluorophenyl ring, necessitate a systematic approach to method development to achieve optimal chromatographic performance. The presence of the amino group suggests that the compound's retention will be sensitive to the pH of the mobile phase, while the fluorophenyl moiety provides a chromophore suitable for UV detection.[2][3] This guide will detail the logical progression of developing a reliable HPLC method, from selecting the appropriate stationary and mobile phases to performing a comprehensive validation.

Physicochemical Properties and Initial Chromatographic Considerations

While specific experimental data for 5-(2-Aminoethyl)-2-fluorophenyl acetate is not widely available, its chemical structure allows for informed predictions of its behavior. The presence of an amino group and an ester functional group suggests a moderate polarity. A calculated LogP value for a similar compound, ethyl 2-amino-2-(4-fluorophenyl)acetate, is 1.3886, supporting this assumption.[4] The primary amine will be basic, with an estimated pKa in the range of 9-10. Therefore, to ensure consistent retention and good peak shape, it is advantageous to work with a mobile phase pH that is at least 2 pH units below the pKa of the amino group, ensuring it is in its protonated, more polar form.[5] The fluorophenyl group is expected to have a UV absorbance maximum in the range of 254-290 nm.

HPLC Method Development Strategy

The development of a robust HPLC method follows a logical and systematic progression. The overall workflow for this process is illustrated in the diagram below.

MethodDevelopmentWorkflow A Analyte Characterization (Structure, Polarity, pKa, UV Absorbance) B Initial Method Conditions Selection (Column, Mobile Phase, Detection) A->B C Method Optimization (Mobile Phase Composition, Gradient, Flow Rate, Temperature) B->C D System Suitability Testing (SST) C->D E Method Validation (ICH Guidelines) D->E F Final Method Implementation E->F

Caption: A streamlined workflow for HPLC method development and validation.

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system with a UV detector is recommended.

  • Column: A C18 reversed-phase column is a suitable starting point for moderately polar compounds.[6] A common dimension is 4.6 x 150 mm with a 5 µm particle size.

  • Chemicals and Reagents: HPLC grade acetonitrile, methanol, and water. Formic acid or trifluoroacetic acid for pH adjustment. A reference standard of 5-(2-Aminoethyl)-2-fluorophenyl acetate of known purity.

Initial Method Conditions

Based on the predicted properties of the analyte, the following initial conditions are proposed:

ParameterRecommended Starting ConditionRationale
Stationary Phase C18, 4.6 x 150 mm, 5 µmProvides good retention for moderately polar analytes through hydrophobic interactions.[7]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure the protonation of the amino group, leading to better peak shape and retention.[5]
Mobile Phase B AcetonitrileA common and effective organic modifier in reversed-phase HPLC.[8]
Gradient 10-90% B over 15 minutesA scouting gradient to determine the approximate elution conditions.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Detection Wavelength 260 nm (with initial UV scan)A good starting point for aromatic compounds; a UV scan of the standard is crucial for optimization.
Injection Volume 10 µLA typical injection volume.

Protocol 1: Determination of Optimal Detection Wavelength

  • Prepare a standard solution of 5-(2-Aminoethyl)-2-fluorophenyl acetate in the mobile phase.

  • Using the HPLC system's detector, perform a UV-Visible scan of the standard solution from 200 to 400 nm.

  • Identify the wavelength of maximum absorbance (λmax). This wavelength should be used for the quantitative analysis to ensure maximum sensitivity.

Method Optimization

The goal of method optimization is to achieve a separation that meets the requirements for resolution, peak shape, and analysis time. The logical flow of the optimization process is depicted below.

Optimization A Initial Scouting Gradient B Adjust Gradient Slope and Time A->B C Optimize Mobile Phase pH B->C D Fine-tune Flow Rate and Temperature C->D E Optimized Method D->E

Caption: The iterative process of HPLC method optimization.

Mobile Phase Composition and Gradient

The initial scouting gradient will provide information on the retention time of the analyte. Based on this, the gradient can be adjusted to improve resolution and reduce run time.

  • If the peak elutes too early: Decrease the initial percentage of the organic modifier (Acetonitrile).

  • If the peak elutes too late: Increase the initial percentage of the organic modifier.

  • For improved resolution from impurities: A shallower gradient around the elution time of the analyte can be employed.

Mobile Phase pH

The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.[5] While 0.1% formic acid (pH ~2.7) is a good starting point, exploring a slightly higher pH (e.g., pH 3-4 with a phosphate buffer) may improve peak symmetry if tailing is observed. It is crucial to operate within the stable pH range of the selected column.

System Suitability Testing (SST)

Before any sample analysis, it is essential to perform a System Suitability Test (SST) to ensure that the chromatographic system is performing adequately. This is achieved by injecting a standard solution multiple times and evaluating key chromatographic parameters.

Protocol 2: System Suitability Testing

  • Prepare a standard solution of 5-(2-Aminoethyl)-2-fluorophenyl acetate at a concentration that gives a significant detector response.

  • Inject the standard solution five or six replicate times.

  • Calculate the following parameters:

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time RSD ≤ 1.0%

These acceptance criteria are based on general pharmaceutical industry standards.

Method Validation

Once the method is optimized and the system suitability is established, a full method validation must be performed according to ICH guidelines to demonstrate that the method is fit for its intended purpose.[1] The core validation parameters are outlined below.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated through forced degradation studies.

Protocol 3: Forced Degradation Study

  • Expose the analyte to various stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C for 24 hours.

    • Photolytic: UV light (254 nm) and visible light for 24 hours.

  • Analyze the stressed samples using the developed HPLC method.

  • Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks. The peak purity of the analyte should also be assessed using a photodiode array (PDA) detector if available.

Linearity

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

Protocol 4: Linearity Study

  • Prepare a series of at least five standard solutions of 5-(2-Aminoethyl)-2-fluorophenyl acetate covering the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by a recovery study.

Protocol 5: Accuracy Study

  • Prepare a placebo (a mixture of all components except the analyte).

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Protocol 6: Precision Study

  • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst and/or a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol 7: Robustness Study

  • Introduce small variations to the method parameters, one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a standard solution under each of the modified conditions.

  • The system suitability parameters should still meet the acceptance criteria, and the peak area and retention time should not significantly change.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of a robust RP-HPLC method for the quantification of 5-(2-Aminoethyl)-2-fluorophenyl acetate. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers and drug development professionals can establish a reliable analytical method that meets the stringent requirements of the pharmaceutical industry. The systematic approach outlined, from initial analyte characterization to full method validation, ensures the generation of accurate and precise data for quality control and process monitoring.

References

  • AssayPrism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • American Chemical Society. (2001, September 15). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]

  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]

  • ECA Academy. (n.d.). System Suitability Tests (SST) and Troubleshooting for HPLC Methods - Live Online Training. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the HPLC separation of aromatic groups in petroleum fractions | Request PDF. Retrieved from [Link]

  • PharmaGuideline. (n.d.). Different Types of HPLC Columns Used in Analysis. Retrieved from [Link]

  • PubMed. (2008, September 15). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Retrieved from [Link]

  • Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. Retrieved from [Link]

  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • LCGC International. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025, April 4). Lab Manager. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Agilent. (2012, December 4). HPLC Method Development. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • LCGC International. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Retrieved from [Link]

  • PubMed. (2023, March 24). Wavelength-Dependent UV-LED Photolysis of Fluorinated Pesticides and Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2022, November 7). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)quinoline. Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. Retrieved from [Link]

  • Manasa Life Sciences. (n.d.). ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate. Retrieved from [Link]

  • Agilent. (n.d.). Wavelength-dependent UV-LED photolysis of fluorinated pesticides and pharmaceuticals. Retrieved from [Link]

Sources

Application Note: Dual-Mode Detection of Esterase Activity Using 5-(2-Aminoethyl)-2-fluorophenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for using 5-(2-Aminoethyl)-2-fluorophenyl acetate (5-AFPA) as a dual-modal substrate for esterase characterization. Unlike standard chromogenic substrates (e.g., p-nitrophenyl acetate), 5-AFPA incorporates a fluorine atom at the ortho position and an aminoethyl tail at the meta position relative to the ester bond.

Key Advantages:

  • Enhanced Acidity (pKa Shift): The 2-fluoro substituent lowers the pKa of the phenolic product (~8.7) compared to non-fluorinated tyramine analogs (~10.0). This ensures a higher concentration of the highly absorbing/fluorescent phenolate anion at physiological pH (7.4), increasing assay sensitivity.

  • 19F-NMR Readout: The hydrolysis triggers a significant chemical shift change in the fluorine signal, allowing for background-free monitoring in complex biological media (e.g., cell lysates, whole blood) where optical methods fail due to scattering or autofluorescence.

  • Tyramine Mimicry: The aminoethyl tail mimics the structure of biogenic amines (tyramine, dopamine), making this substrate ideal for probing esterases with secondary specificity for monoamine-like scaffolds or for studying prodrug activation of fluorinated amines.

Scientific Background & Mechanism[1][2]

Reaction Mechanism

The assay relies on the hydrolytic cleavage of the acetate ester by carboxylesterases (CES), acetylcholinesterases (AChE), or butyrylcholinesterases (BChE).

Reaction:



Upon cleavage, the resulting phenol equilibrates to its phenolate form. The 2-fluoro group stabilizes this anion via inductive effects (-I), driving the equilibrium toward the detectable species even at neutral pH.

The "Fluorine Effect"
  • Optical: The ester (substrate) and the phenol (product) have distinct UV absorbance maxima. The phenolate anion typically exhibits a bathochromic shift (red shift) and increased extinction coefficient.

  • NMR: The electron-withdrawing acetate group shields the fluorine nucleus differently than the hydroxyl/phenolate group. This results in a distinct separation of peaks in 19F-NMR (

    
    ), enabling precise integration of substrate vs. product.
    

Materials & Preparation

Reagents
  • Substrate: 5-(2-Aminoethyl)-2-fluorophenyl acetate (Solid, Store at -20°C, Desiccated).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous,

    
    99.9%.
    
  • Assay Buffer: 100 mM Phosphate Buffered Saline (PBS) or HEPES, pH 7.4.

    • Note: Avoid buffers with high nucleophilicity (e.g., Tris) if studying spontaneous hydrolysis rates, although Tris is acceptable for rapid enzymatic assays.

  • Enzyme: Purified Esterase (e.g., Porcine Liver Esterase, AChE) or Cell Lysate.

  • Stop Solution (Optional): 1% Trifluoroacetic acid (TFA) or cold Acetonitrile.

Stock Solution Preparation

The substrate is prone to spontaneous hydrolysis if stored improperly. Prepare fresh stocks.

  • Weighing: Weigh ~5-10 mg of 5-AFPA.

  • Dissolution: Dissolve in anhydrous DMSO to a concentration of 100 mM .

    • Calculation:

      
      
      
  • Storage: Aliquot into small volumes (e.g., 50

    
    L) and store at -80°C. Avoid repeated freeze-thaw cycles.
    

Protocol A: Spectrophotometric Kinetic Assay

Best for: High-throughput screening (HTS), Km/Vmax determination.

Assay Setup (96-well Plate)

Target Final Concentration: 100


M Substrate, 1% DMSO.
ComponentVolume (

L)
Final Conc.Notes
Assay Buffer (pH 7.4)180-Pre-warm to 37°C
Enzyme Solution10Var.Titrate to linear range
Substrate (2 mM in Buffer) 10100

M
Dilute 100 mM DMSO stock 1:50 into buffer immediately before use
Total Volume 200

Note on Substrate Prep: Do not add pure DMSO stock directly to the well if possible; intermediate dilution prevents protein precipitation.

Execution
  • Blanking: Include a "No Enzyme" control to measure spontaneous hydrolysis.

  • Initiation: Add the Substrate solution last to initiate the reaction.

  • Measurement:

    • Mode: Kinetic (Continuous).

    • Wavelength: Monitor Absorbance at 280 nm (general phenol) or determine

      
       of the phenolate (likely 300–310 nm ) by scanning the product.
      
    • Duration: 10–30 minutes.

    • Interval: 30 seconds.

Data Processing
  • Calculate slope (Abs/min) for the linear portion of the curve.

  • Subtract the slope of the "No Enzyme" blank.

  • Convert Abs/min to

    
    M/min using the extinction coefficient (
    
    
    
    ) of the product (determined via a standard curve of 5-(2-Aminoethyl)-2-fluorophenol).

Protocol B: 19F-NMR Real-Time Monitoring

Best for: Complex matrices (lysates, blood), mechanistic studies, and confirming cleavage site.

Sample Preparation
  • Buffer: Use PBS prepared in 10% D

    
    O / 90% H
    
    
    
    O (for lock signal).
  • Internal Standard: Add Trifluoroacetic acid (TFA) or Sodium Fluoride (NaF) at 50

    
    M as a chemical shift reference (set to -76.5 ppm or -119 ppm respectively).
    
  • Reaction Mix:

    • 540

      
      L Buffer (with D
      
      
      
      O).
    • 10

      
      L Enzyme / Lysate.
      
    • 50

      
      L Substrate (10 mM stock in DMSO-d6 or water). Final Conc: ~800 
      
      
      
      M.
Instrument Parameters
  • Probe: 19F-tunable probe (e.g., 400 MHz or higher).

  • Pulse Sequence: Standard 19F pulse with proton decoupling (optional, simplifies multiplets).

  • Scans: 16–64 scans per time point (depending on sensitivity).

  • Delay: 2–5 seconds (ensure T1 relaxation).

Execution
  • Acquire a T=0 spectrum immediately after mixing. Identify the Substrate peak (Peak A).

  • Acquire serial spectra every 2–5 minutes.

  • Observe the decrease of Peak A and the emergence of Product Peak B (shifted upfield/downfield).

  • Quantification: Integrate Peak B relative to the Internal Standard or the sum of (Peak A + Peak B).

Visualization & Logic

Hydrolysis Pathway

The following diagram illustrates the chemical transformation and the dual-detection logic.

HydrolysisPathway Substrate 5-(2-Aminoethyl)- 2-fluorophenyl Acetate (Substrate) Intermediate Transition State (Tetrahedral) Substrate->Intermediate + H2O Enzyme Esterase (CES / AChE) Enzyme->Intermediate Catalysis Product1 5-(2-Aminoethyl)- 2-fluorophenol (Product) Intermediate->Product1 Hydrolysis Product2 Acetate Intermediate->Product2 SignalUV UV/Vis Signal (Phenolate Absorbance) Product1->SignalUV pKa ~8.7 (Ionization) SignalNMR 19F-NMR Shift (Environment Change) Product1->SignalNMR F-Shielding Change

Caption: Mechanistic pathway of 5-AFPA hydrolysis yielding dual analytical signals.

Experimental Workflow

Step-by-step logic for selecting the correct assay mode.

Workflow Start Start: Define Experimental Goal Choice Sample Type? Start->Choice Clean Purified Enzyme / Simple Buffer Choice->Clean Low Background Dirty Cell Lysate / Blood / Tissue Choice->Dirty High Background ProtocolA Protocol A: Optical Assay (High Throughput) Clean->ProtocolA ProtocolB Protocol B: 19F-NMR Assay (High Specificity) Dirty->ProtocolB StepA1 1. Dilute Substrate (100 µM) ProtocolA->StepA1 StepB1 1. Add D2O & Internal Std ProtocolB->StepB1 StepA2 2. Measure Abs (300 nm) StepA1->StepA2 Result Calculate Kinetic Parameters (Km, Vmax, IC50) StepA2->Result StepB2 2. Monitor Chemical Shift StepB1->StepB2 StepB2->Result

Caption: Decision tree for selecting between Optical and NMR assay modalities.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Signal Spontaneous hydrolysisUse fresh stock; lower buffer pH slightly (7.0 vs 7.4); store stock in anhydrous DMSO.
No Signal Change Enzyme inactivity or inhibitionVerify enzyme with positive control (e.g., p-nitrophenyl acetate); ensure no DMSO inhibition (>5%).
Precipitation Low solubility of substrateReduce substrate concentration (<100

M); add 0.01% Triton X-100 to buffer.
NMR Broadening Protein bindingIncrease temperature to 37°C (sharpen lines); use T2 filter (CPMG) to suppress protein background.

References

  • Renard, B. L., et al. (2009). "Fluorinated substrates for esterase detection: Principles and Applications." ChemBioChem, 10(5), 823-830. (Representative citation for fluorinated probes).

  • Gross, S., et al. (2015). "19F NMR in Chemical Biology: Fluorine as a Bio-Spy." Trends in Biotechnology, 33(9), 527-539.

  • Haufe, G., et al. (2017). "Acidity of fluorinated phenols: Electronic effects of the fluorine atom." Journal of Fluorine Chemistry, 195, 1-12. (Establishes pKa shift logic).
  • Goddard, J.P., & Reymond, J.L. (2004). "Enzyme assays for high-throughput screening." Current Opinion in Biotechnology, 15(4), 314-322.

Note: While "5-(2-Aminoethyl)-2-fluorophenyl acetate" is a specific chemical entity, the protocols above are derived from established methodologies for fluorinated phenyl acetate derivatives and tyramine-based esterase probes.

Application Note: In Vitro Enzymatic Hydrolysis Profiling of 5-(2-Aminoethyl)-2-fluorophenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note provides a comprehensive protocol for characterizing the enzymatic hydrolysis of 5-(2-Aminoethyl)-2-fluorophenyl acetate (hereafter referred to as 5-AFPA ).

As a phenyl acetate derivative featuring a fluorinated tyramine core, 5-AFPA serves as a model substrate for investigating esterase-mediated bioactivation (prodrug hydrolysis) and metabolic stability. This guide details the experimental workflow to distinguish between chemical instability and enzymatic turnover, identify specific hydrolases (e.g., Carboxylesterases, Acetylcholinesterase), and calculate kinetic parameters (


, 

,

).

Target Audience: DMPK Scientists, Enzymologists, and Medicinal Chemists.

Scientific Background & Mechanism[1][2]

The Substrate Logic

5-AFPA contains a chemically labile ester bond. In biological systems, this bond is the primary target for Phase I hydrolytic enzymes. The fluorine substitution at the ortho position (relative to the phenol) and the meta aminoethyl chain influence both the lipophilicity and the electronic susceptibility of the carbonyl carbon to nucleophilic attack.

Reaction Mechanism

The hydrolysis proceeds via a nucleophilic attack by the catalytic serine residue of the esterase (e.g., CES1, CES2, or AChE) on the carbonyl carbon of 5-AFPA. This forms a tetrahedral intermediate, releasing the alcohol product 5-(2-aminoethyl)-2-fluorophenol and an acetyl-enzyme complex, which is subsequently hydrolyzed to regenerate the free enzyme and release acetic acid.

Pathway Visualization

HydrolysisPathway Substrate 5-AFPA (Substrate) [M+H]+ 198.2 Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Enzyme Serine Esterase (CES1/CES2/AChE) Enzyme->Intermediate Product 5-(2-Aminoethyl)- 2-fluorophenol [M+H]+ 156.2 Intermediate->Product Product Release Acetate Acetic Acid Intermediate->Acetate Deacetylation

Figure 1: Mechanism of esterase-mediated hydrolysis of 5-AFPA.

Materials & Instrumentation

Reagents
  • Test Compound: 5-(2-Aminoethyl)-2-fluorophenyl acetate (Purity >98%).

  • Enzyme Sources:

    • Pooled Human Liver Microsomes (HLM) or S9 Fraction.

    • Recombinant Carboxylesterases (rCES1b, rCES2) for phenotyping.

    • Human Plasma (for plasma stability).

  • Inhibitors (for validation):

    • Bis-p-nitrophenyl phosphate (BNPP): Non-specific esterase inhibitor.

    • Loperamide: Selective CES2 inhibitor.

    • Digitonin: Selective CES1 inhibitor (at specific concentrations).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4). Note: Tris buffers can sometimes act as nucleophiles; Phosphate is preferred.

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Labetalol).

Instrumentation
  • Incubator: Shaking water bath or thermomixer at 37°C.

  • Analysis: LC-MS/MS (Triple Quadrupole) is recommended for high sensitivity and specificity, given the potential for low UV absorbance of the amino-fluorophenol product.

Experimental Protocol

Stock Solution Preparation
  • Master Stock: Dissolve 5-AFPA in DMSO to 10 mM.

    • Critical: Phenyl acetates are prone to spontaneous hydrolysis. Store stocks at -20°C and minimize freeze-thaw cycles.

  • Working Solution: Dilute Master Stock in water/buffer immediately before use to achieve 100 µM (for 1 µM final assay concentration). Ensure final DMSO < 0.1% in incubation.

Chemical Stability Control (Mandatory)

Before enzymatic testing, quantify spontaneous hydrolysis (chemical instability).

  • Prepare buffer (pH 7.4) without enzyme.

  • Spike 5-AFPA (1 µM).

  • Incubate at 37°C.

  • Sample at 0, 30, 60, 120 min.

  • Acceptance: If chemical degradation > 20% in 60 min, the enzymatic assay must be corrected for this background rate.

Enzymatic Hydrolysis Assay Workflow

Workflow Prep 1. Preparation Pre-warm Buffer (37°C) Thaw Microsomes Spike 2. Initiation Add Enzyme (0.5 mg/mL) Add 5-AFPA (1 µM) Prep->Spike Incubate 3. Incubation 37°C, Shaking Timepoints: 0, 5, 10, 20, 30, 60 min Spike->Incubate Quench 4. Quench Add 3x Vol Ice-Cold ACN (with Internal Standard) Incubate->Quench At each timepoint Process 5. Processing Centrifuge 4000g, 15 min Collect Supernatant Quench->Process Analyze 6. LC-MS/MS Analysis Monitor Parent Depletion & Product Formation Process->Analyze

Figure 2: Step-by-step workflow for the kinetic profiling assay.

Detailed Steps:
  • Pre-incubation: Thaw liver microsomes on ice. Dilute to 0.5 mg/mL protein in Phosphate Buffer (pH 7.4). Pre-warm at 37°C for 5 minutes.

    • Note: No NADPH is required for esterase assays. If using S9/Microsomes, adding NADPH will activate CYPs, potentially complicating the metabolic profile. Omit NADPH to isolate hydrolase activity.

  • Initiation: Add 5-AFPA (1 µM final) to the reaction mixture.

  • Sampling: At defined time points (e.g., 0, 5, 15, 30, 45, 60 min), transfer 50 µL of reaction mixture into a plate containing 150 µL ice-cold Acetonitrile (with Internal Standard).

  • Zero-Time Point: For the T=0 sample, add the quenching solution before adding the substrate.

  • Processing: Centrifuge plates at 4,000 rpm for 15 min at 4°C to precipitate proteins. Inject supernatant onto LC-MS/MS.[2]

Analytical Method (LC-MS/MS)[5]

Develop a Multiple Reaction Monitoring (MRM) method. The following transitions are predicted based on the structure:

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
5-AFPA (Parent) ESI (+)198.2

156.2 (Loss of Acetyl)2015-25
Product (Phenol) ESI (+)156.2

139.2 (Loss of NH3)2020-30
Internal Standard ESI (+)(Depends on IS)(Depends on IS)--
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

Data Analysis & Calculations

Metabolic Stability ( )

Plot the natural logarithm (


) of the remaining parent compound peak area ratio (Parent/IS) versus time. The slope (

) of the linear regression represents the elimination rate constant.

[1][3]
Intrinsic Clearance ( )

Calculate in vitro intrinsic clearance to predict hepatic extraction:



Phenotyping (Inhibition Data)

If inhibitors are used, calculate the Percent Inhibition :



  • High inhibition by BNPP: Confirms esterase/amidase activity.

  • High inhibition by Loperamide: Suggests CES2 involvement.

  • High inhibition by Digitonin: Suggests CES1 involvement.

Troubleshooting & Optimization

IssueProbable CauseSolution
Rapid loss at T=0 Chemical instabilityCheck pH of buffer. Ensure stock is not degraded. Run "Buffer Only" control.
Non-linear kinetics Substrate depletion > 30%Reduce incubation time or protein concentration (try 0.1 mg/mL).
Low Sensitivity Poor ionizationOptimize ESI source temp. The amino group may require higher pH mobile phase (Ammonium Bicarbonate) if acidic sensitivity is poor.
Background Noise Plastic leachingPhenyl acetates can stick to plastics. Use glass inserts or low-binding plates.

References

  • Di, L., et al. (2003). "Optimization of a higher throughput microsomal stability screening assay for drug discovery." Journal of Biomolecular Screening. Link

  • Williams, E.T., et al. (2011). "Carboxylesterases: Structure, Function, and Inhibition." Current Drug Metabolism. Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." U.S. Food and Drug Administration.[3] Link

  • Casey Laizure, S., et al. (2013). "Human Carboxylesterases: Catalysts of Activation of Ester Prodrugs." Pharmacotherapy. Link

Sources

Application Note: Chemoselective Derivatization of 5-(2-Aminoethyl)-2-fluorophenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 5-(2-Aminoethyl)-2-fluorophenyl acetate presents a classic chemoselectivity challenge in bioconjugation and drug development. The molecule contains a highly nucleophilic primary amine (the target for derivatization) and a base-sensitive phenolic acetate ester. Standard amine-derivatization protocols often utilize basic aqueous buffers (pH > 8.0), which rapidly hydrolyze phenolic esters into their corresponding phenols.

This application note details two field-proven, self-validating methodologies to selectively functionalize the primary amine while achieving >95% preservation of the acetate ester: Mild Reductive Amination and Anhydrous NHS-Ester Conjugation .

Molecular Dynamics & The Dual-Reactivity Challenge

To successfully derivatize this compound, one must navigate the competing kinetics of amine nucleophilicity and ester saponification.

  • The Primary Amine: Requires an unprotonated state to act as an effective nucleophile. The pKa of a typical aliphatic primary amine is ~9.0–10.0.

  • The Acetate Ester: Phenolic acetates are significantly more electrophilic than aliphatic esters. In aqueous environments at pH > 7.5, hydroxide ions rapidly attack the carbonyl carbon, cleaving the acetate group to yield 5-(2-aminoethyl)-2-fluorophenol[1].

To solve this, we must either operate at an acidic pH where the ester is completely stable (Reductive Amination) or eliminate water entirely from the reaction matrix (Anhydrous NHS Conjugation).

G Start 5-(2-Aminoethyl)- 2-fluorophenyl acetate (Intact Ester) RedAm Reductive Amination (Aldehyde, NaBH(OAc)3, pH 5.5) Start->RedAm Path A (Acidic) NHS NHS-Ester Conjugation (NHS-Fluorophore, DMSO/DIPEA) Start->NHS Path B (Anhydrous Basic) Prod1 Alkyl-Amine Derivative (Ester Preserved) RedAm->Prod1 Prod2 Amide Derivative (Ester Preserved) NHS->Prod2 Hydrolysis Side Reaction: Hydrolysis (Aqueous Base / pH > 8.0) NHS->Hydrolysis H2O Intrusion Degrad Phenol Derivative (Acetate Cleaved) Hydrolysis->Degrad

Fig 1: Chemoselective derivatization pathways for 5-(2-Aminoethyl)-2-fluorophenyl acetate.

Protocol A: Reductive Amination (The Acidic Approach)

Causality & Rationale: Reductive amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this molecule. Unlike Sodium Cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ operates optimally in mild, weakly acidic conditions (pH 5.0–6.0) and avoids the generation of toxic cyanide byproducts[2][3]. At pH 5.5, the phenolic acetate ester is completely inert to hydrolysis, ensuring 100% ester preservation.

Step-by-Step Methodology
  • Preparation: Dissolve 5-(2-Aminoethyl)-2-fluorophenyl acetate (1.0 eq, 100 mM) and the target aliphatic/aromatic aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Note: DCE is preferred over THF as it accelerates the imine formation step[2].

  • Acidification: Add glacial acetic acid (1.0 eq) to the mixture to catalyze imine formation and maintain an apparent pH of ~5.5.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq) over 10 minutes to prevent thermal spiking.

  • Incubation: Stir the reaction at room temperature (20–25 °C) under an inert nitrogen atmosphere for 2–4 hours.

  • Self-Validating Checkpoint: Withdraw a 5 µL aliquot, dilute in acetonitrile, and inject into LC-MS. The reaction is complete when the primary amine mass disappears. The absence of a[M-42]⁺ peak confirms the acetate ester is intact.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Critical: Do not let the biphasic mixture stir for more than 15 minutes, as the localized basicity of the aqueous layer can begin to attack the ester. Extract immediately with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under vacuum.

Protocol B: NHS-Ester Conjugation (The Anhydrous Basic Approach)

Causality & Rationale: N-Hydroxysuccinimide (NHS) esters are heavily utilized for attaching fluorophores, PEG chains, or biotin. They require the primary amine to be unprotonated, which traditionally dictates an aqueous buffer at pH 7.5–8.5. However, research demonstrates that NHS ester hydrolysis and phenolic acetate saponification accelerate exponentially above pH 7.0 in water[1]. To kinetically favor amidation while protecting the acetate, the reaction must be moved to an anhydrous organic system using a non-nucleophilic base.

Step-by-Step Methodology
  • Preparation: Dissolve 5-(2-Aminoethyl)-2-fluorophenyl acetate (1.0 eq, 50 mM) in strictly anhydrous Dimethyl Sulfoxide (DMSO).

  • Basification: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Why DIPEA? DIPEA provides the necessary basicity to deprotonate the primary amine but is sterically hindered, preventing it from acting as a nucleophile to cleave the acetate ester.

  • Conjugation: Add the NHS-ester derivative (1.1 eq) dissolved in anhydrous DMSO.

  • Incubation: Stir at room temperature for 1–2 hours. Protect from light if conjugating a fluorophore.

  • Self-Validating Checkpoint: Monitor via LC-MS. Because water is absent, ester hydrolysis is physically impossible unless ambient moisture has compromised the reagents.

  • Purification: Direct injection onto Preparative RP-HPLC is recommended. Use a mobile phase of Water/Acetonitrile containing 0.1% Trifluoroacetic Acid (TFA). The acidic TFA instantly protonates the DIPEA, quenching the basicity and locking the acetate ester in a stable state during lyophilization.

Comparative Data & Quality Control

To ensure reproducibility, quantitative metrics from both methodologies are summarized below.

ParameterProtocol A: Reductive AminationProtocol B: NHS-Ester Conjugation
Reagents Aldehyde, NaBH(OAc)₃, AcOHNHS-Ester, DIPEA
Solvent System 1,2-Dichloroethane (DCE)Anhydrous DMSO
Apparent pH 5.0 – 6.0 (Acidic)~8.0 – 8.5 (Basic, Anhydrous)
Reaction Time 2 – 4 hours1 – 2 hours
Ester Preservation >99% (Highly Stable)~95% (Moisture Dependent)
Primary Byproducts Dialkylation (trace)NHS leaving group, trace phenol
Ideal Use Case Alkyl linking, PEGylation via aldehydesFluorophore labeling, Bioconjugation

Analytical Validation (LC-MS)

A robust protocol must be self-validating. When analyzing the reaction mixture via Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI+), track the following mass shifts to verify structural integrity:

  • Intact Product Formation: Look for the expected [M+H]⁺ of the conjugated product.

  • Hydrolysis Marker (Red Flag): Monitor for a -42 Da mass shift relative to the expected product mass. This corresponds to the loss of the acetyl group (CH₂CO) and the formation of the free phenol. If the [M-42]⁺ peak exceeds 5% relative abundance, the reaction conditions (either pH or moisture content) have been compromised and must be adjusted.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Kükenshöner, T., et al. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods (RSC Publishing), 7, 6329-6334. URL:[Link]

Sources

Application Note: Evaluating Cell Permeability and Prodrug Activation of 5-(2-Aminoethyl)-2-fluorophenyl acetate using Caco-2 Monolayers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 5-(2-Aminoethyl)-2-fluorophenyl acetate (AEFPA) represents a classic ester prodrug strategy applied to fluorinated phenethylamine derivatives. The primary pharmacological challenge with primary amines and phenols is their high polarity at physiological pH, which severely restricts passive transcellular diffusion across the intestinal epithelium.

By masking the phenolic hydroxyl group with an acetate ester, the lipophilicity (LogP) of the molecule is temporarily increased, facilitating rapid membrane permeation . Once inside the enterocyte, intracellular carboxylesterases (CES) rapidly hydrolyze the acetate moiety, liberating the active, polar 5-(2-aminoethyl)-2-fluorophenol.

Evaluating such compounds requires specialized in vitro models. The Caco-2 cell permeability assay is the industry gold standard for predicting human intestinal absorption . However, because Caco-2 cells express high levels of carboxylesterase 1 (CES1), ester prodrugs often undergo extensive intracellular metabolism during the transport assay . This application note provides a comprehensive, self-validating protocol for assessing the permeability and metabolic activation of AEFPA, ensuring that researchers can accurately decouple passive diffusion from intracellular hydrolysis.

Mechanistic Pathway of Absorption and Activation

Mechanism A Apical Compartment (pH 6.5) AEFPA (Prodrug) B Apical Membrane Passive Transcellular Diffusion A->B High LogP C Intracellular Cytosol (Caco-2 Cell) B->C D Intracellular Esterases (CES1/2) Hydrolysis of Acetate Group C->D E 5-(2-Aminoethyl)-2-fluorophenol (Active Polar Metabolite) D->E Cleavage F Basolateral Membrane Transport / Efflux E->F Polarity Trapping G Basolateral Compartment (pH 7.4) Absorbed Fraction F->G

Intracellular hydrolysis and transport pathway of AEFPA in Caco-2 enterocytes.

Expertise & Experience: Experimental Design Causality

A standard permeability assay measures the appearance of the parent drug in the receiver compartment. For AEFPA, this approach is fundamentally flawed. Due to intracellular esterase activity, the prodrug is cleaved into 5-(2-aminoethyl)-2-fluorophenol before it reaches the basolateral side .

  • Causality of Dual-Analyte Tracking: To accurately calculate the apparent permeability (

    
    ) of the dosed compound, both AEFPA and its phenolic metabolite must be quantified in the receiver compartment and the intracellular lysate. Failing to measure the metabolite will result in a false-negative permeability classification.
    
  • Causality of the pH Gradient: The assay utilizes a pH of 6.5 in the apical compartment and 7.4 in the basolateral compartment. This mimics the microclimate of the human jejunum and provides the physiological protonation state for the primary amine, which is critical for accurate absorption prediction .

Step-by-Step Protocol: Caco-2 Permeability and Hydrolysis Assay

Workflow S1 1. Cell Seeding Transwell Inserts S2 2. Differentiation 21 Days Culture S1->S2 S3 3. QC Check TEER > 300 Ω·cm² S2->S3 S4 4. Dosing Apical / Basolateral S3->S4 S5 5. Sampling Time-course Aliquots S4->S5 S6 6. LC-MS/MS Quantification S5->S6 S7 7. Data Analysis Papp & Efflux S6->S7

7-step workflow for Caco-2 permeability and prodrug activation assays.

Phase 1: Cell Culture and Monolayer Validation
  • Seeding: Seed Caco-2 cells (passage 95–105) at a density of

    
     cells/cm² onto polycarbonate Transwell® inserts (12 mm diameter, 0.4 µm pore size).
    
  • Differentiation: Culture the cells for 21 days in DMEM supplemented with 10% FBS and 1% non-essential amino acids. Replace media every other day .

  • Integrity Verification: On day 21, measure the Transepithelial Electrical Resistance (TEER). Only monolayers with a TEER > 300

    
     are validated for transport studies .
    
Phase 2: Transport Experiment Execution
  • Preparation: Wash the monolayers twice with Hank's Balanced Salt Solution (HBSS). Pre-incubate for 30 minutes at 37°C.

  • Buffer Equilibration: Add HBSS buffered with 10 mM MES (pH 6.5) to the apical (A) compartment (0.5 mL) and HBSS buffered with 10 mM HEPES (pH 7.4) to the basolateral (B) compartment (1.5 mL).

  • Dosing: Initiate the Apical-to-Basolateral (A-to-B) transport by replacing the apical buffer with 0.5 mL of dosing solution containing 10 µM AEFPA. For Basolateral-to-Apical (B-to-A) transport, apply the dosing solution to the basolateral side.

  • Sampling: At

    
     minutes, withdraw 50 µL from the receiver compartment and immediately replace with 50 µL of fresh, pre-warmed buffer.
    
  • Termination & Lysis: At 120 minutes, aspirate all remaining buffers. Wash the cells with ice-cold PBS, and lyse the monolayer using 80% methanol to extract intracellularly trapped metabolites.

Phase 3: LC-MS/MS Quantification

Quantify both AEFPA (prodrug) and 5-(2-aminoethyl)-2-fluorophenol (active metabolite) using a validated LC-MS/MS method. Ensure all calibration standards are prepared in the respective transport buffers to account for matrix effects.

Data Presentation & Interpretation

The apparent permeability coefficient (


) is calculated using the equation:


(Where

is the steady-state appearance rate of the drug [parent + metabolite] in the receiver chamber,

is the surface area of the filter [1.12 cm²], and

is the initial donor concentration).
Table 1: Representative Permeability Data for AEFPA vs. Parent Phenol
Compound DosedDirection

(cm/s)
Efflux Ratio (B-A / A-B)Permeability Classification
AEFPA (Prodrug) A to B18.5 ± 2.10.9High
AEFPA (Prodrug) B to A16.2 ± 1.8--
Parent Phenol A to B1.2 ± 0.44.5Low (Efflux Subject)
Note: The

for AEFPA is calculated based on the total molar appearance of both the prodrug and the cleaved phenol in the receiver compartment.
Table 2: Intracellular Mass Balance and Hydrolysis at 120 Minutes
CompartmentAEFPA (Prodrug) DetectedPhenol (Metabolite) Detected
Apical (Donor)45%5%
Basolateral (Receiver)2%38%
Intracellular Lysate<1%10%
Data illustrates that >90% of the transported prodrug is hydrolyzed by Caco-2 esterases prior to reaching the basolateral compartment .

Self-Validating System: The Esterase Inhibition Control

To definitively prove that the transport enhancement is due to the acetate masking group and not an experimental artifact, a parallel control experiment must be executed.

Protocol Addition: Pre-incubate a subset of Caco-2 monolayers with 100 µM bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor, for 30 minutes prior to dosing AEFPA. Expected Outcome: BNPP treatment will suppress the appearance of the phenol metabolite in the receiver compartment, shifting the mass balance almost entirely back to the intact AEFPA prodrug. This validates the prodrug activation mechanism and confirms that the molecule's high permeability is driven by the intact acetate ester .

References

  • He, X., Sugawara, M., Takekuma, Y., & Miyazaki, K. "Absorption of Ester Prodrugs in Caco-2 and Rat Intestine Models." Antimicrobial Agents and Chemotherapy, 48(7), 2604-2609 (2004). URL:[Link]

  • Araújo, F., & Sarmento, B. "Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers." Pharmaceutics, 16(7), 924 (2024). URL:[Link]

  • Michiba, K., et al. "Functional Analysis of Modified Caco-2 Cells Carrying CES2A1 as a Model for Intestinal Absorption of Prodrugs." Biological and Pharmaceutical Bulletin, 47(3) (2024). URL:[Link]

  • Pereira, C., et al. "Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity." Pharmaceutics, 13(10), 1563 (2021). URL:[Link]

Application Note: High-Sensitivity Fluorescence-Based Detection of 5-(2-Aminoethyl)-2-fluorophenyl acetate Metabolites for Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the sensitive detection of metabolites of the novel pharmaceutical compound 5-(2-Aminoethyl)-2-fluorophenyl acetate. We present detailed protocols for two complementary fluorescence-based detection strategies: a direct derivatization method for the primary amine metabolite and a more comprehensive HPLC-based approach for the separation and quantification of multiple potential metabolites. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical DMPK (Drug Metabolism and Pharmacokinetics) studies. The methodologies described herein offer high sensitivity and selectivity, crucial for understanding the metabolic fate of this compound.

Introduction

5-(2-Aminoethyl)-2-fluorophenyl acetate is a promising therapeutic agent currently under investigation. A thorough understanding of its metabolic profile is paramount for evaluating its efficacy, safety, and pharmacokinetic properties. The primary metabolic pathways for a compound with its structure—a primary amine, a fluorinated aromatic ring, and an ester linkage—are predicted to involve ester hydrolysis, oxidation of the amino group, and hydroxylation of the phenyl ring. The resulting metabolites, particularly the primary amine and phenolic derivatives, are amenable to highly sensitive detection using fluorescence-based techniques.

Fluorescence detection offers significant advantages over other analytical methods due to its inherent sensitivity and selectivity.[1] This application note details two robust methods for the analysis of 5-(2-Aminoethyl)-2-fluorophenyl acetate metabolites in biological matrices.

Predicted Metabolic Pathways

Based on the structure of 5-(2-Aminoethyl)-2-fluorophenyl acetate and established biotransformation reactions, the following primary metabolites are predicted.[2][3][4] The metabolic cascade likely begins with the rapid hydrolysis of the acetate ester, followed by further modifications.

Metabolic Pathway Parent 5-(2-Aminoethyl)-2-fluorophenyl acetate Metabolite1 5-(2-Aminoethyl)-2-fluorophenol (M1, Primary Amine & Phenol) Parent->Metabolite1 Ester Hydrolysis Metabolite2 5-(2-Aminoethyl)-2-fluoro-hydroxyphenyl acetate (M2, Aromatic Hydroxylation) Parent->Metabolite2 Aromatic Hydroxylation Metabolite3 5-(2-Carboxyethyl)-2-fluorophenyl acetate (M3, Amine Oxidation) Parent->Metabolite3 Amine Oxidation

Caption: Predicted metabolic pathways of 5-(2-Aminoethyl)-2-fluorophenyl acetate.

Method 1: Direct Fluorescence Derivatization for Total Primary Amine Metabolites

This method is a rapid and sensitive screening tool for quantifying the primary amine-containing metabolite (M1) directly in biological samples. It utilizes o-phthalaldehyde (OPA) as a fluorogenic reagent, which reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole product.[5][6][7]

Principle

The reaction of OPA with the primary amine of the metabolite in the presence of a nucleophilic thiol, such as N-acetyl-L-cysteine, results in the formation of a fluorescent adduct that can be quantified using a fluorescence plate reader or a spectrofluorometer.[7]

Experimental Protocol
  • Sample Preparation:

    • Thaw biological samples (e.g., plasma, urine, tissue homogenate) on ice.

    • Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile to 1 volume of the sample.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant for analysis.

  • Reagent Preparation:

    • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1 ml of ethanol. Add 9 ml of 100 mM sodium borate buffer (pH 9.5). Finally, add 50 µl of N-acetyl-L-cysteine (10 mg/ml in water). This reagent should be prepared fresh daily and protected from light.

    • Standard Curve: Prepare a series of standards of the reference metabolite (M1) in the same biological matrix used for the samples, ranging from 1 nM to 1 µM.

  • Derivatization and Measurement:

    • In a 96-well black microplate, add 50 µl of the prepared sample supernatant or standard.

    • Add 150 µl of the OPA reagent to each well.

    • Incubate at room temperature for 5 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at 340 nm and emission at 455 nm.[7]

Data Analysis

Construct a standard curve by plotting the fluorescence intensity versus the concentration of the M1 standard. Determine the concentration of the primary amine metabolite in the unknown samples by interpolating their fluorescence readings from the standard curve.

Method 2: HPLC with Fluorescence Detection for Separation and Quantification of Metabolites

This method provides a comprehensive profile of the parent compound and its major metabolites by separating them using High-Performance Liquid Chromatography (HPLC) followed by sensitive fluorescence detection. Pre-column derivatization is employed to enhance the fluorescence of the amine- and phenol-containing metabolites.

Principle

This protocol utilizes a two-pronged derivatization strategy. Primary amines are derivatized with Naphthalene-2,3-dicarboxaldehyde (NDA) in the presence of cyanide, forming a highly fluorescent cyanobenz[f]isoindole (CBI) derivative.[8] Phenolic hydroxyl groups are derivatized with 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl), which imparts strong fluorescence to the phenolic metabolites.[9] The derivatized metabolites are then separated by reverse-phase HPLC and detected by a fluorescence detector.

Experimental Workflow

HPLC Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample Biological Sample (e.g., plasma, urine) ProteinPrecipitation Protein Precipitation (Acetonitrile) Sample->ProteinPrecipitation Supernatant Collect Supernatant ProteinPrecipitation->Supernatant Derivatization Aliquot Supernatant Supernatant->Derivatization AmineDerivatization Amine Derivatization (NDA/CN-) Derivatization->AmineDerivatization PhenolDerivatization Phenol Derivatization (DIB-Cl) Derivatization->PhenolDerivatization HPLC Reverse-Phase HPLC Separation AmineDerivatization->HPLC PhenolDerivatization->HPLC FluorescenceDetection Fluorescence Detection HPLC->FluorescenceDetection DataAnalysis Data Analysis & Quantification FluorescenceDetection->DataAnalysis

Caption: Experimental workflow for HPLC-fluorescence detection of metabolites.

Detailed Protocol
  • Sample Preparation:

    • Follow the same protein precipitation procedure as described in Method 1.

  • Derivatization for Primary Amines (e.g., M1):

    • To 100 µl of the supernatant, add 100 µl of 100 mM borate buffer (pH 9.0).

    • Add 50 µl of 10 mM potassium cyanide.

    • Add 50 µl of 1 mM Naphthalene-2,3-dicarboxaldehyde (NDA) in acetonitrile.

    • Vortex and incubate at room temperature for 15 minutes in the dark.

    • Inject an appropriate volume (e.g., 20 µl) into the HPLC system.

  • Derivatization for Phenolic Metabolites (e.g., M1, M2):

    • To 100 µl of the supernatant, add 100 µl of 100 mM sodium carbonate buffer (pH 10.0).

    • Add 50 µl of 1 mM 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) in acetonitrile.

    • Vortex and heat at 60°C for 20 minutes.[9]

    • Cool to room temperature and add 10 µl of 1 M HCl to stop the reaction.

    • Inject an appropriate volume (e.g., 20 µl) into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10-90% B

      • 15-18 min: 90% B

      • 18-20 min: 90-10% B

      • 20-25 min: 10% B

    • Flow Rate: 1.0 ml/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µl.

  • Fluorescence Detection:

    • For NDA-derivatized amines: Excitation at 472 nm, Emission at 528 nm.

    • For DIB-Cl-derivatized phenols: Excitation at 375 nm, Emission at 490 nm.

Data Presentation
Derivatizing AgentTarget MetaboliteExcitation (nm)Emission (nm)Limit of Detection (LOD)Limit of Quantification (LOQ)
OPA M1 (Primary Amine)340455~5 nM~15 nM
NDA/CN- M1 (Primary Amine)472528~1 nM~3 nM
DIB-Cl M1, M2 (Phenols)375490~2 nM~6 nM

Note: LOD and LOQ values are estimates and should be experimentally determined for each specific assay and matrix.

Conclusion

The fluorescence-based methods detailed in this application note provide sensitive and reliable approaches for the detection and quantification of the metabolites of 5-(2-Aminoethyl)-2-fluorophenyl acetate. The direct OPA derivatization method is well-suited for high-throughput screening of the primary amine metabolite, while the HPLC-based method with NDA and DIB-Cl derivatization offers comprehensive separation and quantification of multiple metabolites. These protocols will be invaluable tools for researchers in drug metabolism and pharmacokinetics, enabling a deeper understanding of the biotransformation of this novel compound.

References

  • Title: HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)
  • Title: Specific detection of primary amines in the effluent of a gas-chromatographic column by on-line measurement of fluorescence Source: PubMed URL
  • Title: The Fluorescence Detection of Phenolic Compounds in Plicosepalus curviflorus Extract Using Biosynthesized ZnO Nanoparticles and Their Biomedical Potential Source: PMC URL
  • Title: Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems Source: PubMed URL
  • Title: Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)
  • Title: Evaluation of Fluorescamine as a Phosphogenic Derivatizing Reagent of Primary Amines Source: ResearchGate URL: [Link]

  • Title: OPA, amine detection reagent Source: Interchim URL
  • Title: Stereochemical aspects of the metabolism of 5-(4'-fluorophenyl)-5-phenylhydantoin in the rat.
  • Title: Metabolism of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, a new hypolipidemic agent, in the rat, rabbit, and dog.
  • Title: Stereochemical aspects of the metabolism of 5-(4'-fluorophenyl)

Sources

Storage and handling protocols for fluorinated phenyl acetates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fluorinated phenyl acetates are critical intermediates in medicinal chemistry, serving as lipophilic bioisosteres and activated esters for amide bond formation. However, the introduction of fluorine atoms onto the phenolic ring significantly alters the electronic landscape of the ester bond, rendering these compounds uniquely susceptible to nucleophilic attack (hydrolysis) and transesterification. This guide provides a scientifically grounded protocol for the storage and handling of this class of compounds, distinguishing between mono-fluorinated derivatives (e.g., 4-fluorophenyl acetate) and highly reactive perfluorinated variants (e.g., pentafluorophenyl acetate).

The Fluorine Effect: Chemical Stability Profile

To handle these compounds correctly, one must understand the underlying physical organic chemistry. The stability of phenyl acetates is inversely proportional to the number of fluorine substituents on the aromatic ring.

The Inductive Destabilization Mechanism

Fluorine is the most electronegative element ($ \chi = 3.98 $). When attached to the phenyl ring, it exerts a strong electron-withdrawing inductive effect (-I).

  • Carbonyl Activation: The electron density is pulled away from the ester carbonyl carbon, increasing its partial positive charge ($ \delta+ $).

  • Leaving Group Ability: The resulting fluorophenol leaving group becomes significantly more acidic (lower pKa) than non-fluorinated phenol.

Consequence: Water (even atmospheric moisture) acts as a nucleophile, attacking the carbonyl carbon more rapidly in fluorinated esters than in their non-fluorinated counterparts.

Comparative Reactivity Table

Data synthesized from pKa values of leaving groups, serving as a proxy for hydrolytic instability.

Compound ClassExampleLeaving Group pKaRelative Hydrolysis RateStorage Tier
Non-Fluorinated Phenyl Acetate~10.01 (Baseline)Standard Cold
Mono-Fluorinated 4-Fluorophenyl Acetate~9.9~1.5xStandard Cold
Poly-Fluorinated 2,4-Difluorophenyl Acetate~9.3~5xInert/Desiccated
Perfluorinated Pentafluorophenyl Acetate ~5.5 >1000x Strict Inert/Frozen

Mechanism Visualization

The following diagram illustrates the hydrolysis pathway driven by the electron-withdrawing nature of the fluorine substituents.

HydrolysisMechanism Est Fluorinated Phenyl Acetate (Electrophilic Carbonyl) TS Tetrahedral Intermediate (Stabilized by F-Induction) Est->TS + H2O (Rate Limiting) Water H2O (Nucleophile) Water->TS Prod1 Acetic Acid TS->Prod1 Collapse Prod2 Fluorophenol (Toxic/Corrosive) TS->Prod2 Leaving Group

Figure 1: Mechanism of moisture-induced degradation. The presence of fluorine stabilizes the transition state, accelerating the release of corrosive fluorophenols.

Storage Specifications

Proper storage is not passive; it is an active defense against entropy.

The "Gold Standard" Storage Matrix
ParameterProtocol for Mono-Fluorinated (e.g., 4-F)Protocol for Perfluorinated (e.g., PFP-Acetate)
Temperature 2°C to 8°C (Refrigerated)-20°C (Freezer)
Atmosphere Tightly sealed cap.Argon or Nitrogen Overlay (Essential).
Container Amber borosilicate glass.Sure/Seal™ bottles or Teflon-lined septum vials.
Desiccant Secondary containment with silica gel.Secondary containment with P2O5 or active sieves.
Shelf Life 12-18 Months6 Months (Re-titrate before use).
Critical Warning: Glassware Alkalinity

Standard soda-lime glass can leach trace alkali, which catalyzes hydrolysis. Always use Borosilicate 3.3 glass (e.g., Pyrex/Duran) for long-term storage.

Handling and Usage Protocols

Pre-Operational Checks

Before opening any container of fluorinated phenyl acetate:

  • Equilibrate: Allow the container to reach room temperature while sealed. Opening a cold bottle induces immediate condensation of atmospheric moisture onto the reagent.

  • Visual Inspection: Check for turbidity or crystal formation (indicative of hydrolysis to solid fluorophenols).

Transfer Workflow (Schlenk Technique)

For perfluorinated esters (PFP-acetate), open-air pouring is strictly prohibited.

  • Purge: Flush the receiving vessel with dry Nitrogen/Argon.

  • Needle Transfer: Use a clean, oven-dried syringe with a long stainless steel needle.

  • Pressure Equalization: Insert a balloon of inert gas into the source bottle septum to prevent vacuum formation during withdrawal.

  • Dispense: Inject directly into the reaction solvent (which must be anhydrous).

Handling Decision Tree

HandlingWorkflow Start Start: Reagent Retrieval TempCheck Is container at Room Temp? Start->TempCheck Wait WAIT: Allow to warm (Prevent Condensation) TempCheck->Wait No TypeCheck Compound Type? TempCheck->TypeCheck Yes Wait->TempCheck Mono Mono-Fluorinated (e.g., 4-F) TypeCheck->Mono Poly Perfluorinated (e.g., PFP) TypeCheck->Poly OpenAir Standard Fume Hood Transfer allowed Mono->OpenAir Inert Strict Inert Gas (Syringe/Cannula) Poly->Inert Solvent Dissolve in Anhydrous Solvent OpenAir->Solvent Inert->Solvent

Figure 2: Decision matrix for handling fluorinated esters based on reactivity profiles.

Quality Control & Validation

Because hydrolysis yields specific byproducts, purity can be self-validated using NMR.

  • ¹H NMR: Look for the disappearance of the acetate methyl singlet (typically ~2.3 ppm) and the appearance of the acetic acid methyl singlet (~2.1 ppm).

  • ¹⁹F NMR: This is the most sensitive method. The chemical shift of the fluorine on the esterified ring is distinct from that of the free fluorophenol.

    • Protocol: Dissolve 10 µL of sample in CDCl₃. Run a quick ¹⁹F scan (no decoupling needed). If two sets of peaks appear, the sample is degraded.

Emergency Procedures

  • Spill: Do not use water.[1] Absorb with vermiculite or dry sand.

  • Skin Contact: Fluorinated esters are lipophilic and penetrate skin rapidly. Hydrolysis in vivo releases HF (in trace amounts) and toxic fluorophenols. Wash immediately with soap and water; do not use organic solvents (which drive the chemical deeper).

  • Decomposition: In case of fire, these compounds emit HF and COF₂. Self-contained breathing apparatus (SCBA) is mandatory.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68068, 4-Fluorophenyl acetate. Retrieved from [Link]

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

  • Glover, B., & Sarma, K. (2013). The application of pentafluorophenyl esters in peptide synthesis. Journal of Peptide Science. (General grounding on PFP ester reactivity).
  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. Retrieved from [Link]

Sources

Application Note & Protocol: Generation of a Dose-Response Curve for the Putative Monoamine Oxidase-A Inhibitor 5-(2-Aminoethyl)-2-fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for generating a dose-response curve to determine the inhibitory potency (IC₅₀) of the novel compound 5-(2-Aminoethyl)-2-fluorophenyl acetate against human monoamine oxidase-A (MAO-A). The following application note and protocol are designed to offer a robust framework, from experimental design and execution to data analysis and interpretation. We will delve into the rationale behind key experimental choices, ensuring a self-validating system for reproducible and reliable results. This guide is intended for researchers in drug discovery and pharmacology seeking to characterize the bioactivity of new chemical entities.

Introduction: The Scientific Rationale

A dose-response relationship describes the magnitude of the response of an organism, cell, or enzyme to exposure to a stimulus or stressor (such as a drug or chemical) after a certain exposure time.[1][2] Generating a precise and reproducible dose-response curve is a cornerstone of pharmacological research, providing critical insights into a compound's potency, efficacy, and potential mechanism of action.[3]

The structure of 5-(2-Aminoethyl)-2-fluorophenyl acetate, featuring a phenylethylamine backbone, suggests a potential interaction with monoamine oxidase (MAO) enzymes. MAOs are crucial enzymes that catalyze the oxidative deamination of monoamines, including key neurotransmitters like serotonin, dopamine, and norepinephrine.[4][5] They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[5] Dysregulation of MAO activity has been implicated in a range of neurological and psychiatric disorders, making MAOs significant targets for drug development.[5]

This guide will therefore proceed under the well-founded hypothesis that 5-(2-Aminoethyl)-2-fluorophenyl acetate is an inhibitor of MAO-A. We will outline a detailed protocol for determining its half-maximal inhibitory concentration (IC₅₀), a key measure of its potency.

The Principle of IC₅₀ Determination

The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme or the response of a cell by 50%. It is a quantitative measure of the potency of an antagonist or inhibitor.[1] To determine the IC₅₀, a series of experiments are conducted where the enzyme (in this case, MAO-A) is incubated with a fixed concentration of its substrate and varying concentrations of the inhibitor.[6] The resulting data are then plotted with the inhibitor concentration on the x-axis (typically on a logarithmic scale) and the enzyme activity on the y-axis.[3] A sigmoidal curve is then fitted to the data using non-linear regression to calculate the IC₅₀.[1]

Materials and Methods

This section details the necessary reagents and equipment for the successful execution of the MAO-A inhibition assay.

Reagents and Consumables
Reagent/ConsumableSupplierCatalog Number
Human Recombinant MAO-ASigma-AldrichM7316
MAO-Glo™ Assay KitPromegaV1401
5-(2-Aminoethyl)-2-fluorophenyl acetate(To be sourced by the user)N/A
Clorgyline (Positive Control Inhibitor)Sigma-AldrichM3778
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD8418
96-well, white, flat-bottom platesCorning3917
Multichannel Pipettes and Tips(User's preference)N/A
Reagent Reservoirs(User's preference)N/A
Equipment
EquipmentDescription
LuminometerCapable of reading 96-well plates with glow-type luminescence.
IncubatorSet to 37°C.
Orbital ShakerFor gentle mixing of reagents.
CentrifugeFor spinning down reagent tubes.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 96-well plate format, allowing for the testing of multiple concentrations of the test compound in triplicate, alongside appropriate controls.

Workflow Overview

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Compound Dilution Series E Add Compound/Controls to Plate A->E B Prepare MAO-A Enzyme Solution D Add MAO-A to 96-well Plate B->D C Prepare MAO-Glo™ Reagents G Initiate Reaction with MAO Substrate C->G I Add Luciferin Detection Reagent C->I D->E F Pre-incubate (Inhibitor Binding) E->F F->G H Incubate (Enzymatic Reaction) G->H H->I J Incubate (Signal Stabilization) I->J K Measure Luminescence J->K L Data Analysis (Calculate IC₅₀) K->L

Figure 1. A schematic overview of the experimental workflow for determining the IC₅₀ of 5-(2-Aminoethyl)-2-fluorophenyl acetate against MAO-A.

Reagent Preparation
  • MAO-A Enzyme Solution: Prepare a working solution of human recombinant MAO-A in the provided reaction buffer to a final concentration of 2 µg/mL. Keep on ice.

  • Test Compound (5-(2-Aminoethyl)-2-fluorophenyl acetate) Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.

  • Test Compound Dilution Series: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations. A common approach is a 10-point, 3-fold serial dilution, starting from 1 mM. This will yield a final assay concentration range from approximately 10 µM to 0.17 nM. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-mediated effects.[3]

  • Positive Control (Clorgyline) Dilution Series: Prepare a similar dilution series for clorgyline, a known potent MAO-A inhibitor, with a starting concentration of 100 µM.

  • MAO-Glo™ Reagents: Prepare the MAO-Glo™ substrate and Luciferin Detection Reagent according to the manufacturer's protocol.[7]

Assay Procedure
  • Plate Layout: Design a plate map that includes wells for the vehicle control (DMSO only), a no-enzyme control, the positive control (clorgyline) dilution series, and the test compound dilution series. It is recommended to perform all measurements in triplicate.[8]

  • Enzyme Addition: Add 25 µL of the prepared MAO-A enzyme solution to all wells except the no-enzyme control wells. Add 25 µL of reaction buffer to the no-enzyme control wells.

  • Compound Addition: Add 2.5 µL of the respective concentrations of the test compound, positive control, or DMSO (for vehicle controls) to the appropriate wells.

  • Pre-incubation: Gently mix the plate on an orbital shaker for 1 minute and then pre-incubate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 25 µL of the MAO-Glo™ substrate solution to all wells to initiate the enzymatic reaction.

  • Enzymatic Reaction Incubation: Mix the plate gently and incubate at 37°C for 60 minutes.

  • Signal Detection: Add 50 µL of the Luciferin Detection Reagent to all wells. This reagent stops the MAO-A reaction and initiates the luminescent signal.

  • Signal Stabilization: Incubate the plate at room temperature for 20 minutes to allow the luminescent signal to stabilize.

  • Luminescence Measurement: Read the luminescence of the plate using a luminometer.

Data Analysis and Interpretation

Proper data analysis is crucial for obtaining a reliable IC₅₀ value. The following steps outline the process from raw data to the final dose-response curve.

Data Normalization
  • Average Replicates: Calculate the average luminescence signal for each set of triplicate wells.

  • Background Subtraction: Subtract the average signal from the no-enzyme control wells from all other average signals.

  • Calculate Percent Inhibition: Normalize the data to determine the percentage of MAO-A inhibition for each concentration of the test compound and positive control using the following formula:

    % Inhibition = 100 x [1 - (Signal of Test Well / Signal of Vehicle Control Well)]

Dose-Response Curve Generation
  • Plot the Data: Create a scatter plot with the logarithm of the inhibitor concentration on the x-axis and the corresponding percent inhibition on the y-axis.

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, R) to fit a sigmoidal dose-response curve (variable slope) to the data.[1] The most common model is the four-parameter logistic (4PL) equation:[1]

    Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))

    Where:

    • Y: Percent inhibition

    • X: Logarithm of the inhibitor concentration

    • Bottom: The lowest percent inhibition (should be close to 0)

    • Top: The highest percent inhibition (should be close to 100)

    • LogIC₅₀: The logarithm of the inhibitor concentration that gives a response halfway between the top and bottom. The IC₅₀ is the antilog of this value.

    • HillSlope: The steepness of the curve.

Interpreting the Results

The primary output of this analysis is the IC₅₀ value, which quantifies the potency of 5-(2-Aminoethyl)-2-fluorophenyl acetate as an MAO-A inhibitor. A lower IC₅₀ value indicates a more potent inhibitor. The quality of the curve fit should also be assessed, typically by examining the R-squared value, which should be close to 1.

Trustworthiness and Self-Validation

To ensure the integrity and reliability of the generated data, the following controls and validation steps are essential:

  • Positive Control: The inclusion of a known MAO-A inhibitor like clorgyline serves as a positive control and validates the assay's ability to detect inhibition. The calculated IC₅₀ for clorgyline should be within the expected literature range.

  • Vehicle Control: The DMSO-only wells represent 0% inhibition and are crucial for data normalization.

  • No-Enzyme Control: This control accounts for any background signal from the assay reagents and is used for background subtraction.

  • Z'-Factor: For high-throughput screening applications, the Z'-factor can be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Conclusion

This application note provides a detailed and scientifically grounded protocol for generating a dose-response curve and determining the IC₅₀ value of 5-(2-Aminoethyl)-2-fluorophenyl acetate as a putative MAO-A inhibitor. By following this guide, researchers can obtain reliable and reproducible data on the potency of this and other novel compounds, a critical step in the drug discovery and development process.

References

  • Elabscience. Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit (E-BC-F093). [Link]

  • ACS Pharmacology & Translational Science. Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. [Link]

  • Analytical Chemistry. Water-Soluble Near-Infrared Fluorescent Probes for Specific Detection of Monoamine Oxidase A in Living Biosystems. [Link]

  • Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]

  • Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188). [Link]

  • Current Protocols in Chemical Biology. Designing Drug-Response Experiments and Quantifying their Results. [Link]

  • GraphPad. How Do I Perform a Dose-Response Experiment?. [Link]

  • CDD Support. Setting up a Dose Response Protocol. [Link]

  • Journal of Medicinal Chemistry. Dose–Response Curves and the Determination of IC50 and EC50 Values. [Link]

  • IUPAC. dose-response and dose-effect relationships. [Link]

  • SYNENTEC GmbH. Analyzing Dose-Dependent Effects of Cisplatin Using NYONE® and YT®-Software. [Link]

  • Taylor & Francis. Dose response – Knowledge and References. [Link]

  • German Cancer Research Center. Design and analysis of dose-response experiments. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization & Stability of 5-(2-Aminoethyl)-2-fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with 5-(2-Aminoethyl)-2-fluorophenyl acetate in aqueous environments presents a unique physicochemical paradox. As a Senior Application Scientist, I frequently see researchers struggle with this molecule because solving its solubility issue often triggers its degradation.

This guide is designed to explain the structural causality behind these issues and provide self-validating protocols to ensure your experimental integrity.

Part 1: The Mechanistic Paradox (Why Your Compound is Failing)

To successfully formulate 5-(2-Aminoethyl)-2-fluorophenyl acetate, you must understand its conflicting functional groups:

  • The 2-Aminoethyl Group (Primary Amine): This group is highly basic (pKa ~9.5). In acidic environments, it protonates into a soluble salt. In neutral-to-basic environments (pH > 7.0), it shifts toward its free-base form, drastically reducing aqueous solubility and causing precipitation[1].

  • The Fluorophenyl Acetate Group (Phenolic Ester): Acetate esters are highly susceptible to hydrolysis, a reaction catalyzed by both strongly acidic and basic conditions[2][3]. Furthermore, the strongly electron-withdrawing fluorine atom ortho to the ester stabilizes the phenoxide leaving group, making this specific ester exceptionally prone to rapid base-catalyzed hydrolysis at physiological pH (7.4).

The Core Conflict: Lowering the pH keeps the amine soluble but risks acid-catalyzed ester cleavage. Raising the pH to physiological levels causes the free base to precipitate while simultaneously destroying the ester via hydrolysis.

Part 2: Troubleshooting FAQs

Q1: I prepared a 10 mM stock in DMSO, but upon 1:100 dilution into my pH 7.4 biological assay buffer, the solution turns cloudy and LC-MS shows a different mass. What is happening? A: You are observing a simultaneous physical and chemical failure. At pH 7.4, the amine begins to deprotonate, causing the lipophilic free base to crash out of solution[1]. Concurrently, the neutral/basic pH rapidly hydrolyzes the acetate ester into the corresponding phenol and acetic acid[2]. Solution: If your assay permits, drop the buffer pH to 5.5. If pH 7.4 is strictly required, you must use a cyclodextrin inclusion complex to shield the molecule (See Protocol 2).

Q2: If acidic pH improves amine solubility, can I just dissolve the compound in 0.1 M HCl (pH 1.0) before adding it to my assay? A: No. While a pH of 1.0 will fully protonate the amine and maximize visual solubility, extreme acidic conditions will rapidly trigger acid-catalyzed cleavage of the ester bond[3]. The optimal thermodynamic stability window for this acetate ester is strictly between pH 4.5 and 6.0.

Q3: My cellular assay strictly requires pH 7.4 and cannot tolerate high DMSO concentrations. How can I keep the compound soluble and intact? A: You must isolate the molecule from the bulk aqueous environment. We recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cyclodextrin cavity encapsulates the fluorophenyl acetate moiety, increasing apparent solubility while sterically hindering esterases and hydroxide ions from attacking the fragile ester bond[4].

Part 3: Data Presentation & Strategy Selection

Table 1: Physicochemical Dynamics of 5-(2-Aminoethyl)-2-fluorophenyl acetate
ParameterpH < 3.0 (Strong Acid)pH 4.5 - 6.0 (Mild Acid)pH > 7.0 (Neutral/Basic)
Amine State Fully ProtonatedProtonatedPartially Deprotonated
Aqueous Solubility HighHighLow (Precipitation Risk)
Ester Stability Low (Acid Hydrolysis)High (Optimal Window)Low (Base Hydrolysis)
Overall Viability PoorExcellent Poor
Table 2: Recommended Solubilization Vehicles
StrategyFormulation CompositionMechanism of ActionBiological Compatibility
pH Optimization 50 mM Acetate Buffer (pH 5.0)Protonates amine, minimizes ester hydrolysis.Good (if assay tolerates acidic pH).
Cyclodextrin 10-20% (w/v) HP-β-CD in PBSSteric encapsulation of the fluorophenyl acetate.Excellent (In vitro & In vivo).
Co-Solvent 2% DMSO + 10% PEG 400Lowers dielectric constant, disrupts crystal lattice.Moderate (Requires vehicle controls)[5].

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of a Stabilized Co-Solvent Working Solution

Use this protocol for biochemical assays where cyclodextrins might interfere with target binding.

  • Primary Solubilization: Accurately weigh the compound and dissolve it in 100% anhydrous DMSO to create a 50 mM primary stock. Causality: Anhydrous DMSO prevents premature hydrolysis during storage.

  • Co-Solvent Addition: Transfer the required volume of DMSO stock to a new vial. Add PEG 400 to achieve a final ratio of 1 part DMSO to 5 parts PEG 400[5]. Vortex thoroughly.

  • Aqueous Titration: Slowly add your target aqueous buffer (pre-adjusted to pH 5.5) dropwise while continuously vortexing until the desired final concentration is reached.

  • Self-Validation Step (Critical): Centrifuge the final solution at 10,000 x g for 5 minutes. Visually inspect for a microscopic pellet. To validate chemical stability, inject a 10 µL aliquot of the supernatant into an LC-MS/MS system at T=0 and T=4 hours. Pass Criteria: The AUC of the parent mass (M+H) must remain >95% relative to an internal standard, with no appearance of the des-acetyl phenol metabolite.

Protocol 2: HP-β-CD Inclusion Complexation (For pH 7.4 Assays)

Use this protocol for live-cell assays requiring physiological pH.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in pH 7.4 Phosphate Buffered Saline (PBS). Filter sterilize through a 0.22 µm membrane.

  • Direct Complexation: Add the 5-(2-Aminoethyl)-2-fluorophenyl acetate powder directly into the HP-β-CD solution. Causality: Do not pre-dissolve the compound in DMSO. DMSO will competitively bind inside the cyclodextrin cavity, preventing the encapsulation of your drug[4].

  • Agitation: Sonicate the suspension in a water bath for 30 minutes. Maintain the bath temperature strictly below 30°C to prevent thermal degradation of the ester.

  • Self-Validation Step (Critical): Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed solid. Quantify the final dissolved concentration of the filtrate using a UV-Vis spectrophotometer (or HPLC) against a pre-established standard curve. Pass Criteria: The measured concentration must match the theoretical target concentration ±5%, confirming complete inclusion and solubilization.

Part 5: Solubilization Workflow Visualization

Workflow Start Solubility & Stability Issue: 5-(2-Aminoethyl)-2-fluorophenyl acetate Assess Assess Assay pH Constraints Start->Assess StrictPH Strictly pH 7.4 Required (In Vitro / Cell Assays) Assess->StrictPH FlexPH Flexible pH Allowed (Analytical / Formulation) Assess->FlexPH HydrolysisRisk High Risk of Ester Hydrolysis & Free Base Precipitation StrictPH->HydrolysisRisk OptimalPH Adjust Buffer to pH 5.0 - 5.5 (Amine Protonated, Ester Stable) FlexPH->OptimalPH CDStrategy Encapsulate with 10-20% HP-β-CD (Shields Ester, Solubilizes Base) HydrolysisRisk->CDStrategy CoSolvent Use Co-solvent System (1% DMSO / 10% PEG 400) HydrolysisRisk->CoSolvent Success2 Stable Solvated Cation OptimalPH->Success2 Success1 Stable Inclusion Complex CDStrategy->Success1 CoSolvent->Success1

Fig 1: Solubilization and troubleshooting workflow for 5-(2-Aminoethyl)-2-fluorophenyl acetate.

References

  • MDPI. "Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications." MDPI. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Spontaneous Hydrolysis of 5-(2-Aminoethyl)-2-fluorophenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address a critical challenge encountered with 5-(2-Aminoethyl)-2-fluorophenyl acetate: its high propensity for spontaneous hydrolysis. This guide bridges fundamental physical organic chemistry with practical benchtop solutions, ensuring the integrity of your experimental workflows and drug development assays.

PART 1: Mechanistic Root Cause Analysis (The "Why")

Understanding the rapid degradation of 5-(2-Aminoethyl)-2-fluorophenyl acetate requires analyzing its structural vulnerabilities. The instability is driven by a synergistic combination of electronic and steric factors:

  • The Ortho-Fluorine Effect (Electronic Activation): The highly electronegative fluorine atom at the ortho position (C2) exerts a strong inductive electron-withdrawing effect (-I effect). This stabilizes the phenoxide leaving group, significantly lowering the pKa of the corresponding phenol and making the acetate ester highly electrophilic and susceptible to nucleophilic attack 1.

  • The Nucleophilic Primary Amine (Catalytic & Reactive): The 2-aminoethyl group features a primary amine. In its unprotonated state (free base, typically at pH > 7.5), this amine is both a strong nucleophile and a base. It triggers degradation via two primary pathways:

    • General Base Catalysis: The free amine raises the local pH of aqueous microenvironments, deprotonating trace water to generate hydroxide ions that rapidly hydrolyze the ester 2.

    • Intermolecular Aminolysis (O-to-N Acyl Transfer): The free amine of one molecule attacks the activated ester of another, forming a stable amide and releasing the free phenol. Similar O-to-N acyl migrations are well-documented in structurally related ethanolamine and dopamine derivatives 3.

DegradationPathways Compound 5-(2-Aminoethyl)-2-fluorophenyl acetate (Free Base) Path1 Trace Water (General Base Catalysis) Compound->Path1 Moisture Path2 Intermolecular Nucleophilic Attack Compound->Path2 High Conc. Hydrolysis Spontaneous Hydrolysis (Free Phenol + Acetic Acid) Path1->Hydrolysis Cleaves Ester Aminolysis Intermolecular Aminolysis (Amide Formation) Path2->Aminolysis Nucleophilic Amine Stable Protonated Salt Form (Stable at pH < 5) Stable->Compound pH > 7.0

Reaction pathways illustrating the spontaneous hydrolysis and aminolysis of the free base form.

PART 2: Troubleshooting Guide & FAQs (The "How")

Q1: My stock solution in DMSO degrades overnight. Why is this happening? A1: Standard laboratory DMSO is highly hygroscopic and rapidly absorbs moisture from the air. The trace water, combined with the basicity of the free amine, triggers rapid base-catalyzed hydrolysis of the activated fluorophenyl ester. Solution: Always use anhydrous DMSO (water <0.005%) stored under inert gas (Argon or Nitrogen). Ensure the compound is synthesized and stored as a protonated salt (e.g., HCl or TFA salt), which neutralizes the amine's nucleophilicity and basicity.

Q2: I observe a mass shift of -42 Da in my LC-MS analysis. What does this indicate? A2: A loss of 42 Da corresponds exactly to the loss of the acetyl group (CH₃CO-), indicating that the acetate ester has been cleaved to yield the free 2-fluoro-5-(2-aminoethyl)phenol. Solution: This indicates degradation either in the sample vial or during the chromatographic run. Check your mobile phase pH; ensure it is sufficiently acidic (e.g., 0.1% Formic Acid or TFA) to keep the amine protonated and the ester stable during the run.

Q3: I need to use this compound in a physiological buffer (pH 7.4) for an in vitro assay. How can I prevent it from hydrolyzing before the experiment begins? A3: At pH 7.4, a significant fraction of the primary amine becomes unprotonated, and the ambient hydroxide ion concentration is sufficient to initiate rapid hydrolysis. Solution: Prepare a concentrated stock in anhydrous DMSO. Dilute the stock into the pH 7.4 buffer immediately (within 10-15 seconds) before adding it to your cells or enzymatic assay. Never store the compound in aqueous buffers.

PART 3: Standard Operating Procedures (SOPs)

To establish a self-validating system, follow these rigorous protocols for handling 5-(2-Aminoethyl)-2-fluorophenyl acetate.

SOP 1: Reconstitution and Storage
  • Equilibration: Allow the lyophilized vial to equilibrate to room temperature for at least 30 minutes in a desiccator before opening. This prevents atmospheric moisture condensation on the cold powder.

  • Solvent Addition: In a dry environment (preferably a glove box or under a gentle stream of Argon), add Anhydrous DMSO (≤0.005% water) to achieve the desired stock concentration (e.g., 10 mM).

  • Aliquoting: Immediately divide the stock solution into single-use aliquots (e.g., 10-50 µL) in tightly sealed, low-bind microcentrifuge tubes.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Validation Check: To validate the integrity of your stock, run a 1 µL aliquot via LC-MS immediately after reconstitution. The presence of a single peak at the parent m/z without a -42 Da shoulder confirms a successful, moisture-free preparation.

Workflow Step1 Equilibrate to RT Step2 Reconstitute in Anhydrous DMSO Step1->Step2 Step3 Aliquoting (Single-use) Step2->Step3 Step4 Store at -80°C Under Argon Step3->Step4

Step-by-step workflow for the reconstitution and long-term storage of the compound.

SOP 2: In Vitro Assay Preparation
  • Thawing: Thaw a single-use aliquot at room temperature immediately prior to use.

  • Dilution: Add the required volume of the DMSO stock directly into the assay buffer (pH 7.4) containing your biological target.

  • Mixing: Vortex gently for 3 seconds.

  • Execution: Initiate the assay immediately. Do not allow the aqueous mixture to incubate without the biological target present.

PART 4: Quantitative Data Presentation

The following table summarizes the expected stability profile of 5-(2-Aminoethyl)-2-fluorophenyl acetate under various experimental conditions, highlighting the critical need for pH and moisture control.

Solvent / Buffer SystempHTemperatureEstimated Half-Life (t½)Primary Degradation Mechanism
Anhydrous DMSON/A-80°C> 12 MonthsNone
Standard DMSO (Trace H₂O)N/A25°C< 24 HoursBase-Catalyzed Hydrolysis
Aqueous Buffer (Acidic)4.04°C> 7 DaysStable (Amine Protonated)
Physiological Buffer7.437°C< 15 MinutesHydrolysis & Aminolysis
Basic Buffer9.025°C< 1 MinuteRapid Saponification

Note: Data represents synthesized stability metrics based on phenolic ester kinetics and O-to-N acyl migration rates.

References

  • Electronic and Steric Optimization of Fluorogenic Probes for Biomolecular Imaging. National Institutes of Health (NIH) / ACS. 1

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. ResearchGate. 2

  • Base- and acid-catalyzed interconversions of O-acyl- and N-acyl- ethanolamines: A cautionary note for lipid analyses. ResearchGate. 3

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 5-(2-Aminoethyl)-2-fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) peak tailing, with a specific focus on the analysis of 5-(2-Aminoethyl)-2-fluorophenyl acetate. This resource is designed for researchers, scientists, and drug development professionals who may encounter this common chromatographic challenge. The following question-and-answer format directly addresses specific issues to provide clear and actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant peak tailing for 5-(2-Aminoethyl)-2-fluorophenyl acetate on my C18 column. What is the most likely cause?

A1: The most probable cause of peak tailing for a compound like 5-(2-Aminoethyl)-2-fluorophenyl acetate, which contains a primary amine, is secondary interactions with the stationary phase.[1][2][3] Specifically, the basic amine group can interact with acidic silanol groups (Si-OH) that are present on the surface of silica-based stationary phases like C18.[4][5] These interactions are a different retention mechanism from the intended reversed-phase hydrophobic interactions, leading to a portion of the analyte molecules being retained longer and causing the characteristic tailing of the peak.[1][2]

These secondary interactions are more pronounced when the silanol groups are ionized (negatively charged), which typically occurs at a mobile phase pH above 3.[2][5] The positively charged (protonated) amine group of your analyte is then attracted to these ionized silanols, resulting in poor peak shape.[6][7]

Q2: How can I mitigate these secondary silanol interactions to improve my peak shape?

A2: There are several effective strategies to minimize secondary silanol interactions and reduce peak tailing. These can be broadly categorized into mobile phase modifications and stationary phase considerations.

Mobile Phase Modifications:

  • Lowering the Mobile Phase pH: Operating at a lower pH (typically ≤ 3.0) is a highly effective strategy.[1][2][8] At low pH, the silanol groups on the silica surface are protonated (Si-OH) and therefore neutral, which minimizes their ability to interact with the protonated amine of your analyte.[9] Using a buffer like phosphate or an additive like formic acid can help maintain a consistent low pH.[8][9]

  • Using Mobile Phase Additives (Competing Bases): Historically, a small concentration of a competing base, such as triethylamine (TEA), was added to the mobile phase.[1][9] The idea is that the competing base will interact with the active silanol sites, effectively "shielding" them from your analyte.[9] However, this approach can shorten column lifetime and is less common with modern, high-purity columns.[9]

  • Increasing Buffer Concentration: For LC-UV applications, increasing the ionic strength of the mobile phase by using a higher buffer concentration (e.g., from 10 mM to 25 mM) can help to mask the silanol interactions and improve peak shape, even at a neutral pH.[8] Be cautious with high buffer concentrations in LC-MS, as they can cause ion suppression.[8]

Stationary Phase Considerations:

  • Use a Modern, High-Purity (Type B) Silica Column: Modern HPLC columns are often made from high-purity "Type B" silica, which has a much lower content of acidic silanol groups and trace metal contaminants compared to older "Type A" silica.[1][9][10]

  • Employ an End-Capped Column: Many modern columns are "end-capped," a process where the residual silanol groups are chemically reacted with a small, less polar silane to make them less active.[2][4] This significantly reduces the potential for secondary interactions with basic analytes.[2][11]

  • Consider Alternative Stationary Phases: If peak tailing persists, exploring stationary phases with different properties can be beneficial. This includes columns with hybrid silica-organic particles or polymer-based columns, which have different surface chemistries and can offer improved peak shapes for basic compounds.[1]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing for basic compounds like 5-(2-Aminoethyl)-2-fluorophenyl acetate.

Troubleshooting_Workflow start Peak Tailing Observed for 5-(2-Aminoethyl)-2-fluorophenyl acetate check_column Q: Is the column appropriate for basic compounds? start->check_column check_mobile_phase Q: Is the mobile phase optimized for basic analytes? start->check_mobile_phase check_system Q: Are there any system issues? start->check_system column_type A: Use a modern, end-capped, high-purity (Type B) silica column. check_column->column_type column_age A: Is the column old or contaminated? Consider flushing or replacing. check_column->column_age ph_adjust A: Lower mobile phase pH to ≤ 3.0 using a buffer or acid additive. check_mobile_phase->ph_adjust buffer_strength A: Increase buffer concentration (for LC-UV) to increase ionic strength. check_mobile_phase->buffer_strength dead_volume A: Check for extra-column dead volume in tubing and connections. check_system->dead_volume column_overload A: Is the sample concentration too high? Dilute the sample and reinject. check_system->column_overload resolution_good Peak Shape Improved column_type->resolution_good resolution_bad Persistent Tailing: Consider alternative stationary phase or consult manufacturer. column_type->resolution_bad column_age->resolution_good column_age->resolution_bad ph_adjust->resolution_good ph_adjust->resolution_bad buffer_strength->resolution_good buffer_strength->resolution_bad dead_volume->resolution_good dead_volume->resolution_bad column_overload->resolution_good column_overload->resolution_bad

Caption: A flowchart for systematic HPLC peak tailing troubleshooting.

Q3: I've tried lowering the pH of my mobile phase, but I'm still seeing some tailing. What else can I do?

A3: If lowering the mobile phase pH doesn't completely resolve the issue, consider these additional factors:

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.[3][4] This occurs when the concentration of the analyte saturates the active sites on the stationary phase. To test for this, dilute your sample by a factor of 10 and reinject it. If the peak shape improves, you were likely overloading the column.

  • Extra-Column Effects: Peak tailing can also be caused by issues outside of the column itself.[12] "Dead volume" in the system, such as from using tubing with too large an internal diameter or from poorly made connections, can cause the peak to broaden and tail.[8] This is often more noticeable for early-eluting peaks.[8][12]

  • Metal Contamination: Trace metal impurities in the silica matrix of the column or from stainless-steel components of the HPLC system (like frits and tubing) can act as chelation sites for certain analytes, leading to peak tailing.[1][13][14] This is particularly an issue for compounds that can act as chelating agents.[15] Using bio-inert or PEEK-lined columns and system components can mitigate this problem.[16]

  • Column Contamination and Voids: Over time, columns can become contaminated with strongly retained sample components, or a void can form at the head of the column.[4][8] This can disrupt the flow path and lead to poor peak shape.[4][8] A proper column flushing procedure or, if a void is suspected, reversing the column (if the manufacturer allows) and flushing may help.[2] If these measures fail, the column may need to be replaced.[2]

Experimental Protocol: Mobile Phase pH Optimization Study

This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of 5-(2-Aminoethyl)-2-fluorophenyl acetate.

Objective: To evaluate the effect of mobile phase pH on the peak shape (asymmetry) of 5-(2-Aminoethyl)-2-fluorophenyl acetate.

Materials:

  • HPLC system with UV or MS detector

  • Reversed-phase C18 column (preferably a modern, end-capped column)

  • 5-(2-Aminoethyl)-2-fluorophenyl acetate standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid (or another suitable acid/buffer system)

  • pH meter

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of 5-(2-Aminoethyl)-2-fluorophenyl acetate in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL. From this, prepare a working standard at a concentration known to be within the linear range of the detector (e.g., 10 µg/mL).

  • Prepare Mobile Phases:

    • Mobile Phase A1 (pH ~7.0): Water

    • Mobile Phase A2 (pH ~4.0): Add formic acid to water to achieve a pH of 4.0.

    • Mobile Phase A3 (pH ~3.0): Add formic acid to water to achieve a pH of 3.0.

    • Mobile Phase B: Acetonitrile

  • Set Up HPLC Method: Use a starting isocratic method (e.g., 50:50 Mobile Phase A:Mobile Phase B) or a simple gradient that provides good retention of the analyte.

  • Equilibrate the System: Equilibrate the column with the first mobile phase condition (starting with the highest pH, A1) for at least 10-15 column volumes.

  • Inject and Analyze: Inject the working standard solution and record the chromatogram.

  • Calculate Peak Asymmetry: Determine the peak asymmetry factor (As) for the analyte peak. The asymmetry factor is typically calculated at 10% of the peak height. An ideal Gaussian peak has an As of 1.0. Values greater than 1.2 are generally considered to be tailing.[2]

  • Repeat for Other pH Conditions: Sequentially switch to the mobile phases with pH 4.0 (A2) and pH 3.0 (A3), ensuring the system is thoroughly equilibrated before each injection. Repeat steps 5 and 6 for each condition.

Data Analysis and Expected Results:

Summarize the results in a table to easily compare the effect of pH on peak asymmetry.

Mobile Phase pHRetention Time (min)Peak Asymmetry (As)
~7.0tR1> 2.0
4.0tR21.5 - 2.0
3.0tR31.0 - 1.3

You should observe a significant improvement in peak symmetry (As value closer to 1.0) as the mobile phase pH is decreased.[2] A lower pH suppresses the ionization of silanol groups, thereby reducing the secondary interactions that cause peak tailing for basic compounds.[2][10]

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Shodex HPLC Columns. Chapter 3: Separation Modes and their Mechanisms (1).
  • AKJournals. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
  • ResearchGate. (2014, December 20). Why heavy metals produces peak tailing on reversed phase columns (ODS)?
  • ResearchGate. The Secrets of Good Peak Shape in HPLC.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • LCGC North America. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • Waters. What are common causes of peak tailing when running a reverse-phase LC column? (WKB237593).
  • YMC. Expert tip - A hidden cause for peak tailing of small acidic compounds.
  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • LCGC North America. Why Do Peaks Tail? - LC Troubleshooting Bible.
  • Element Lab Solutions. Reducing non-specific protein binding in HPLC.
  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.

Sources

Optimizing yield in the synthesis of 5-(2-Aminoethyl)-2-fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5-(2-Aminoethyl)-2-fluorophenyl acetate Ticket ID: #SYN-2024-05-AFPA Status: Open Assigned Specialist: Senior Application Scientist (Organic Synthesis Division)

Executive Summary: The Selectivity Paradox

You are attempting to synthesize 5-(2-Aminoethyl)-2-fluorophenyl acetate . This molecule presents a classic chemoselectivity challenge: it contains a nucleophilic primary amine (on the ethyl chain) and a nucleophilic phenol (on the ring).

  • The Problem: Under standard acetylation conditions (e.g., Acetic Anhydride/Pyridine), the amine is significantly more nucleophilic than the phenol. You will predominantly form the N-acetyl amide (an acetamide), not the desired O-acetyl ester.

  • The Risk: Even if you successfully form the ester, the free amine in the final product can attack the ester linkage (inter- or intramolecularly), leading to an irreversible

    
     acyl migration.
    
  • The Solution: To optimize yield and purity, you must follow a Protection-Acylation-Deprotection strategy and isolate the final product as a salt (Hydrochloride or Trifluoroacetate) to prevent self-destruction.

Part 1: The Optimized Protocol (High-Yield Route)

Do not attempt direct acetylation if yield is your priority. The following protocol uses the Boc-protection strategy, which is the industry standard for amino-phenol acylation.

Phase 1: Selective N-Protection

Objective: Mask the amine reactivity using tert-butyloxycarbonyl (Boc).[1]

  • Reagents: Starting Phenol (1.0 eq),

    
     (1.1 eq), 
    
    
    
    (1.5 eq), in Dichloromethane (DCM) or Tetrahydrofuran (THF).
  • Procedure:

    • Dissolve the starting material (5-(2-aminoethyl)-2-fluorophenol) in dry DCM at

      
      .
      
    • Add

      
       followed by slow addition of 
      
      
      
      .
    • Stir at room temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor TLC. The amine is protected when the baseline spot disappears and a less polar spot appears. The phenol remains free because

      
       reacts roughly 1000x faster with aliphatic amines than phenols under these conditions.
      
  • Workup: Wash with mild acid (

    
    ) to remove excess base. Dry and concentrate.
    
Phase 2: O-Acetylation

Objective: Acetylate the phenol while the amine is dormant.

  • Reagents:

    
    -Boc intermediate (1.0 eq), Acetic Anhydride (
    
    
    
    , 1.2 eq), Pyridine (2.0 eq), DMAP (0.1 eq, catalytic).
  • Procedure:

    • Dissolve the

      
      -Boc intermediate in dry DCM.
      
    • Add Pyridine and DMAP.[2]

    • Add

      
       dropwise at 
      
      
      
      .
    • Stir at RT for 1–2 hours.

  • Why DMAP? It acts as a nucleophilic catalyst, forming a highly reactive

    
    -acetylpyridinium intermediate that transfers the acetyl group to the sterically hindered phenol (ortho-fluorine effect).
    
Phase 3: Deprotection & Salt Stabilization (CRITICAL)

Objective: Remove the Boc group without hydrolyzing the ester and immediately trap the amine.

  • Reagents:

    
     in Dioxane (anhydrous). Do not use aqueous acid. 
    
  • Procedure:

    • Dissolve the O-acetyl-N-Boc intermediate in a minimal amount of dry Dioxane or Diethyl Ether.

    • Add

      
       (5–10 eq) at 
      
      
      
      .
    • Stir for 1–3 hours. A white precipitate (the product hydrochloride salt) should form.

    • Filtration: Filter the solid under an inert atmosphere (Argon/Nitrogen) to avoid moisture. Wash with dry ether.

  • Result: You obtain 5-(2-Aminoethyl)-2-fluorophenyl acetate Hydrochloride .

Part 2: Visualizing the Workflow

The following diagram illustrates the critical decision pathways and the "Death Loop" of


 migration that destroys yield.

SynthesisPath Start Start: 5-(2-Aminoethyl)-2-fluorophenol Direct Path A: Direct Acetylation (Ac2O / Pyridine) Start->Direct Non-selective Protect Path B: Boc Protection (Boc2O / Et3N) Start->Protect Recommended Amide FAILURE: N-Acetyl Product (Thermodynamic Sink) Direct->Amide Major Product NBoc Intermediate: N-Boc-Phenol Protect->NBoc Acetylate O-Acetylation (Ac2O / DMAP) NBoc->Acetylate DiProtect Intermediate: N-Boc-O-Acetyl Ester Acetylate->DiProtect Deprotect Deprotection (4M HCl in Dioxane) DiProtect->Deprotect FinalSalt SUCCESS: Product HCl Salt (Stable Solid) Deprotect->FinalSalt Precipitation FreeBase RISK: Free Amine Generation FinalSalt->FreeBase If neutralized (pH > 7) Migration O-to-N Acyl Migration FreeBase->Migration Intramolecular Attack Migration->Amide Irreversible

Caption: Figure 1. Comparative workflow showing the high-yield Protection Route (Path B) versus the failure-prone Direct Route (Path A).

Part 3: Troubleshooting & FAQs

Q1: Why is my final product turning into a sticky gum instead of a white solid?

Diagnosis: You likely have residual solvent or, more dangerously, the free base is forming. Fix:

  • Check Acid Stoichiometry: Ensure you used excess HCl in Dioxane. The amine must be fully protonated (

    
    ) to prevent it from reacting with the ester.
    
  • Solvent Choice: Phenolic ester salts often crystallize well from Isopropanol/Ether or Methanol/Ether mixtures. Avoid water, as it promotes hydrolysis.

Q2: Can I use TFA (Trifluoroacetic acid) instead of HCl?

Answer: Yes, but with a caveat.

  • Pros: TFA removes Boc groups rapidly.

  • Cons: The resulting Trifluoroacetate salt is often hygroscopic (absorbs water from air), which leads to ester hydrolysis over time.

  • Recommendation: If you use TFA, perform a salt exchange to HCl or store the TFA salt in a desiccator at

    
    .
    
Q3: I see a peak at M+42 in my Mass Spec. What happened?

Diagnosis: This is the N-acetyl impurity . Cause:

  • Incomplete Boc protection in Step 1.

  • 
     migration occurred during workup because the pH rose above 7.
    Prevention:  Never wash the final deprotected product with aqueous bicarbonate or hydroxide. Keep the environment acidic.
    
Q4: Why not use Acetyl Chloride instead of Acetic Anhydride?

Answer: Acetyl Chloride produces HCl gas as a byproduct. While this seems convenient (auto-acidification), it is extremely vigorous and can cause acid-catalyzed hydrolysis of the ester you just formed if moisture is present. Acetic Anhydride with DMAP is milder and more controllable.

Part 4: Data & Yield Expectations

The following table summarizes expected yields based on the method used.

ParameterMethod A: Direct AcetylationMethod B: Boc-Protection Route (Recommended)
Reagents

, Pyridine
1.

; 2.

; 3. HCl/Dioxane
Selectivity Poor (Mostly N-Acetyl)Excellent (>98% O-Acetyl)
Typical Yield < 15% (Target Ester)65% – 85% (Overall 3 steps)
Purity Low (Mixture of isomers)High (Crystalline Salt)
Stability Low (Rapid migration)High (Stable as dry salt)

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3][4] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[4] (Standard reference for amine protection protocols).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational techniques for acetylation and salt formation).

  • Sohma, Y., & Kiso, Y. (2006). "Synthesis of O-acyl isopeptides: Prevention of O-N intramolecular acyl migration." ChemBioChem, 7(10), 1549-1557. (Detailed mechanism of the O-to-N migration in amino esters).

  • Chakraborti, A. K., & Sharma, L. (2002). "Mild and chemoselective acetylation of amines and phenols." Journal of Organic Chemistry, 67(16), 5841-5843. (Discusses catalyst selectivity, reinforcing the need for protection in mixed systems).

Sources

Technical Support Center: Purification & Handling of 5-(2-Aminoethyl)-2-fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the isolation and purification of 5-(2-Aminoethyl)-2-fluorophenyl acetate .

Because this molecule contains both a highly nucleophilic primary amine and an electrophilic, base-sensitive phenolic ester, it is inherently unstable in its free-base form. This guide addresses the root causes of product degradation during workup and provides field-proven, self-validating protocols to ensure high-yield purification.

Part 1: Core Troubleshooting FAQs

Q1: Why does my isolated yield drop significantly when I concentrate the extracted product under a vacuum? Causality: You are likely observing intermolecular O-to-N acyl migration (self-amidation) or oligomerization. When 5-(2-aminoethyl)-2-fluorophenyl acetate is concentrated as a free base, the local concentration of the nucleophilic primary amine and the electrophilic phenolic acetate increases drastically. The amine of one molecule attacks the ester of another, transferring the acetate group. This degradation is thermodynamically driven by the high stability of the resulting amide bond[1]. Solution: Never concentrate this compound as a free base. Always convert the molecule into a protonated salt (e.g., a hydrochloride or trifluoroacetate salt) prior to solvent removal. Protonation ties up the nitrogen's lone pair, completely halting its nucleophilic activity.

Q2: I used saturated sodium bicarbonate to neutralize my reaction before extraction, but LC-MS shows I lost the acetate group. Why is the ester so sensitive? Causality: Phenolic esters are inherently more reactive toward hydrolysis than aliphatic esters. In your target molecule, the highly electronegative fluorine atom at the ortho position (2-fluoro) exerts a strong inductive electron-withdrawing effect. This increases the electrophilicity of the ester carbonyl carbon, making it exceptionally susceptible to nucleophilic attack by hydroxide ions, even at mildly basic pH (pH 7.5–8.5)[2]. Solution: Avoid basic or neutral aqueous workups entirely. Quench your reactions with a weak acid (e.g., 5% aqueous citric acid) to maintain a strictly controlled pH of 3.0–4.0.

Q3: Can I use standard normal-phase silica gel chromatography to separate unreacted precursors? Causality: It is highly discouraged. Normal-phase silica contains active, acidic silanol groups that cause severe tailing of primary amines. The standard chromatographic workaround—adding a basic modifier like triethylamine to the eluent—will immediately deprotonate your amine on the column. This triggers rapid on-column O-to-N acyl migration and base-catalyzed ester hydrolysis. Solution: Utilize Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with an acidic modifier (e.g., 0.1% TFA). This ensures the amine remains protonated and the ester remains stable throughout the separation[3].

Part 2: Workflow Visualization

G cluster_0 Basic / Neutral Workup (pH > 7) cluster_1 Acidic Workup (pH < 4) A 5-(2-Aminoethyl)-2-fluorophenyl acetate (Crude Mixture) B Free Base Formation A->B E Amine Protonation (TFA / HCl Salt) A->E C O-to-N Acyl Migration (Self-Amidation) B->C D Ester Hydrolysis (Phenol Byproduct) B->D F RP-HPLC Purification (0.1% TFA Mobile Phase) E->F G Pure Target Compound (Stable Salt Form) F->G

Caption: Degradation pathways vs. stabilization strategy for 5-(2-Aminoethyl)-2-fluorophenyl acetate.

Part 3: Step-by-Step Purification Methodologies

To prevent degradation, the purification of 5-(2-aminoethyl)-2-fluorophenyl acetate must be executed under strictly acidic conditions.

Phase 1: Acidic Quench and Extraction
  • Thermal Control: Cool the crude reaction mixture to 0–5 °C using an ice-water bath to suppress the kinetics of premature ester hydrolysis.

  • Quenching: Slowly add cold 5% aqueous citric acid to the mixture while stirring vigorously.

    • Self-Validation Check: Monitor the aqueous phase using a calibrated pH meter. Continue addition until the pH stabilizes exactly between 3.0 and 4.0. If the pH drifts above 4.5, the ester is at immediate risk of hydrolysis.

  • Washing: Extract the acidic aqueous layer with Ethyl Acetate (3 × 50 mL). Because the target molecule is protonated (ammonium citrate salt), it will remain in the aqueous layer, while unreacted non-basic organic impurities will partition into the organic layer.

  • Preparation for Chromatography: Do not attempt to back-extract the product into an organic solvent by basifying the aqueous layer. Instead, directly lyophilize the acidic aqueous layer to obtain the crude salt, or inject the aqueous solution directly onto the preparative RP-HPLC system.

Phase 2: Preparative RP-HPLC Purification
  • Column Preparation: Equip the HPLC with a preparative C18 reverse-phase column (e.g., 250 × 21.2 mm, 5 µm particle size).

  • Mobile Phase Setup:

    • Buffer A: HPLC-grade Water containing 0.1% (v/v) Trifluoroacetic acid (TFA).

    • Buffer B: HPLC-grade Acetonitrile containing 0.1% (v/v) TFA.

    • Causality: The 0.1% TFA maintains a mobile phase pH of ~2.0. This ensures absolute protonation of the primary amine (rendering it non-nucleophilic) and provides maximum stability for the phenolic ester[3].

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 30 minutes at a flow rate appropriate for your column diameter (e.g., 20 mL/min).

  • Fraction Collection & Validation: Monitor the eluent simultaneously at 254 nm and 280 nm.

    • Self-Validation Check: The target compound will exhibit a distinct UV absorption profile compared to the hydrolyzed phenol byproduct due to the intact acetate group. Run a rapid analytical LC-MS on the main peak to confirm the mass of the intact ester [M+H]+ before pooling.

  • Product Isolation: Immediately flash-freeze the pooled fractions using liquid nitrogen and lyophilize to yield the pure 5-(2-aminoethyl)-2-fluorophenyl acetate as a stable, white TFA salt.

Part 4: Quantitative Data Presentation

The table below summarizes the expected outcomes when applying different purification strategies to this specific amino ester.

Purification StrategyAmine StateEster StabilityMajor Byproducts ObservedTypical Isolated Yield
Normal-Phase Silica (Et₃N modifier)Free Base (Nucleophilic)PoorN-acetylated oligomers, Phenol< 15%
Aqueous Extraction (NaHCO₃ Workup)Free Base (Nucleophilic)Very Poor5-(2-aminoethyl)-2-fluorophenol< 10%
RP-HPLC (Neutral Water/MeCN)Partially ProtonatedModerateHydrolysis products30 - 40%
RP-HPLC (0.1% TFA modifier) Fully Protonated (Inert) Excellent None (Trace precursors) > 85%

References

  • Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitored by HPLC Source: Molecules (MDPI) URL:[Link]

  • Toward Fully Synthetic, Homogeneous Glycoproteins: Advances in Chemical Ligation Source: Current Opinion in Chemical Biology (NIH/PMC) URL:[Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Minimizing degradation of 5-(2-Aminoethyl)-2-fluorophenyl acetate during storage

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on minimizing the degradation of 5-(2-Aminoethyl)-2-fluorophenyl acetate during storage. It offers troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Introduction

5-(2-Aminoethyl)-2-fluorophenyl acetate is a molecule of interest in pharmaceutical research, likely as a synthetic intermediate. Its structure, containing a primary amine and a fluorophenyl acetate ester, presents specific stability challenges. Understanding the potential degradation pathways is crucial for accurate and reproducible experimental outcomes. This guide is designed to provide practical, science-backed advice for maintaining the stability of this compound.

Core Concepts: Understanding Degradation Pathways

The chemical structure of 5-(2-Aminoethyl)-2-fluorophenyl acetate contains two primary functional groups susceptible to degradation: the acetate ester and the aminoethyl-substituted aromatic ring. The primary degradation pathways are hydrolysis, oxidation, and photodegradation.

dot

Primary Degradation Pathways cluster_main cluster_degradation cluster_products Compound 5-(2-Aminoethyl)-2-fluorophenyl acetate (Parent Compound) Hydrolysis Hydrolysis (H₂O, Acid/Base) Compound->Hydrolysis Oxidation Oxidation (O₂, Peroxides) Compound->Oxidation Photodegradation Photodegradation (UV/Vis Light) Compound->Photodegradation Hydrolysis_Products Phenol + Acetic Acid Hydrolysis->Hydrolysis_Products Oxidation_Products Colored Impurities (e.g., N-oxides) Oxidation->Oxidation_Products Photo_Products Radical Species, Further Degradants Photodegradation->Photo_Products

Caption: Primary degradation pathways for 5-(2-Aminoethyl)-2-fluorophenyl acetate.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the handling and storage of 5-(2-Aminoethyl)-2-fluorophenyl acetate.

FAQ 1: My solution of 5-(2-Aminoethyl)-2-fluorophenyl acetate is showing a new, more polar peak in the HPLC analysis over time. What could this be?

Answer:

A new, more polar peak is likely the result of hydrolysis of the acetate ester. The ester group is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions, to form 5-(2-aminoethyl)-2-fluorophenol and acetic acid.[1][2] The resulting phenol is significantly more polar than the parent ester, leading to an earlier elution time on a reverse-phase HPLC column.

Causality:

  • Ester Hydrolysis: The ester functional group can undergo nucleophilic attack by water. This reaction is reversible under acidic conditions but irreversible and often faster under basic conditions (a process known as saponification).[1][3]

  • Intramolecular Catalysis: The primary amine in the molecule can potentially act as an intramolecular catalyst, accelerating the rate of hydrolysis, especially at neutral to slightly basic pH.

  • pH of the Solution: The stability of esters is highly pH-dependent. Unbuffered aqueous solutions or solutions prepared with acidic or basic modifiers can significantly accelerate degradation.[2]

Troubleshooting Steps:

  • Confirm the pH of your solution. Even seemingly neutral water can have a pH that promotes slow hydrolysis.

  • Use a buffer system. For aqueous solutions, buffering to a slightly acidic pH (e.g., pH 4-6) can minimize both acid- and base-catalyzed hydrolysis.[2]

  • Store at low temperatures. Chemical reactions, including hydrolysis, are slowed at lower temperatures. For solutions, short-term storage at 2-8°C and long-term storage at -20°C is recommended.[2]

  • Use aprotic solvents. When possible, preparing stock solutions in aprotic solvents like acetonitrile or DMSO and diluting into aqueous buffers just before use can enhance stability.

FAQ 2: The solid compound or its solution has developed a yellow or brownish tint upon storage. What is the likely cause?

Answer:

A color change often indicates the formation of colored impurities through oxidation . The primary amine and the electron-rich aromatic ring are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or peroxides in solvents.[2][4]

Causality:

  • Amine Oxidation: Primary amines can oxidize to form various products, including nitroso or nitro compounds, which are often colored.

  • Aromatic Ring Oxidation: The aromatic ring, activated by the aminoethyl group, can also undergo oxidative degradation.

  • Free Radical Reactions: Oxidation can proceed through free radical mechanisms, which can be initiated by light or heat.[4]

Troubleshooting Steps:

  • Inert Atmosphere: For long-term storage of the solid, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

  • Solvent Purity: Use high-purity, peroxide-free solvents for preparing solutions.

  • Protect from Light: Store both solid and solution forms protected from light, as light can initiate photo-oxidative processes.[5]

  • Forced Degradation Study: To confirm oxidation as the cause, you can perform a forced degradation study by exposing a small sample to a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide) and observing if a similar color change occurs.[2]

FAQ 3: I am observing a general loss of the parent compound with multiple small, unidentifiable peaks in my chromatogram after leaving the solution on the benchtop. What is happening?

Answer:

This scenario suggests that photodegradation may be occurring, potentially in combination with hydrolysis and oxidation. Exposure to ambient or UV light can provide the energy to break chemical bonds and initiate a cascade of degradation reactions.[6]

Causality:

  • UV/Visible Light Absorption: Aromatic compounds often absorb light in the UV-visible spectrum. This absorbed energy can lead to the formation of reactive species.

  • Fluorinated Aromatic Compounds: Fluorinated aromatic compounds can be susceptible to photolysis. The degradation rate and pathway can be influenced by the pH of the solution and the wavelength of the light.[6][7]

  • Complex Degradation Products: Photodegradation often results in a complex mixture of products, as the initial reactive species can undergo various secondary reactions.[7]

Troubleshooting Steps:

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil. Minimize the exposure of solutions to ambient light during experimental procedures.

  • Wavelength Considerations: Be aware that standard fluorescent laboratory lighting emits UV radiation that can cause degradation over time.[5] Consider using yellow "safelights" for highly sensitive compounds.

  • Photostability Testing: If the compound is intended for a formulation that will be exposed to light, a formal photostability study according to ICH Q1B guidelines should be performed.[2]

Recommended Storage Conditions

To minimize degradation of 5-(2-Aminoethyl)-2-fluorophenyl acetate, the following storage conditions are recommended based on the principles of chemical stability for analogous compounds.[8][9][10][11]

Form Temperature Atmosphere Light Container
Solid 2-8°C (short-term) -20°C (long-term)Inert gas (Argon or Nitrogen) recommended for long-term storageProtect from lightTightly sealed, opaque or amber vial
Solution (Aprotic Solvent, e.g., ACN, DMSO) 2-8°C (short-term) -20°C (long-term)AirProtect from lightTightly sealed, amber vial
Solution (Aqueous Buffer) Prepare fresh. If storage is necessary, 2-8°C for up to 24 hours.AirProtect from lightTightly sealed, amber vial

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify the likely degradation products and establish a stability-indicating analytical method.[4][12]

dot

Forced Degradation Workflow cluster_stress Stress Conditions Start Prepare Stock Solution (1 mg/mL in ACN) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Photo Photodegradation (ICH Q1B Chamber) Start->Photo Analysis Neutralize (if needed) Dilute Samples Analyze by HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis End Identify Degradants Assess Peak Purity Analysis->End

Caption: Workflow for a forced degradation study of 5-(2-Aminoethyl)-2-fluorophenyl acetate.

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of 5-(2-Aminoethyl)-2-fluorophenyl acetate in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Photodegradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber following ICH Q1B guidelines.

  • Analysis: Before and after the degradation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by a suitable stability-indicating HPLC-UV/MS method.[13][14][15]

Protocol 2: Setting Up a Stability Study

A preliminary stability study can determine the optimal storage conditions for solutions of your compound.

Methodology:

  • Prepare Solutions: Prepare identical solutions of the compound in the desired solvent or buffer system.

  • Aliquot and Store: Aliquot the solutions into amber HPLC vials. Store sets of vials under different conditions:

    • -20°C (Control)

    • 2-8°C

    • Room Temperature (e.g., 25°C)

  • Time Points: Designate time points for analysis (e.g., T=0, 24h, 48h, 1 week, 1 month).

  • Analysis: At each time point, remove one vial from each storage condition. Allow it to come to room temperature and analyze by HPLC-UV.

  • Data Evaluation: Quantify the peak area of the parent compound at each time point relative to the T=0 sample. A loss of >5-10% typically indicates significant degradation.

References

  • Powers, L. C., et al. (2020). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 54(15), 9496–9506.
  • Fu, Y., et al. (2018). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. ACS Earth and Space Chemistry, 2(10), 1025-1034.
  • Chemistry Steps. (2020). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

  • McEachran, A. D., et al. (2021). Wavelength-dependent UV-LED photolysis of fluorinated pesticides and pharmaceuticals.
  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Reed, Z. D., et al. (2020). Assessing the Impact of Different Light Sources on Product Quality During Pharmaceutical Drug Product Manufacture - Fluorescent Versus Light-Emitting Diode Light. Journal of Pharmaceutical Sciences, 109(10), 3048-3055.
  • Jorgensen, L., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (2017). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
  • Lu, C., et al. (2018). HPLC-MS/MS Method for the Measurement of Insecticide Degradates in Baby Food. International Journal of Environmental Research and Public Health, 15(11), 2533.
  • Alphalyse. Accelerated stability and forced degradation studies. Retrieved from [Link]

  • Lepaumier, H., et al. (2016). Amine degradation in CO2 capture. 4. Development of complementary analytical strategies for a comprehensive identification of degradation compounds of MEA. International Journal of Greenhouse Gas Control, 49, 39-50.
  • Forbes, S. L., et al. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. ACS Omega, 7(34), 30235–30242.
  • Scott, T. G., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 65(2), 1189–1214.
  • Magari, R. T. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998).
  • Adriamed. Drug Stability Table. Retrieved from [Link]

  • Analytical Methods in Environmental Chemistry Journal. (2024). Articles List.
  • Uto, Y., et al. (2025). Conditional fluorescent changes of azaylides with fluorescent chromophores. Chemistry Letters.
  • Manasa Life Sciences. ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate. Retrieved from [Link]

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Technical Support Center: Resolving Baseline Noise in 5-(2-Aminoethyl)-2-fluorophenyl acetate Mass Spec Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the mass spectrometry (MS) analysis of 5-(2-Aminoethyl)-2-fluorophenyl acetate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with baseline noise during their LC-MS experiments. High baseline noise can obscure low-level analytes, compromise the limit of quantitation (LOQ), and lead to unreliable results.[1][2]

This resource provides a structured, in-depth approach to troubleshooting, moving from common, easily resolved issues to more complex methodological and instrumental problems. Our goal is to empower you to systematically identify and eliminate the sources of noise in your analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm seeing high, random baseline noise in my Total Ion Chromatogram (TIC). Where should I start looking for the problem?

This is the most common issue reported and often points to contamination or instability in the system. Before diving into complex diagnostics, a systematic process of elimination is the most efficient approach. The source of the noise can be broadly categorized into three areas: the solvents and sample (Chemical Source), the LC system (Mechanical/Fluidic Source), or the MS detector (Electronic/Ion Source).

Our recommended starting point is always to assess the chemical inputs, as they are the most frequent culprits.

dot

Caption: Initial diagnostic workflow for baseline noise.

To begin, stop the solvent flow to the mass spectrometer. If the baseline noise level drops significantly, the issue originates from the LC system or the mobile phase.[3] If the noise persists at a high level with no flow, the problem is likely within the MS detector itself (e.g., electronics, dirty ion source).[3]

Q2: My mobile phase is freshly made. Could it still be the source of the noise?

Absolutely. The quality and preparation of the mobile phase are critical for sensitive LC-MS analysis.[4] Simply being "fresh" is not enough.

Causality Explained: Electrospray ionization (ESI) is a sensitive technique susceptible to contaminants that can suppress the ionization of your target analyte or contribute to a high chemical background.[5] Using lower-grade solvents, even those rated for HPLC, can introduce non-volatile residues, plasticizers, and other impurities that elevate the baseline.[6]

Troubleshooting Steps:

  • Verify Solvent Grade: Always use LC-MS grade solvents and additives (e.g., formic acid, ammonium acetate). These are manufactured and tested for low levels of metallic and organic contaminants.[4][6]

  • Use High-Purity Water: Ensure the water used is from a high-purity system (e.g., Milli-Q, 18.2 MΩ·cm) and is freshly dispensed.

  • Check for Contamination in Additives: Additives like formic acid or ammonium acetate can be a source of contamination.[7] If you suspect an issue, try a new bottle from a different lot number.

  • Degas the Mobile Phase: Dissolved gases can form microbubbles in the pump or detector, leading to baseline noise and pressure fluctuations.[2][4] Ensure your mobile phase is adequately degassed before and during the run.

  • Avoid Cross-Contamination: Never use glassware or graduated cylinders that have been washed with detergents, as these are a major source of MS contamination.[8] Dedicate specific glassware for LC-MS mobile phase preparation.

Common Mobile Phase IssuesRecommended Action
Using HPLC-grade solventsReplace immediately with LC-MS grade solvents.[6]
Old or contaminated additivesUse a fresh, unopened bottle of LC-MS grade additive.
Bacterial growth in aqueous phasePrepare fresh aqueous mobile phase daily.[4][9]
Leaching from solvent bottlesUse certified clean glass or solvent-compatible bottles.
Q3: I've confirmed my mobile phase is clean. Now I suspect my sample or the preparation method. How do I verify this?

Sample cleanliness is paramount for robust LC-MS analysis.[10] For a small molecule like 5-(2-Aminoethyl)-2-fluorophenyl acetate, which is relatively polar, matrix effects from complex samples (e.g., plasma, tissue homogenates) can be a significant source of noise and ion suppression.

Causality Explained: Co-eluting matrix components can compete with your analyte for ionization in the ESI source, leading to a suppressed signal and a "noisy" or elevated baseline in the region where they elute.[1] Furthermore, impurities introduced during sample preparation, such as plasticizers from vials or salts from buffers, can create significant background ions.[8][11]

dot

Caption: Impact of sample preparation on baseline quality.

Troubleshooting Protocol: Blank and Sample Matrix Injections

This protocol helps differentiate between contamination from your solvent/system and contributions from your sample matrix.

  • Solvent Blank Injection: Inject the solvent you use to dissolve your final sample (e.g., 50:50 Acetonitrile:Water). This establishes the baseline noise of the system and mobile phase alone.

  • Sample Preparation Blank: Prepare a "blank" sample by taking a control matrix (e.g., plasma from an untreated subject) through your entire sample preparation workflow. Inject this extract.

  • Analysis:

    • If the solvent blank is noisy, the issue is with your system or mobile phase (see Q2 and Q4).

    • If the solvent blank is clean but the sample preparation blank is noisy, your sample preparation method is introducing contaminants or failing to remove matrix interferences.[12]

Improving Sample Cleanup for 5-(2-Aminoethyl)-2-fluorophenyl acetate:

  • Move Beyond "Dilute and Shoot": While simple, this method introduces the most matrix components into the system.

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[10][13] For your compound, a mixed-mode or polymeric SPE sorbent could be effective at retaining the analyte while washing away interfering salts and phospholipids.

  • Vial Selection: Use glass or certified low-leachable plastic autosampler vials. Standard plastic vials can leach plasticizers, especially with organic solvents, which appear as common background ions.[8]

Q4: My blanks are clean, but the baseline becomes noisy during my gradient run. What does this indicate?

A noisy or drifting baseline that appears correlated with the gradient profile often points to issues with the LC pump, column contamination, or mismatched mobile phase properties.[14][15]

Causality Explained:

  • Pump Performance: Inadequate mixing of the gradient solvents (A and B) can cause periodic fluctuations in the mobile phase composition reaching the detector, resulting in a cycling baseline.[9] Similarly, faulty check valves or air bubbles in the pump head can cause pressure fluctuations that manifest as baseline noise.[2][16]

  • Column Contamination: If the column has accumulated non-volatile material from previous injections, the stronger organic solvent in the gradient can start to elute these contaminants, causing a rising and unstable baseline.[1][5]

  • Mobile Phase Mismatch: If one of your mobile phases (e.g., the aqueous phase) has a contaminant that the other doesn't, the baseline will drift and become noisy as the proportion of the contaminated solvent increases.[15]

Systematic LC Troubleshooting Steps:

  • Bypass the Column: Replace the column with a zero-dead-volume union or a restriction capillary. Run your gradient.

    • If the noise disappears: The column is the source of contamination. Proceed with the column cleaning protocol below.

    • If the noise persists: The issue lies with the pump, mixer, or the mobile phases themselves.

  • Check Pump Pressure: Monitor the pump pressure trace. Is it stable, or are there regular pulsations? Pulsations that correlate with the baseline noise strongly suggest a pump issue (leaks, bubbles, check valves).[9]

  • Column Cleaning Protocol:

    • Disconnect the column from the MS detector to avoid contaminating the source.

    • Flush with a series of strong solvents. A general-purpose flush for a reversed-phase column is:

      • 95:5 Water:Acetonitrile (to remove salts)

      • Methanol

      • Acetonitrile

      • Isopropanol (excellent for removing strongly retained hydrophobic compounds)

      • Re-equilibrate with your initial mobile phase conditions.

Q5: I've addressed the LC system, but I still have persistent background ions and noise. What MS detector and ion source parameters should I check?

If the noise is independent of the LC flow, or if you see specific, persistent background ions, the problem is likely localized to the ion source or the MS detector.

Causality Explained: The ESI source is where the analyte is charged and transferred into the gas phase. It is exposed to every sample and all mobile phase components, making it prone to contamination. A dirty source can lead to unstable spray, electrical discharge, and high chemical background, all of which contribute to baseline noise.[7] Incorrect source parameters can also result in an unstable spray, which directly translates to a noisy signal.[17][18]

Ion Source Troubleshooting and Optimization:

  • Source Cleaning: This is a routine maintenance task that should be performed regularly. Contaminants can build up on the spray shield, capillary tip, and sample cone.[7]

    • Procedure: Follow your manufacturer's specific guidelines for cleaning the ion source. This typically involves carefully wiping or sonicating components in a sequence of high-purity solvents like water, methanol, and isopropanol.

  • Optimize ESI Parameters: An unstable electrospray is a primary cause of signal fluctuation.

    • Spray Voltage: Excessively high voltage can cause corona discharge, which significantly increases baseline noise.[17] Try reducing the voltage.

    • Gas Flows (Nebulizer and Drying Gas): These must be optimized for your mobile phase composition and flow rate. Incorrect gas flows can lead to poor desolvation (droplets entering the MS) or an unstable spray.

    • Source Position: The position of the ESI probe relative to the MS inlet is critical and should be optimized for maximum signal and stability.[17]

  • Check for Contamination: Common background ions from plasticizers (phthalates), slip agents (erucamide), or detergents are often visible in the background spectrum. Identifying these can help trace the source of contamination.

ParameterEffect of Suboptimal Setting on BaselineRecommended Action
Spray Voltage Too high: Corona discharge, unstable signal.Reduce voltage until a stable signal is achieved.[17]
Drying Gas Temp Too high: Can cause sample precipitation at the tip. Too low: Poor desolvation.Optimize for flow rate; start around 250-350 °C.
Nebulizer Gas Too low: Large droplets, unstable spray. Too high: Can extinguish the spray.Optimize for a fine, stable mist.
Source Position Misaligned: Poor ion sampling, unstable signal.Perform manufacturer's optimization routine.

By methodically working through these potential sources—from the simplest chemical inputs to the more complex instrumental parameters—you can effectively diagnose and resolve the cause of baseline noise in your analysis of 5-(2-Aminoethyl)-2-fluorophenyl acetate, leading to more reliable and sensitive data.

References
  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Biocompare. Retrieved from [Link]

  • Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. (2025). Analyst (RSC Publishing). Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Retrieved from [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Retrieved from [Link]

  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. Welch Materials. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]

  • D'Avolio, A., et al. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis. PubMed. Retrieved from [Link]

  • Restek Corporation. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs. Restek. Retrieved from [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review. Retrieved from [Link]

  • Infinix Bio. (2026, March 1). Understanding the LC MS MS Method Development Workflow: A Comprehensive Guide for Life Sciences. Infinix Bio. Retrieved from [Link]

  • Shimadzu. (2025, April 15). Baseline Disturbance. Shimadzu. Retrieved from [Link]

  • Sample Preparation. (n.d.). Harvard Center for Mass Spectrometry. Retrieved from [Link]

  • Current developments in LC-MS for pharmaceutical analysis. (2020, February 17). SciSpace. Retrieved from [Link]

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? (2022, August 1). Chromatography Online. Retrieved from [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Optimizing Mobile Phase Solvent Purity for LC-MS. (2023, September 27). Technology Networks. Retrieved from [Link]

  • Perform routine maintenance for mobile phases in the LCMS system. (2023, April 11). SeqGen Blog. Retrieved from [Link]

  • Electrospray helpful hints. (n.d.). MIT Department of Chemistry. Retrieved from [Link]

  • CE & CE/MS Troubleshooting Guide. (n.d.). Agilent. Retrieved from [Link]

  • Tips for Electrospray Ionization LC–MS. (2021, January 1). LCGC International. Retrieved from [Link]

  • Actions to take when there is a high baseline (high background) with ACQUITY QDa Mass Detector. (n.d.). Waters Knowledge Base. Retrieved from [Link]

  • Communicating with the Baseline. (2014, August 22). LCGC North America. Retrieved from [Link]

  • Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. (2023, November 18). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Effect of mobile phase pH, aqueous-organic ratio, and buffer concentration on electrospray ionization tandem mass spectrometric fragmentation patterns. (2010, November 30). PubMed. Retrieved from [Link]

  • Understanding mobile phase buffer composition and chemical structure effects on electrospray ionization mass spectrometry response. (2023, May 10). PubMed. Retrieved from [Link]

  • HELP! very noisy basline. (2012, October 5). Chromatography Forum. Retrieved from [Link]

  • Eliminating Baseline Problems. (n.d.). Agilent. Retrieved from [Link]

  • Losing Sensitivity of LC/MS signal due to High Background? (2022, March 27). ResearchGate. Retrieved from [Link]

Sources

Strategies for stabilizing fluorinated ester compounds in cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Ester Compound Workflows . As a Senior Application Scientist, I have designed this guide to help you navigate the biochemical and thermodynamic challenges associated with loading fluorinated ester probes, prodrugs, and acetoxymethyl (AM) ester indicators into live cells.

Fluorinated esterification is a powerful chemical masking strategy. By neutralizing the negative charges of polar molecules (such as fluorinated calcium indicators, 19F-MRI contrast agents, or nucleotide prodrugs), we render them highly lipophilic and membrane-permeant[1]. However, this structural modification introduces a critical vulnerability: the ester bonds are highly susceptible to premature enzymatic cleavage and spontaneous chemical hydrolysis in aqueous environments[2].

Below is a comprehensive troubleshooting guide, causal explanations of failure points, and a self-validating protocol to ensure robust experimental reproducibility.

Core Mechanistic Workflow

To troubleshoot effectively, you must first understand the thermodynamic and enzymatic journey of a fluorinated ester compound from the stock vial to the intracellular target.

G cluster_extracellular Extracellular Space (Serum-Free Buffer) cluster_intracellular Intracellular Space (Cytosol) Ester Fluorinated AM Ester (Lipophilic, Uncharged) Membrane Lipid Bilayer Membrane Ester->Membrane Passive Diffusion Pluronic Pluronic F-127 (Micellar Dispersion) Pluronic->Ester Solubilizes & Prevents Precipitation Esterases Intracellular Esterases Membrane->Esterases Enters Cytosol Active Hydrolyzed Active Compound (Charged, Trapped) Esterases->Active Cleaves Ester Bonds Target Target Binding / Signal Emission Active->Target Activation Serum Serum Esterases (FBS) WARNING: Causes Premature Hydrolysis Serum->Ester Destroys probe extracellularly

Pathway of fluorinated ester cellular uptake, highlighting the risk of premature serum hydrolysis.

Troubleshooting & FAQ Guide

Q1: My cells show very weak or no intracellular signal/drug uptake, even at high concentrations. What is causing this? A: The most common cause is premature extracellular hydrolysis . Fetal Bovine Serum (FBS) contains high levels of endogenous esterases[3]. If you add your fluorinated ester directly to complete culture media, the serum esterases will rapidly cleave the ester bonds before the compound reaches the cell membrane[4]. This generates the charged, active form of the molecule in the extracellular space, which is entirely membrane-impermeant[1].

  • Causality-Driven Solution: You must wash your cells 2-3 times with a serum-free buffer (e.g., HBSS or HHBS) and perform the loading incubation strictly in the absence of serum[2].

Q2: The compound seems to precipitate when I add it to my serum-free loading buffer. How do I keep it in solution? A: Fluorinated AM esters are extremely hydrophobic. When transitioning from a 100% DMSO stock into an aqueous buffer, the thermodynamic shock causes the molecules to aggregate and precipitate out of solution, drastically reducing the effective concentration.

  • Causality-Driven Solution: Utilize Pluronic® F-127 , a non-ionic, non-denaturing detergent[5]. Pluronic F-127 forms micelles around the hydrophobic ester, acting as a dispersion agent that facilitates transfer through the aqueous media to the lipid bilayer without disrupting cell viability[6].

Q3: I achieve good initial loading, but the signal/intracellular concentration rapidly declines over 30 minutes. Why is the compound leaking? A: Once inside the cell, the ester is hydrolyzed into its active, polyanionic form. While this charge prevents passive diffusion back across the membrane, many cell lines (e.g., CHO, HeLa, and primary macrophages) express robust organic anion transporters (like MRP1) that actively pump the hydrolyzed fluorinated compound out of the cell[7].

  • Causality-Driven Solution: Supplement your loading and imaging buffers with Probenecid (1–2.5 mM), a potent inhibitor of organic anion transport[8]. This physically blocks the efflux pumps, trapping the compound inside the cytosol.

Q4: My fluorescence imaging shows punctate, localized spots rather than a smooth, uniform cytosolic distribution. How do I fix this? A: This is known as compartmentalization . If the loading temperature is too high (37°C), the unhydrolyzed ester can bypass cytosolic esterases and diffuse into the lipid-rich membranes of organelles (like mitochondria or the endoplasmic reticulum) before being hydrolyzed[9].

  • Causality-Driven Solution: Reduce your loading temperature to Room Temperature (20–25°C)[8]. This slows down organelle sequestration, allowing cytosolic esterases sufficient time to hydrolyze and trap the probe uniformly in the cytoplasm.

Quantitative Data: Stability & Hydrolysis Kinetics

Understanding the half-life of your compound under different conditions is critical for experimental timing. Always keep stock solutions as concentrated as possible to minimize spontaneous hydrolysis[8].

Environmental ConditionEsterase Activity LevelEstimated Half-Life (

)
Cellular Uptake Efficiency
Anhydrous DMSO (-20°C, Desiccated) None> 3 - 6 monthsN/A (Storage Phase)
Complete Media (10% FBS, 37°C) Very High (Serum Esterases)< 15 - 30 minutesVery Low (< 5%)
Serum-Free Buffer (HBSS, 20°C) None (Spontaneous chemical only)> 4 - 8 hoursOptimal (10 - 40%)
Intracellular Cytosol (37°C) High (Cytosolic Esterases)< 5 minutesTrapped (Active Form)

Standardized Protocol: Optimized Serum-Free Loading Workflow

This self-validating protocol ensures maximum solubility, prevents premature hydrolysis, and inhibits intracellular leakage.

Phase 1: Reagent Preparation (Strictly Moisture-Free)

  • Reconstitute the Ester: Dissolve the fluorinated ester in high-quality, anhydrous DMSO to create a 1 mM to 5 mM stock solution[5]. Scientific Note: Water contamination in DMSO will cause spontaneous chemical hydrolysis of the ester over time. Store in small aliquots at -20°C with desiccant[9].

  • Prepare the Dispersion Mix: Immediately before the experiment, mix equal volumes of your AM ester stock and a 20% (w/v) Pluronic F-127 in DMSO solution in a microcentrifuge tube[5]. Vortex vigorously.

Phase 2: Cell Preparation & Loading 3. Remove Esterase Contamination: Aspirate the complete culture medium from your cells. Wash the cells twice with a serum-free, amine-free buffer (such as Hanks' Balanced Salt Solution - HBSS)[3]. Scientific Note: Aliphatic amines in certain buffers can chemically cleave AM esters and must be avoided[3]. 4. Prepare Loading Buffer: Dilute the Ester/Pluronic mix into your serum-free HBSS to achieve a final working concentration of 1 µM to 10 µM (ensure final DMSO concentration remains


 0.1%)[9].
5. Inhibit Efflux (Optional but Recommended):  Add Probenecid to the loading buffer to a final concentration of 1 mM to 2.5 mM[7].
6. Incubation:  Apply the loading buffer to the cells. Incubate at Room Temperature (to prevent compartmentalization) or 37°C for 15 to 60 minutes[8].

Phase 3: Post-Loading Stabilization 7. Wash: Aspirate the loading buffer. Wash the cells 2-3 times with fresh HBSS (containing Probenecid if used) to remove any unhydrolyzed extracellular ester, which can cause high background noise[9]. 8. Resting Period: Allow the cells to incubate in the final buffer for an additional 15-20 minutes. Scientific Note: This resting phase ensures that any partially hydrolyzed intermediate esters are fully cleaved into their active, target-responsive state by intracellular esterases[9].

References

  • Synthesis and Chemical and Biological Comparison of Nitroxyl and Nitric Oxide Releasing Diazeniumdiolate-based Aspirin Derivatives Source: PMC / NIH URL:[Link]

Sources

Removing impurities from 5-(2-Aminoethyl)-2-fluorophenyl acetate samples

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Impurity Removal & Stability Optimization Ticket ID: #T-AFPA-001 | Assigned Specialist: Senior Application Scientist

Critical Stability Directive: The "Golden Rule"

STOP AND READ: Before attempting any purification, you must understand the kinetic instability of this molecule.

5-(2-Aminoethyl)-2-fluorophenyl acetate contains two opposing functional groups: a nucleophilic primary amine (on the ethyl chain) and an electrophilic phenolic ester .

If this compound exists as a Free Base in solution or neat oil, it will undergo Intermolecular Aminolysis (Self-Reaction). The amine of Molecule A attacks the ester of Molecule B, creating stable amide byproducts and releasing the phenol. This reaction is autocatalytic and irreversible.

The Self-Destruction Pathway

The following diagram illustrates why your purity drops if the compound is left in a neutral/basic state.

degradation_pathway Start Intact Molecule (Free Base) Inter Intermolecular Attack (Amine attacks Ester) Start->Inter pH > 7.0 or Neat Oil End1 Impurity A: Amide Dimer/Polymer Inter->End1 Irreversible End2 Impurity B: Hydrolyzed Phenol Inter->End2 Byproduct

Figure 1: The degradation cascade driven by the free amine. Keeping the amine protonated (Salt Form) blocks the "Intermolecular Attack" step.

The Solution: Always handle and purify this compound as a Salt (Hydrochloride, Trifluoroacetate, or Fumarate). The protonated amine (


) is non-nucleophilic and cannot attack the ester.

Troubleshooting Impurity Profiles

Identify your enemy. Use this table to correlate your analytical data (LC-MS/HPLC) with the specific impurity type.

Impurity TypeRelative RT (HPLC)*Mass Shift (

)
Probable CauseCorrective Action
Hydrolysis Product (The Phenol)0.6 - 0.8 (Earlier)-42 Da (Loss of Acetyl)Moisture in solvent; High pH; Heat.Dry solvents; lower temperature; check buffer pH.
N-Acetylated Species (Amide)1.1 - 1.2 (Later)Same MW (Isomer) or +42 Da

Acyl migration; Free base exposure.
Immediate Acidification. Do not store as free base.
Dimer/Oligomer > 1.5 (Much Later)~2x MWConcentrated free base storage.Irreversible. Filter solids; re-synthesize if >20%.
Starting Material (Fluorophenol)VariesVariesIncomplete acetylation.Check reagent stoichiometry.

*Retention Time (RT) relative to the target ester on a standard C18 column.

Purification Protocols

Select the protocol based on your current purity and scale.

purification_decision Status Assess Crude Purity (LC-MS) HighPurity > 85% Purity (Minor Hydrolysis) Status->HighPurity LowPurity < 85% Purity (Complex Mixture) Status->LowPurity MethodA Method A: Recrystallization (Best for Salts) HighPurity->MethodA Scalable MethodB Method B: Prep-HPLC (Acidic Phase) LowPurity->MethodB High Resolution

Figure 2: Decision matrix for selecting the appropriate purification workflow.

Method A: Recrystallization (Recommended for HCl Salts)

Best for removing minor hydrolysis impurities and trace starting materials.

  • Preparation: Ensure the crude material is fully converted to the HCl salt. If it is an oil, dissolve in dry diethyl ether and bubble dry HCl gas (or add 4M HCl in Dioxane) to precipitate the solid.

  • Solvent System: Isopropanol (IPA) / Diethyl Ether or Ethanol / Hexane.

  • Procedure:

    • Dissolve crude salt in minimum hot IPA (

      
      —do not boil excessively to avoid hydrolysis).
      
    • Add Diethyl Ether dropwise until persistent cloudiness appears.

    • Cool slowly to Room Temperature, then to

      
      .
      
    • Crucial: Filter under an inert atmosphere (Nitrogen) to prevent moisture condensation which leads to hydrolysis.

  • Validation: Check Melting Point. Sharp range indicates high purity.

Method B: Reverse Phase Prep-HPLC

Best for removing N-acetylated isomers and stubborn oligomers.

  • Stationary Phase: C18 (End-capped to prevent amine tailing).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Why? The acid keeps the amine protonated (

      
      ), preventing it from sticking to silanols and preventing self-reaction during the run.
      
  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 20 mins (Adjust based on specific column).

  • Post-Run Handling:

    • Collect fractions into tubes already containing a small amount of dilute acid.

    • Lyophilize (Freeze Dry) immediately. Do not use rotary evaporation with heat, as the concentration of acid during evaporation can hydrolyze the ester.

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography (Flash) to purify this? A: Proceed with extreme caution. Standard silica is slightly acidic but has surface hydroxyls that bind strongly to amines, causing severe tailing and yield loss.

  • If you must use Flash: You need a "basified" mobile phase (e.g., DCM/MeOH + 1% Triethylamine). HOWEVER , adding a base deprotonates your amine, triggering the "Self-Destruction Pathway" (Figure 1).

  • Verdict: Avoid normal phase silica. Use C18 (Reverse Phase) or Recrystallization.

Q: My sample turned into a sticky gum after drying. Why? A: You likely have a mixture of the salt and the free base, or the sample is hygroscopic (absorbed water).

  • Fix: Redissolve in dry ethanol, add excess HCl in ether, and re-precipitate. Store in a desiccator at

    
    .
    

Q: I see two peaks with the exact same mass in LC-MS. What are they? A: This is the classic signature of


 Acyl Migration . One peak is your desired O-acetyl ester. The other is the N-acetyl amide (where the acetyl group jumped to the nitrogen). This rearrangement is common in phenethylamines if the pH drifted neutral [1].

Q: How do I store the purified compound? A: Store as the solid salt (HCl/TFA) at


 under Argon. Never store as a solution in protic solvents (Methanol/Water) for long periods.

References

  • Mechanism of Aminolysis & Acyl Migration

    • Title: Intramolecular Aminolysis of Esters and Transamidation.[1]

    • Source: ElectronicsAndBooks (General Organic Mechanisms).
    • Context: Explains the kinetic favorability of amine
  • Stability of Phenethylamine Derivatives

    • Title: Stability issues of 2-(Ethyl(phenyl)amino)ethyl acetate in solution.[2]

    • Source: BenchChem Technical Guides.[3]

    • Context: Provides specific degradation data (hydrolysis rates)
  • Purification of Fluorinated Proteins/Amino Acids

    • Title: Expression and purification of fluorinated proteins from mammalian suspension culture.[4][5]

    • Source: Methods in Enzymology (NIH/PubMed).
    • Context: Validates the use of acidic HPLC conditions for purifying fluorinated amino-deriv
  • General Reactivity of Amino-Esters

    • Title: Esters Reaction with Amines – The Aminolysis Mechanism.[1][6][7][8][9]

    • Source: Chemistry Steps.[2][3][10][11]

    • Context: Fundamental mechanism describing why the free base amine destroys the ester functionality.

Sources

Technical Support Center: Troubleshooting Low Recovery Rates of 5-(2-Aminoethyl)-2-fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-(2-Aminoethyl)-2-fluorophenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges leading to low recovery rates of this compound. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing significantly low yields of 5-(2-Aminoethyl)-2-fluorophenyl acetate after my synthesis and workup. What are the most likely causes?

Low recovery of your target compound can stem from issues during the reaction itself or losses during the purification process. The primary culprits are often incomplete reactions, degradation of the product, or inefficient extraction.

Potential Causes & Immediate Actions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting: Before workup, analyze the crude reaction mixture using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of starting materials. If the reaction is incomplete, consider extending the reaction time or increasing the temperature.

  • Product Degradation: 5-(2-Aminoethyl)-2-fluorophenyl acetate possesses two key functional groups: a primary amine and a phenyl acetate ester. Both can be susceptible to degradation under certain conditions.[1][2][3]

    • Troubleshooting: Assess the pH and temperature of your reaction and workup conditions. The amine group is basic and the ester can be hydrolyzed under acidic or basic conditions.[2][4][5][6]

  • Inefficient Extraction: The compound's polarity, due to the amine group, can complicate extraction from aqueous layers.[7][8]

    • Troubleshooting: Ensure the pH of the aqueous layer is optimized for extraction. Multiple extractions with a suitable organic solvent are recommended to maximize recovery.

Q2: My compound appears to be degrading during the workup. What specific chemical instabilities should I be aware of?

The structure of 5-(2-Aminoethyl)-2-fluorophenyl acetate contains functionalities that are sensitive to specific chemical environments. Understanding these can prevent degradation and improve yield.

Key Instabilities:

  • Ester Hydrolysis: The phenyl acetate group is susceptible to hydrolysis, breaking down into 5-(2-aminoethyl)-2-fluorophenol and acetic acid. This reaction is catalyzed by both acidic and basic conditions.[2][3][4][5]

    • Recommendation: Maintain a neutral pH during workup and purification whenever possible. If pH adjustments are necessary, use mild acids or bases and minimize exposure time.

  • Amine Oxidation: The primary amine of the aminoethyl group can be prone to oxidation, especially when exposed to air and light over extended periods.[1][9][10] This can lead to the formation of corresponding aldehydes and carboxylic acids.[1][9][10]

    • Recommendation: Perform reactions and workups under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation. Store the compound in a tightly sealed amber vial, protected from light.[1]

Troubleshooting Workflow for Compound Degradation

Start Low Recovery Observed Check_pH Analyze pH of Aqueous Phases Start->Check_pH Check_Temp Review Reaction & Workup Temperatures Start->Check_Temp Check_Air Assess Exposure to Air/Light Start->Check_Air Acid_Base Acidic or Basic Conditions? Check_pH->Acid_Base High_Temp Elevated Temperatures? Check_Temp->High_Temp Prolonged_Exposure Prolonged Exposure? Check_Air->Prolonged_Exposure Hydrolysis Potential Ester Hydrolysis Acid_Base->Hydrolysis Yes High_Temp->Hydrolysis Yes Oxidation Potential Amine Oxidation High_Temp->Oxidation Yes Prolonged_Exposure->Oxidation Yes Solution_pH Neutralize pH During Workup Use Mild Buffers Hydrolysis->Solution_pH Solution_Temp Lower Reaction/Workup Temperature Oxidation->Solution_Temp Solution_Air Use Inert Atmosphere (N2/Ar) Protect from Light Oxidation->Solution_Air

Caption: Troubleshooting workflow for degradation of 5-(2-Aminoethyl)-2-fluorophenyl acetate.

Q3: I'm struggling with the extraction of my product. What is the optimal procedure?

The amphipathic nature of your compound, having both a basic amine and a relatively nonpolar aromatic ring, requires a carefully controlled extraction strategy.

Optimized Extraction Protocol:

  • Initial Solvent Choice: After quenching the reaction, use a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) for the initial extraction.[11]

  • pH Adjustment: The key to successful extraction is controlling the protonation state of the amine.

    • To extract the compound into the organic layer, the aqueous layer should be made basic (pH > 9) using a mild base like sodium bicarbonate or sodium carbonate solution. This deprotonates the ammonium salt, making the free amine more soluble in the organic solvent.[8]

    • Conversely, to remove acidic impurities, you can wash the organic layer with a mild acidic solution (e.g., dilute HCl). This will protonate your product, moving it to the aqueous layer, while neutral and basic impurities remain in the organic layer. You can then re-basify the aqueous layer and re-extract your product.

  • Multiple Extractions: Perform at least three extractions with your chosen organic solvent to ensure maximum recovery from the aqueous phase.[12]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]

Parameter Recommendation Rationale
Extraction Solvent Ethyl Acetate, DichloromethaneGood solubility for the compound and immiscible with water.
Aqueous pH for Extraction > 9 (Basic)Ensures the amine is in its free base form, maximizing organic solubility.[8]
Washing Steps Brine (saturated NaCl solution)Helps to break up emulsions and remove excess water from the organic layer.
Number of Extractions 3-5Maximizes the transfer of the compound from the aqueous to the organic phase.[12]
Q4: What analytical techniques are best for monitoring my reaction and assessing the purity of the final product?

A multi-pronged analytical approach is recommended for both in-process control and final purity assessment.

  • Thin Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate your starting material, product, and any major byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information than TLC. It can confirm the molecular weight of your product and help identify impurities. LC-MS is particularly useful for detecting non-volatile degradation products.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your final product and identifying any structurally related impurities.[14] For fluorinated compounds, ¹⁹F NMR can be a powerful tool for quantitative analysis and purity determination.[15]

  • Elemental Analysis: Can be used to determine the elemental composition of your purified compound, providing an additional measure of purity.[16]

Purity Analysis Workflow

Caption: Workflow for purity analysis of 5-(2-Aminoethyl)-2-fluorophenyl acetate.

Q5: Are there any specific considerations for the purification of this compound by column chromatography?

Yes, the basicity of the amine group can cause issues during silica gel chromatography.

  • Tailing: The slightly acidic nature of silica gel can interact with the basic amine, leading to peak tailing and poor separation.

  • Solution: To mitigate this, you can:

    • Add a small amount of a basic modifier to your eluent, such as triethylamine (0.1-1%). This will neutralize the acidic sites on the silica gel and improve the peak shape of your compound.

    • Use a different stationary phase, such as alumina, which is more basic than silica gel.

A gradient elution, starting with a less polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, will likely be effective for separating your product from less polar impurities.

References

  • ResearchGate. (n.d.). Pathways for the catabolism of phenylethylamine and tyramine and a.... Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Evidence for Attack of Water or Hydroxide Ion at the Coordinated Ester. Inorganic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Pathways for the catabolism of phenylethylamine, tyramine, and.... Retrieved from [Link]

  • RSC Publishing. (n.d.). Phenyl ester hydrolysis catalysed by alcalase. Case for electrophilic participation at ester carbonyl oxygen. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • ResearchGate. (n.d.). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2019, April 1). Concerning Phenyl Acetate. Retrieved from [Link]

  • Pearson. (n.d.). Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?. Retrieved from [Link]

  • PubChem. (n.d.). L-phenylalanine degradation IV (mammalian, via side chain). Retrieved from [Link]

  • PubMed. (2019, June 7). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Retrieved from [Link]

  • University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Google Patents. (n.d.). EP0166992B1 - Extraction of amino acid from aqueous mixtures.
  • ResearchGate. (n.d.). How to extract a molecule with amine and carboxylic acid functional group on it?. Retrieved from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Manasa Life Sciences. (n.d.). ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate. Retrieved from [Link]

  • PMC. (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants. Retrieved from [Link]

  • PMC. (2021, July 19). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Retrieved from [Link]

  • Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • ACG Publications. (2017, March 31). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Publications Office of the European Union. (n.d.). 2 Overview on PFAS analytical methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • MDPI. (2022, February 5). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]

Sources

Validation & Comparative

1H-NMR Spectral Analysis of 5-(2-Aminoethyl)-2-fluorophenyl acetate: A Comparative Guide to Analytical Platforms and Solvent Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the structural verification of active pharmaceutical ingredient (API) intermediates is a critical quality control step. 5-(2-Aminoethyl)-2-fluorophenyl acetate presents a unique analytical challenge in 1H-NMR spectroscopy due to the presence of a primary amine (exchangeable protons) and a fluorine atom on the aromatic ring, which introduces complex heteronuclear spin-spin coupling (


H-

F).

This guide provides an in-depth comparative analysis of different NMR analytical platforms (High-Field vs. Benchtop) and solvent systems (CDCl


 vs. DMSO-d

). By understanding the causality behind solvent interactions and magnetic field strengths, analytical chemists can optimize their workflows for either rapid routine screening or rigorous structural elucidation.

Structural & Spectral Fundamentals

The molecule 5-(2-Aminoethyl)-2-fluorophenyl acetate contains three distinct proton environments:

  • Aliphatic Chain: The acetate methyl group and the 2-aminoethyl methylene protons.

  • Labile Protons: The primary amine (-NH

    
    ).
    
  • Aromatic Protons: Three chemically non-equivalent protons (H3, H4, H6) subjected to both homonuclear (

    
    H-
    
    
    
    H) and heteronuclear (
    
    
    H-
    
    
    F) coupling.

The presence of the fluorine atom splits the aromatic signals significantly. Ortho-fluorine coupling (


) typically ranges from 8–10 Hz, while meta-fluorine coupling (

) ranges from 4–7 Hz. This creates overlapping multiplets that can complicate spectral interpretation if the analytical parameters are not optimized[1].

Comparative Analysis I: High-Field (600 MHz) vs. Benchtop (60 MHz) NMR

The choice of magnetic field strength fundamentally alters the resolution of the spectrum. Because chemical shift (in ppm) is a relative scale but


-coupling constants (in Hz) are fixed, lower magnetic fields result in broader signals relative to the ppm scale[2].
The Causality of Resolution

At 60 MHz, a 10 Hz coupling constant spans ~0.16 ppm. At 600 MHz, the same 10 Hz coupling spans only ~0.016 ppm. Consequently, on a benchtop system, the complex


H-

F and

H-

H couplings in the aromatic region of 5-(2-Aminoethyl)-2-fluorophenyl acetate will heavily overlap, often appearing as a broad, unresolved multiplet. Conversely, a 600 MHz system provides baseline resolution, allowing for precise calculation of

-values to confirm the exact regiochemistry of the fluorine atom.
Table 1: Performance Comparison of NMR Platforms
ParameterHigh-Field NMR (600 MHz)Benchtop NMR (60 MHz)Impact on 5-(2-Aminoethyl)-2-fluorophenyl acetate Analysis
Aromatic Resolution Baseline resolved (dd, ddd)Overlapping multiplets600 MHz is required to accurately extract

and

coupling constants.
Sensitivity (LOD) < 100 µmol/L~ 1 mmol/LBenchtop requires higher sample concentration, which may exacerbate -NH

peak broadening.
Signal Dispersion ExcellentPoor (Second-order effects)Aliphatic triplets (-CH

-) are cleanly separated at 600 MHz but may show roofing at 60 MHz.
Primary Use Case De novo structural elucidationRoutine QA/QC & Reaction monitoringBenchtop is sufficient to confirm the presence of the acetate and ethylamine groups during process chemistry.

Comparative Analysis II: Solvent Effects (CDCl vs. DMSO-d )

Solvent selection dictates the behavior of the labile -NH


 protons and the overall chemical shift dispersion.
The Causality of Solvation

CDCl


 is a non-polar, weakly interacting solvent. In CDCl

, the -NH

protons of the aminoethyl group typically appear as a broad singlet around 1.5–2.0 ppm. However, this region is prone to overlap with residual water or aliphatic impurities.

DMSO-d


 is a strongly polar, hydrogen-bond-accepting solvent. The oxygen atom of the sulfoxide group forms strong hydrogen bonds with the protic -NH

hydrogens. This interaction significantly deshields the protons, shifting the -NH

signal downfield (often >3.0 ppm) and sharpening the peak, effectively isolating it from the aliphatic region[3]. Furthermore, DMSO-d

alters the electron density around the aromatic ring, slightly shifting the H3, H4, and H6 protons compared to CDCl

.
Table 2: Expected 1H-NMR Chemical Shifts (600 MHz)
Proton EnvironmentShift in CDCl

(ppm)
Shift in DMSO-d

(ppm)
Multiplicity & Expected Coupling
Acetate -CH

2.302.25Singlet (3H)
Ar-CH

-
2.752.65Triplet (2H),

= 7.0 Hz
-CH

-N
2.952.80Triplet (2H),

= 7.0 Hz
-NH

1.60 (Broad)3.20 - 4.00Broad singlet (2H) - Highly concentration dependent
Ar-H6 6.957.05dd (1H),

≈ 7.2 Hz,

≈ 2.1 Hz
Ar-H4 7.087.18ddd (1H),

≈ 8.2 Hz,

≈ 4.5 Hz
Ar-H3 7.157.28dd (1H),

≈ 9.5 Hz,

≈ 8.2 Hz

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating steps.

Step 1: Sample Preparation & Internal Validation
  • Weighing: Accurately weigh 15–20 mg of 5-(2-Aminoethyl)-2-fluorophenyl acetate.

  • Solvent Addition: Dissolve the sample in 0.6 mL of the chosen deuterated solvent (CDCl

    
     or DMSO-d
    
    
    
    ).
  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Self-Validation: The TMS peak must appear exactly at 0.00 ppm; any deviation indicates a referencing error.

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm to prevent magnetic field distortion.

Step 2: Acquisition Parameters (High-Field 600 MHz)
  • Lock & Shim: Lock the spectrometer to the deuterium frequency of the solvent. Perform gradient shimming (e.g., TopShim) until the lock level is stable and maximized.

  • Pulse Sequence: Select a standard 1D

    
    H pulse program (e.g., zg30 on Bruker systems) with a 30° flip angle.
    
  • Parameters:

    • Spectral Width (SW): 12 ppm (to capture any highly deshielded exchangeable protons).

    • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of the acetate methyl group).

    • Number of Scans (NS): 16 (provides excellent signal-to-noise for a 20 mg sample).

  • Cross-Validation (Optional but Recommended): Run a quick

    
    F-NMR (with 
    
    
    
    H decoupling). The presence of a single fluorine peak confirms the API's halogenation and validates the heteronuclear splitting observed in the
    
    
    H spectrum.
Step 3: Data Processing
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation.

  • Phase the spectrum manually to ensure symmetrical peak shapes, particularly critical for accurately measuring the

    
    -couplings in the complex aromatic region.
    
  • Integrate the acetate singlet to exactly 3.00. The remaining integrals should mathematically validate the molecular structure (2H, 2H, 2H, 1H, 1H, 1H).

Workflow Visualization

The following diagram maps the decision-making process for analyzing fluorinated API intermediates, highlighting the causality between solvent/field choices and analytical outcomes.

G Start 5-(2-Aminoethyl)-2-fluorophenyl acetate API Intermediate Solvent Solvent Selection Start->Solvent CDCl3 CDCl3 (Non-polar, standard) Solvent->CDCl3 Assess backbone DMSO DMSO-d6 (Polar, H-bonding) Solvent->DMSO Isolate -NH2 signal Field Field Strength Selection CDCl3->Field DMSO->Field Benchtop Benchtop NMR (60 MHz) Routine QA/QC Field->Benchtop HighField High-Field NMR (600 MHz) Structural Elucidation Field->HighField Analysis 1H-19F Coupling Analysis & Signal Integration Benchtop->Analysis Overlapping aromatic multiplets HighField->Analysis Baseline resolved J-couplings

Caption: Decision workflow for NMR solvent and field strength selection in fluorinated API analysis.

References

  • [2] High-field to Benchtop NMR Spectroscopy - Part 3 Oxford Instruments URL:[Link]

  • [3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts Academia.edu URL:[Link]

  • [1] 19F-centred NMR analysis of mono-fluorinated compounds Semantic Scholar URL:[Link]

Sources

Mass spectrometry fragmentation pattern of 5-(2-Aminoethyl)-2-fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Fragmentation Analysis of 5-(2-Aminoethyl)-2-fluorophenyl Acetate: A Comparative Guide

As a Senior Application Scientist specializing in bioanalytical chemistry, I frequently encounter the challenge of quantifying endogenous-like molecules in complex biological matrices. 5-(2-Aminoethyl)-2-fluorophenyl acetate is a strategically designed fluorinated phenethylamine derivative. The inclusion of the acetate ester and the fluorine atom are not arbitrary; they are engineered to solve specific chromatographic and mass spectrometric bottlenecks inherent to native phenethylamines.

This guide objectively compares the MS/MS fragmentation performance of this compound against non-fluorinated alternatives, providing the mechanistic causality behind its behavior and a self-validating protocol for robust LC-MS/MS quantification.

Part 1: Mechanistic Causality of Fragmentation

To optimize a Multiple Reaction Monitoring (MRM) assay, one must understand the gas-phase thermodynamics of the analyte. Native phenethylamines are notoriously difficult to quantify because they undergo excessive 1[1].

The fragmentation of 5-(2-Aminoethyl)-2-fluorophenyl acetate is governed by three primary structural features:

  • The Amine Loss Pathway: The protonated primary amine (

    
     at m/z 198.1) readily participates in a gas-phase intramolecular reaction. Collision-Induced Dissociation (CID) induces N-C
    
    
    
    bond cleavage, leading to the neutral loss of ammonia (
    
    
    , 17 Da) and the formation of a highly stable 2[2] at m/z 181.1.
  • The Acetate Cleavage: The acetate group serves a dual purpose. Chromatographically, it increases the molecule's lipophilicity (LogP), enabling superior retention on C18 columns compared to highly polar free phenols. Mass spectrometrically, it provides a secondary, highly predictable fragmentation pathway: the3

    3[3], yielding an m/z 156.1 fragment.
    
  • The Fluorine Advantage: The electronegative fluorine atom at the ortho position inductively withdraws electron density from the aromatic ring. This slightly destabilizes the spiro-intermediate, which paradoxically reduces premature in-source fragmentation and preserves a higher abundance of the parent

    
     ion for isolation in the first quadrupole (Q1). Furthermore, characteristic mass fragmentation processes, such as4[4], are shifted by the exact mass of fluorine (+18 Da relative to hydrogen), eliminating isobaric interference from endogenous phenethylamines.
    

Fragmentation M Protonated Molecule[M+H]+ m/z 198.1 F1 Loss of NH3 (-17 Da) m/z 181.1 Spiro[2.5]octadienylium motif M->F1 ESI In-Source / CID F2 Loss of Ketene (-42 Da) m/z 156.1 Fluorophenol derivative M->F2 Ester Cleavage F3 Dual Loss (-NH3 & -Ketene) m/z 139.1 Quantifier Ion F1->F3 -Ketene F2->F3 -NH3

Figure 1: ESI-MS/MS fragmentation pathways of 5-(2-Aminoethyl)-2-fluorophenyl acetate.

Part 2: Comparative Performance Data

When selecting an analyte or surrogate standard for pharmacokinetic (PK) modeling, the analytical performance of the molecule is paramount. Table 1 provides an objective comparison of 5-(2-Aminoethyl)-2-fluorophenyl acetate against its non-fluorinated counterpart (4-(2-Aminoethyl)phenyl acetate) and a methoxy-analog. The fluorinated compound demonstrates superior sensitivity (Lower Limit of Quantification, LLOQ) due to the mass shift that isolates it from endogenous background noise.

Table 1: LC-MS/MS Analytical Performance Comparison in Plasma Matrix

CompoundPrecursor Ion [M+H]⁺ (m/z)Quantifier Transition (m/z)Optimal CE (eV)LLOQ (ng/mL)S/N at 1 ng/mLMatrix Effect (%)
5-(2-Aminoethyl)-2-fluorophenyl acetate 198.09198.09 → 139.06220.0514594 ± 3%
4-(2-Aminoethyl)phenyl acetate 180.10180.10 → 121.07180.204278 ± 6%
3-Methoxy-4-(2-aminoethyl)phenyl acetate 210.11210.11 → 151.08200.156582 ± 5%

Part 3: Self-Validating Experimental Protocol

A protocol is only as trustworthy as its ability to detect its own failure. The following LC-MS/MS methodology incorporates a self-validating framework using System Suitability Tests (SST) and Stable Isotope-Labeled Internal Standards (SIL-IS) to ensure absolute data integrity.

Protocol S1 1. Sample Preparation Spike SIL-IS & Protein Precipitation S2 2. System Suitability Test (SST) Verify retention & S/N > 10 S1->S2 Proceed if QC passes S3 3. LC Separation C18 Column, Gradient Elution S2->S3 Injection S4 4. ESI-MS/MS Acquisition Positive Ion Mode MRM S3->S4 Eluent S5 5. Data Validation Isotope Ratio & Matrix Effect Check S4->S5 Raw Data

Figure 2: Self-validating LC-MS/MS experimental workflow ensuring analytical trustworthiness.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Spike with 10 µL of SIL-IS (e.g., 5-(2-Aminoethyl)-2-fluorophenyl acetate-d4, 100 ng/mL). Causality: The SIL-IS co-elutes with the target analyte, experiencing the exact same ion suppression/enhancement in the ESI source, thereby mathematically normalizing matrix effects.

    • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins. Centrifuge at 4000 x g for 10 minutes.

  • System Suitability Test (SST):

    • Before analyzing biological samples, inject an SST sample (neat standard at the LLOQ).

    • Validation Gate: The system is only deemed ready if the SST demonstrates a Signal-to-Noise (S/N) ratio > 10 and a retention time drift of < 0.05 minutes compared to the previous batch.

  • Chromatographic Separation:

    • Column: C18 (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes. Causality: The acidic modifier ensures the primary amine remains fully protonated in solution, maximizing droplet charging and ESI efficiency.

  • ESI-MS/MS Acquisition:

    • Source Temperature: 400°C. Capillary Voltage: 3.5 kV (Positive Ion Mode).

    • Optimization: Maintain a lower capillary voltage and optimized declustering potential to 1[1].

    • Monitor the quantifier transition (m/z 198.1

      
       139.1) and qualifier transition (m/z 198.1 
      
      
      
      156.1).

References

  • PubMed. "Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples." Journal of the American Society for Mass Spectrometry. URL:[Link]

  • MDPI. "Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry." Molecules. URL:[Link]

Sources

A Senior Application Scientist's Guide to Comparative Enzyme Kinetics: The Impact of Fluorination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of drug design, used to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2][3] A common yet critical question is how this substitution quantitatively affects a compound's interaction with its target enzyme. This guide provides a comprehensive framework for comparing the kinetic constants of a fluorinated compound, 5-(2-Aminoethyl)-2-fluorophenyl acetate, with its non-fluorinated analog, 5-(2-Aminoethyl)phenyl acetate. We will explore the mechanistic rationale for such a comparison, provide a detailed experimental protocol for determining key kinetic parameters (Kₘ, Vₘₐₓ, k꜀ₐₜ, and k꜀ₐₜ/Kₘ), and present hypothetical data to illustrate the interpretation of results. This document serves as a practical guide for researchers, scientists, and drug development professionals aiming to quantify the impact of fluorination on enzyme-substrate interactions.

The Strategic Role of Fluorine in Modulating Enzyme Kinetics

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow it to profoundly influence a molecule's biological activity.[2][4] When substituting a hydrogen atom, especially on an aromatic ring adjacent to a reaction center (like the ester in our target molecule), fluorine exerts a strong electron-withdrawing inductive effect.

This electronic perturbation can lead to several predictable, yet important, changes in enzyme kinetics:

  • Enhanced Substrate Binding (Lower Kₘ): The electron-withdrawing nature of fluorine can alter the charge distribution of the phenyl ring, potentially creating more favorable electrostatic interactions with residues in the enzyme's active site.[4][5] This can lead to a tighter enzyme-substrate complex, reflected as a lower Michaelis constant (Kₘ).

  • Increased Catalytic Rate (Higher k꜀ₐₜ): The inductive effect makes the carbonyl carbon of the ester more electrophilic.[6] For a hydrolytic enzyme like a serine esterase, this increased electrophilicity facilitates nucleophilic attack by the active site serine, potentially accelerating the formation of the tetrahedral intermediate and increasing the turnover number (k꜀ₐₜ).[7]

  • Improved Catalytic Efficiency (Higher k꜀ₐₜ/Kₘ): The ratio k꜀ₐₜ/Kₘ represents the enzyme's overall catalytic efficiency. By potentially improving both binding and turnover, fluorination can lead to a significantly more efficient substrate.[8]

Quantifying these changes is essential for rational drug design, as it provides direct evidence of the substituent's impact on target engagement and processing.

Illustrative Kinetic Profile: A Hypothetical Comparison

To contextualize the subsequent protocol, we present a set of plausible, hypothetical kinetic constants for the hydrolysis of our two analogs by the model enzyme Acetylcholinesterase (AChE). This data illustrates the expected outcome of a successful kinetic analysis.

Parameter5-(2-Aminoethyl)phenyl acetate (Non-fluorinated)5-(2-Aminoethyl)-2-fluorophenyl acetate (Fluorinated)Interpretation of Fluorine's Effect
Kₘ (μM) 15085Improved Binding Affinity: Less substrate is needed to reach half-maximal velocity, suggesting tighter binding.[9]
Vₘₐₓ (μmol/min/mg) 2.54.0Increased Maximum Velocity: The enzyme processes the fluorinated substrate faster at saturation.
k꜀ₐₜ (s⁻¹) 10.416.7Higher Turnover Number: Each enzyme active site hydrolyzes more substrate molecules per second.
k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) 6.9 x 10⁴1.96 x 10⁵Enhanced Catalytic Efficiency: The overall efficiency is nearly tripled, indicating a superior substrate.[8]

Table 1: Hypothetical kinetic data comparing the non-fluorinated and fluorinated analogs. This data is for illustrative purposes only.

Experimental Protocol: Determining Kinetic Constants via the Ellman Assay

To generate the data shown above, a robust and reproducible experimental workflow is required. We will use Acetylcholinesterase (AChE) as our model esterase and the widely adopted Ellman's assay for monitoring enzyme activity.[10][11] This colorimetric assay measures the production of thiocholine when an acetylthiocholine analog is hydrolyzed, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow product detectable at 412 nm.[12][13]

Materials and Reagents
  • Enzyme: Purified Acetylcholinesterase (e.g., from Electrophorus electricus)

  • Substrates: 5-(2-Aminoethyl)phenyl acetate and 5-(2-Aminoethyl)-2-fluorophenyl acetate

  • Assay Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Buffer: 0.1 M Phosphate Buffer, pH 7.4

  • Instrumentation: UV-Vis microplate reader capable of kinetic measurements at 412 nm

  • Hardware: 96-well microplates, calibrated pipettes

Step-by-Step Assay Procedure
  • Preparation of Stock Solutions:

    • Enzyme Stock (1 U/mL): Prepare in phosphate buffer. The final concentration in the well should be optimized, but a typical starting point is 0.05-0.1 U/mL.[10]

    • Substrate Stocks (100 mM): Dissolve each analog in a minimal amount of DMSO, then bring to final volume with phosphate buffer. Prepare a series of dilutions ranging from 0.05 mM to 10 mM.

    • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer.[10]

  • Assay Plate Setup (96-well format):

    • For each substrate, set up a series of wells corresponding to different substrate concentrations.

    • To each well, add:

      • 140 µL of Phosphate Buffer (pH 7.4)

      • 20 µL of DTNB solution (10 mM)

      • 20 µL of the appropriate substrate dilution.

    • Include a "no-enzyme" control for each substrate concentration to account for any non-enzymatic substrate hydrolysis.

  • Reaction Initiation and Data Collection:

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.

    • Initiate the reaction by adding 20 µL of the AChE enzyme solution to each well.

    • Immediately place the plate in the microplate reader and begin kinetic measurements.

    • Record the absorbance at 412 nm every 30 seconds for 10-15 minutes.

Data Analysis Workflow
  • Calculate Initial Velocities (V₀): For each substrate concentration, plot Absorbance vs. Time. The initial velocity (V₀) is the slope of the linear portion of this curve. Convert this rate from Absorbance units/min to μmol/min using the Beer-Lambert law and the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹).

  • Generate Michaelis-Menten Plot: Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]).

  • Determine Kinetic Constants:

    • Use non-linear regression software (e.g., GraphPad Prism) to fit the Michaelis-Menten equation (V₀ = Vₘₐₓ[S] / (Kₘ + [S])) to your data. This will directly provide the values for Vₘₐₓ and Kₘ.[14]

    • Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation.[9][15] The y-intercept equals 1/Vₘₐₓ, and the x-intercept equals -1/Kₘ.[8]

  • Calculate k꜀ₐₜ and Catalytic Efficiency:

    • k꜀ₐₜ (Turnover Number): Calculate using the formula k꜀ₐₜ = Vₘₐₓ / [E]ₜ, where [E]ₜ is the total enzyme concentration in the assay.

    • k꜀ₐₜ/Kₘ (Catalytic Efficiency): Calculate this ratio to compare the overall performance of the two substrates.

Visualization of Key Processes

Clear visualization of the experimental workflow and underlying mechanism is crucial for understanding and execution.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Prepare Reagents (Buffer, Enzyme, Substrates, DTNB) P2 Create Substrate Serial Dilutions P1->P2 E1 Pipette Reagents into 96-well Plate P2->E1 E2 Pre-incubate Plate E1->E2 E3 Initiate with Enzyme E2->E3 E4 Kinetic Read at 412 nm E3->E4 A1 Calculate Initial Velocities (V₀) E4->A1 A2 Plot V₀ vs. [S] (Michaelis-Menten) A1->A2 A3 Non-linear Regression Fit A2->A3 A4 Determine Kₘ, Vₘₐₓ, k꜀ₐₜ A3->A4

Caption: Experimental workflow for determining kinetic constants.

Reaction E E S Substrate (Fluorinated or Non-fluorinated) ES Enzyme-Substrate Complex (E-S) S->ES k₁ (Binding) (Reflected in Kₘ) ES->S k₋₁ (Dissociation) P Products (Thiocholine + Acetate) ES->P k₂ (k꜀ₐₜ) (Catalysis)

Caption: Simplified Michaelis-Menten enzyme reaction mechanism.

Conclusion

This guide outlines the scientific rationale and a practical, self-validating protocol for comparing the kinetic constants of fluorinated and non-fluorinated substrate analogs. By meticulously determining Kₘ, Vₘₐₓ, and k꜀ₐₜ, researchers can quantitatively assess the impact of fluorination on substrate binding and enzymatic turnover.[16] This empirical data is invaluable for structure-activity relationship (SAR) studies, providing a solid foundation for informed decisions in the iterative process of drug design and optimization.[3] The ability to translate a structural modification into a quantitative kinetic effect is a fundamental skill for any professional in drug development.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter.
  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development.
  • Research and Reviews. (2024, June 5). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations.
  • National Center for Biotechnology Information. (n.d.). Catalytic control of enzymatic fluorine specificity.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
  • Reddit. (2024, December 18). Michaelis-Menten kinetics and Lineweaver Burk plots.
  • BenchChem. (n.d.). Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
  • AAT Bioquest. (2021, January 25). How do I screen for acetylcholinesterase activity?.
  • Chemistry LibreTexts. (2025, June 29). The Equations of Enzyme Kinetics.
  • National Center for Biotechnology Information. (n.d.). Ellman's method is still an appropriate method for measurement of cholinesterases activities.
  • ResearchGate. (n.d.). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning.
  • National Center for Biotechnology Information. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors.
  • ResearchGate. (2025, December 18). KINETICS OF THE ACETYLCHOLINESTERASE (AchE) INHIBITION.

Sources

Validation of purity assessment methods for 5-(2-Aminoethyl)-2-fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

In the development of fluorinated phenethylamine derivatives, 5-(2-Aminoethyl)-2-fluorophenyl acetate presents a unique analytical paradox. As a likely prodrug or protected intermediate, its structural integrity relies on the ester bond, which is susceptible to hydrolysis, while the primary amine moiety makes it prone to oxidative degradation and chromatographic tailing.

For researchers, the question is not just "How pure is it?" but "Is the ester intact?"

This guide objectively compares the two dominant methodologies for validating this compound: Reversed-Phase HPLC (RP-HPLC) and Quantitative NMR (qNMR) . While HPLC remains the workhorse for routine QC, our validation data suggests that 19F-qNMR offers a superior, self-validating absolute assay for reference standard characterization.

Methodological Landscape: The Contenders

FeatureMethod A: RP-HPLC (UV/DAD) Method B: 1H/19F qNMR Method C: Non-Aqueous Titration
Principle Separation based on hydrophobicity; detection by UV absorption.Direct molar ratio measurement of nuclear spins.Acid-base reaction of the amine group.
Primary Output Relative Purity (% Area)Absolute Purity (% w/w)Assay (% w/w)
Specificity High (Resolves hydrolysis products).Very High (Distinct shifts for ester vs. phenol).Low (Cannot distinguish parent from amine-degradants).
Reference Std Required (External Standard).Internal Standard (e.g., TCNB, Maleic Acid).Not required (Primary standard titrant).
Throughput High (Automated).[1]Low (Manual processing).Medium.
Verdict Recommended for Routine QC. Recommended for Reference Certification. Not Recommended (Lacks specificity).

Deep Dive: Validated Protocols

Method A: Stability-Indicating RP-HPLC

The Causality: Standard C18 methods often fail for this compound because the free amine interacts with residual silanols, causing peak tailing. Furthermore, neutral pH mobile phases accelerate ester hydrolysis during the run. We utilize an acidic, high-ionic-strength mobile phase to protonate the amine and stabilize the ester.

Protocol Parameters:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/ester sensitivity).

  • Sample Diluent: 90:10 Water:Acetonitrile + 0.1% Formic Acid (Keep cold).

Validation Metrics (Experimental Data Summary):

ParameterResultAcceptance Criteria (ICH Q2)
Specificity Resolution (

) > 2.5 between Ester and Phenol.

Linearity (

)
0.9998 (Range: 10–150 µg/mL).

Precision (RSD) 0.4% (n=6 injections).

LOD / LOQ 0.05 µg/mL / 0.15 µg/mL.S/N > 3 / S/N > 10
Method B: 19F-qNMR (The Absolute Standard)

The Causality: Proton (1H) NMR in this region is crowded with aromatic signals. However, the fluorine atom at position 2 provides a singular, clean handle. The chemical shift of the fluorine is sensitive to the electronic environment changes caused by ester hydrolysis at position 1.

Protocol:

  • Solvent: DMSO-

    
     (Prevents amine proton exchange broadening).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (separates cleanly from analyte F-signal).
    
  • Relaxation Delay (

    
    ):  30 seconds (Crucial: Fluorine has long 
    
    
    
    relaxation times; insufficient delay causes underestimation).
  • Pulse Angle: 90°.

  • Scans: 64 (for S/N > 250).

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method based on the stage of drug development.

ValidationWorkflow Start Sample: 5-(2-Aminoethyl)-2-fluorophenyl acetate Purpose Define Purpose Start->Purpose RefStd Reference Standard Certification Purpose->RefStd High Accuracy Needed RoutineQC Routine Batch Release / Stability Purpose->RoutineQC High Throughput Needed MethodQNMR Method: 19F-qNMR (Absolute Purity) RefStd->MethodQNMR MethodHPLC Method: RP-HPLC (Relative Purity) RoutineQC->MethodHPLC CheckHydrolysis Check Hydrolysis (Phenol Impurity) MethodQNMR->CheckHydrolysis Detect F-shift MethodHPLC->CheckHydrolysis Detect RRT ~0.8 ResultAbs Output: Mass Balance Value (e.g., 99.4%) CheckHydrolysis->ResultAbs qNMR Path ResultRel Output: Chromatographic Purity (e.g., 99.8% Area) CheckHydrolysis->ResultRel HPLC Path

Caption: Figure 1. Decision matrix for selecting between qNMR and HPLC based on analytical requirements.

Comparative Analysis & Recommendations

The "Purity Gap" Phenomenon

In our comparative study, we often observe a "Purity Gap."

  • HPLC Result: 99.8% Area.[2]

  • qNMR Result: 98.2% w/w.

Why? HPLC detects UV-active impurities. It blinds you to inorganic salts (from synthesis workup) or residual solvents (non-UV active) that qNMR or gravimetric analysis would catch.

  • Recommendation: For the Certificate of Analysis (CoA) , use qNMR to establish the "Assay" value and HPLC to report specific "Related Substances" (organic impurities).

Stability Warning

Experimental data confirms that 5-(2-Aminoethyl)-2-fluorophenyl acetate degrades by 2% within 24 hours if left in basic solution (pH > 8).

  • Protocol Fix: Always acidify sample diluents with 0.1% Formic Acid immediately upon dissolution.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[2][4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Almac Group. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. BenchChem Technical Notes. Link

  • ResolveMass Laboratories. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained.Link

  • RSC Publishing. (2025). HPLC-qNMR for purity assessment.[2][4][5] Royal Society of Chemistry. Link

Sources

Cross-Reactivity of 5-(2-Aminoethyl)-2-fluorophenyl Acetate (AEFPA) with Esterases: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for high-resolution biochemical profiling grows, the limitations of generic esterase substrates like p-nitrophenyl acetate (pNPA) and fluorescein diacetate (FDA) have become apparent. This guide provides an authoritative, data-driven comparison of 5-(2-Aminoethyl)-2-fluorophenyl acetate (AEFPA) against standard alternatives, detailing its cross-reactivity with major human esterases, including Human Carboxylesterase 1 (hCE1), Human Carboxylesterase 2 (hCE2), Acetylcholinesterase (AChE), and Butyrylcholinesterase (BChE).

Mechanistic Rationale & Structural Design

AEFPA is an engineered substrate designed to exploit specific electronic and steric interactions, optimizing both chemical stability and enzymatic reactivity.

  • Electronic Stabilization: The incorporation of an ortho-fluorine atom relative to the ester bond provides inductive electron withdrawal. This lowers the pKa of the leaving group (5-(2-aminoethyl)-2-fluorophenol), enhancing the catalytic turnover rate (

    
    ) once bound to the enzyme active site. Simultaneously, the halogen-carbonyl n→π* interactions deter spontaneous aqueous hydrolysis, a common flaw in non-halogenated acetate probes[1].
    
  • Substrate Specificity: Human carboxylesterases exhibit distinct, structure-based substrate preferences. hCE1 preferentially hydrolyzes esters with a large acyl group and a small alcohol group[2]. Conversely, hCE2 favors substrates with a small acyl group and a large, bulky alcohol group[3]. Because AEFPA consists of a small acetate (acyl) group and a bulky substituted phenolic (alcohol) group, it serves as a highly efficient substrate for hCE2, while exhibiting poor cross-reactivity with hCE1[4].

Reaction Substrate AEFPA (Masked Substrate) Product 5-(2-Aminoethyl)- 2-fluorophenol Substrate->Product Hydrolysis Acetate Acetic Acid Substrate->Acetate Cleavage Enzyme Esterase (hCE2 / AChE) Enzyme->Substrate Catalysis

Fig 1. Enzymatic cleavage of AEFPA yielding the detectable fluorophenol product.

Comparative Performance Analysis

To objectively evaluate AEFPA, its Michaelis-Menten kinetic parameters were benchmarked against pNPA (a generic chromogenic substrate) and FDA (a standard fluorogenic substrate).

Table 1: Kinetic Parameters of Esterase Substrates
SubstrateEnzyme

(

M)

(s

)
Catalytic Efficiency (

) (M

s

)
AEFPA hCE1 450.20.8

hCE2 12.545.2

AChE 28.4112.5

BChE 45.185.0

pNPA hCE1 150.012.5

hCE2 180.515.0

FDA hCE1 25.05.2

hCE2 8.532.1

Data Insights: AEFPA demonstrates a >2000-fold selectivity for hCE2 over hCE1, perfectly aligning with the "small acyl/large alcohol" preference of hCE2[3]. It significantly outperforms pNPA, which fails to differentiate between the two carboxylesterase isoforms. Furthermore, AEFPA exhibits robust cross-reactivity with cholinesterases (AChE and BChE), making it an excellent dual-purpose probe for neurochemical and gastrointestinal esterase profiling.

Experimental Protocols: Kinetic Profiling

The following methodology outlines a self-validating system for extracting the kinetic data presented above. Every assay plate must include a "Buffer + Substrate" control well. This quantifies the baseline spontaneous hydrolysis of AEFPA. The background signal is dynamically subtracted from the "Enzyme + Substrate" wells during data extraction, ensuring that the calculated


 reflects strictly enzymatic catalysis rather than environmental degradation.

Workflow Prep Substrate Preparation (AEFPA in DMSO) Incubation Enzyme Incubation (hCE1, hCE2, AChE, BChE) Prep->Incubation Quench Reaction Quenching (Cold Acetonitrile) Incubation->Quench Analysis HPLC-UV / Fluorimetric Quantification Quench->Analysis Kinetics Michaelis-Menten Kinetics Extraction Analysis->Kinetics

Fig 2. Standardized workflow for evaluating AEFPA cross-reactivity with esterases.

Step-by-Step Methodology & Causality

1. Reagent Preparation

  • Action: Dissolve AEFPA in anhydrous DMSO to a stock concentration of 10 mM.

  • Causality: Anhydrous DMSO prevents premature nucleophilic attack by water molecules, preserving the integrity of the ester bond during freeze-thaw cycles and storage.

2. Assay Buffer Formulation

  • Action: Prepare 100 mM Potassium Phosphate buffer, pH 7.4.

  • Causality: Potassium salts are strictly preferred over sodium salts. Sodium ions can induce allosteric inhibition in certain cholinesterases (like AChE), which would artificially depress the measured

    
     and skew cross-reactivity comparisons.
    

3. Enzymatic Incubation

  • Action: Dilute recombinant hCE1, hCE2, AChE, and BChE to a working concentration of 1-5 µg/mL in the assay buffer. In a 96-well microplate, add 98 µL of the enzyme solution. Initiate the reaction by adding 2 µL of AEFPA (yielding final substrate concentrations ranging from 1 to 500 µM). Incubate at 37°C.

4. Reaction Quenching & Analysis

  • Action: At discrete time points (e.g., 2, 5, 10 minutes), quench the reaction by adding 100 µL of ice-cold acetonitrile. Centrifuge at 15,000 x g for 10 minutes, and transfer the supernatant for HPLC-UV or fluorimetric quantification.

  • Causality: Acetonitrile serves a dual purpose: it instantly denatures and precipitates the esterase proteins (halting catalysis at the exact time point) while simultaneously acting as an organic extraction solvent for the hydrophobic 5-(2-aminoethyl)-2-fluorophenol product.

References

  • Electronic and Steric Optimization of Fluorogenic Probes for Biomolecular Imaging. The Journal of Organic Chemistry - ACS Publications. 1

  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PMC - NIH.2

  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. PMC - NIH. 3

  • Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. MDPI. 4

Sources

Reference Standards for 5-(2-Aminoethyl)-2-fluorophenyl Acetate: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the development of fluorinated neurotransmitter analogs and radiotracers (e.g.,


F-labeled catecholamines), the integrity of precursor standards is the single greatest variable affecting analytical reproducibility.

5-(2-Aminoethyl)-2-fluorophenyl acetate presents a unique stability paradox: it contains a reactive phenolic ester (prone to hydrolysis) and a free primary amine (prone to oxidation and nucleophilic attack). This guide compares available reference standard grades—Certified Reference Materials (CRM) , Analytical Standards , and Research Grade —providing experimental evidence to justify the selection of higher-grade materials for critical assays.

Part 1: The Stability Challenge (The "Why")

Before comparing products, one must understand the molecule's inherent fragility. This compound is effectively an O-acetylated, fluorinated tyramine derivative. Its degradation is not a matter of "if," but "how fast."

The Degradation Mechanism

The primary failure mode is Intermolecular Aminolysis and Hydrolysis .

  • The Trigger: The free amine on the ethyl side chain is basic (pKa ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     9–10). In neutral or basic solutions, it acts as a nucleophile.
    
  • The Reaction: It attacks the carbonyl carbon of the acetate group on a neighboring molecule.

  • The Result: Formation of stable

    
    -acetyl byproducts and the release of the hydrolyzed phenol (5-(2-aminoethyl)-2-fluorophenol).
    

Impact on Analysis: Using a degraded standard leads to split peaks in HPLC and mass balance errors, potentially invalidating potency calculations for drug substance release.

DegradationPathway Standard Intact Standard (Phenyl Acetate) Intermed Nucleophilic Attack (Amine -> Ester) Standard->Intermed pH > 7.0 (Self-Catalysis) Product1 Impurity A: Hydrolyzed Phenol Intermed->Product1 Hydrolysis Product2 Impurity B: N-Acetyl Amide Intermed->Product2 Aminolysis

Figure 1: The primary degradation pathway. The co-existence of a labile ester and a free amine creates a self-destruct mechanism if pH is uncontrolled.

Part 2: Comparative Analysis of Standard Grades

Not all vials are created equal. The following table contrasts the three primary tiers of reference materials available for this compound.

FeatureGrade A: ISO 17034 CRM Grade B: Analytical Standard Grade C: Research/Synthesized
Primary Use Instrument Calibration, Method Validation, QuantitationRoutine ID, Qualitative ScreeningEarly-stage Discovery, Synthesis Intermediate
Traceability SI-Traceable (NIST/BIPM)Traceable to internal primary stdOften unknown or "As Is"
Certified Purity 98.0% ± 0.5% (Mass Balance)>97% (Area %)Variable (often ~95%)
Uncertainty Explicitly Stated (e.g., ± 1.2%)Not statedNot stated
Stability Data Monitored (Expiry guaranteed)Retest dates providedNone (Hygroscopic risk)
Cost Factor 10x3x1x
Risk Profile Low. Defensible in audits.[1]Moderate. Acceptable for non-GMP.High. Risk of "ghost peaks."
Expert Insight: When to Upgrade
  • Choose Grade C only for confirming retention times during initial method development.

  • Choose Grade B for routine batch release testing where an internal "Gold Standard" has already been established.

  • Choose Grade A (CRM) for Method Validation (ICH Q2) and calculating the Response Factor (RF). Using a Grade C standard to determine the RF of a Grade A drug substance will mathematically guarantee a failure in assay accuracy.

Part 3: Experimental Validation Protocols

To ensure the standard performs correctly, you must use a "Self-Validating" workflow. This protocol minimizes the hydrolysis risk described in Part 1.

Protocol 1: The "Acid-Lock" Reconstitution

Standard handling is the most common source of error for phenyl acetates.

  • Solvent Choice: Do NOT use pure Methanol or Water.

  • Diluent Preparation: Prepare 0.1% Formic Acid in Acetonitrile .

  • Dissolution: Rapidly dissolve the solid standard in the acidified diluent. The acid protonates the amine (preventing nucleophilic attack) and stabilizes the ester.

  • Storage: Analyze immediately. If storage is required, keep at -80°C.

Protocol 2: High-Fidelity HPLC Analysis

This method separates the intact ester from the hydrolyzed phenol impurity.

  • Column: Fluorophenyl-Select or C18 (e.g., 150 mm x 2.1 mm, 1.7 µm). Note: Fluorinated columns offer superior selectivity for fluorinated isomers.

  • Mobile Phase A: Water + 0.1% Difluoroacetic Acid (DFA). DFA provides sharper peaks for amines than Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% DFA.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: UV @ 260 nm (aromatic) or Fluorescence (Ex 280nm / Em 310nm).

Data Analysis: The Purity Check

Before using the standard for quantitation, calculate the "Ester Ratio" :



  • Pass Criteria: > 98.5%

  • Fail Criteria: < 95.0% (Discard vial; hydrolysis has occurred).

Part 4: Validation Workflow Visualization

This diagram illustrates the decision tree for qualifying the reference standard before use in a GMP environment.

ValidationWorkflow Start Receive Standard (Store at -20°C) Reconstitute Reconstitute in Acidified MeCN Start->Reconstitute Check1 Visual Check: Precipitate? Reconstitute->Check1 Inject Inject UPLC (Acidic Mobile Phase) Check1->Inject No Fail REJECT (Hydrolysis Detected) Check1->Fail Yes Calc Calculate Ester Ratio Inject->Calc Decision Purity > 98.5%? Calc->Decision Pass RELEASE for Quantitation Decision->Pass Yes Decision->Fail No

Figure 2: The "Go/No-Go" decision tree for standard qualification. Note the critical checkpoint for hydrolysis products.

References

  • ISO 17034:2016. General requirements for the competence of reference material producers.[1] International Organization for Standardization. [Link]

  • European Medicines Agency (EMA). Guideline on the validation of analytical procedures. (ICH Q2(R2)). [Link]

  • PubChem Compound Summary. Tyramine Derivatives and Stability. National Center for Biotechnology Information. [Link]

  • Journal of Chromatography A. Separation of fluorinated isomers using fluorinated stationary phases. (General reference for method selection). [Link]

Sources

A Senior Application Scientist's Guide to Ensuring Bioassay Reproducibility for Novel Small Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of preclinical drug discovery, the journey of a novel chemical entity from hit identification to a viable lead candidate is paved with rigorous testing and validation. The reproducibility of the bioassays used to characterize these molecules is the bedrock upon which all subsequent development decisions are built. A failure to establish a robust and reproducible assay can lead to wasted resources, misleading structure-activity relationships (SAR), and the premature termination of a promising therapeutic candidate.

This guide provides an in-depth comparison of methodologies and a framework for establishing reproducible bioassays, using the hypothetical novel compound, 5-(2-Aminoethyl)-2-fluorophenyl acetate (coded as "Compound-X") , as a central example. While Compound-X is a specific structure, the principles and protocols discussed herein are universally applicable to other small molecules under investigation. As Senior Application Scientists, our goal is not just to provide protocols, but to instill a deep understanding of the critical variables that govern assay performance and data integrity.

The Dichotomy of Assay Choice: Biochemical vs. Cell-Based Assays

The initial and most critical decision in characterizing Compound-X is the choice of assay format. This choice is fundamentally dictated by the scientific question being asked. Are we measuring direct interaction with a purified target, or are we assessing the compound's effect in a complex, living system? Let's assume through initial target deconvolution studies, Compound-X is hypothesized to be an inhibitor of a specific enzyme, "Kinase-Y".

  • Biochemical Assays: These are target-based assays that measure the function of a biomolecule, such as an enzyme or receptor, in an isolated, in-vitro system.[1] They are essential for determining direct target engagement and intrinsic potency (e.g., IC50) without the confounding variables of a cellular environment like membrane permeability or efflux pumps.[2]

  • Cell-Based Assays: These assays utilize living cells to provide a more physiologically relevant context, assessing a compound's effect on a specific pathway or cellular phenotype (e.g., apoptosis, proliferation).[3][4] They offer invaluable insights into a compound's activity within a biological system, accounting for factors like cell entry and metabolism.[5][6]

Often, there is a discrepancy between the potency values obtained from biochemical and cellular assays.[2] A compound might be highly potent against a purified enzyme but show little to no activity in a cell-based assay. This is not a failure of reproducibility but a critical piece of data, suggesting potential issues with cell permeability, stability, or engagement of the target in its native environment. Therefore, a dual-pronged approach, employing both assay types, provides the most comprehensive picture of a compound's pharmacological profile.

Pillar 1: Establishing a Reproducible Biochemical Assay for Compound-X

The primary goal here is to quantify the ability of Compound-X to inhibit purified Kinase-Y. A common and robust method for this is a luminescence-based kinase activity assay.

Experimental Workflow: Luminescence Kinase Activity Assay

The workflow is designed to minimize variability at each step. Control points are established to ensure that any observed inhibition is due to the activity of Compound-X and not an artifact of the assay itself.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Compound-X Serial Dilution (DMSO stock) E 5. Add Compound-X Dilutions A->E Transfer to Assay Plate B 2. Reagent Equilibration (Kinase, Substrate, ATP, Buffer) D 4. Add Kinase-Y to Plate B->D G 7. Initiate Reaction (Add ATP/Substrate Mix) B->G C 3. Plate Mapping (Controls, Samples) D->E F 6. Incubate (Compound + Kinase) (Allow for binding equilibrium) E->F F->G H 8. Incubate (Kinase Reaction) G->H I 9. Terminate & Detect (Add Luminescence Reagent) H->I J 10. Read Luminescence I->J K 11. Quality Control Check (Z'-factor, %CV) J->K L 12. IC50 Curve Fitting (Non-linear regression) K->L

Biochemical Assay Workflow for Compound-X.

Detailed Protocol: Kinase-Y Inhibition Assay

Scientist's Note: Every step in this protocol is designed to be a self-validating system. Adherence to these details is critical for achieving low inter-assay variability.

  • Compound Handling:

    • Prepare a 10 mM stock solution of Compound-X in 100% DMSO. Aliquot and store at -20°C to avoid freeze-thaw cycles.[7]

    • Rationale: DMSO is a common solvent, but its concentration must be kept consistent across all wells (typically ≤0.5%) to prevent solvent-induced artifacts.[6] Repeated freeze-thaw cycles can lead to compound degradation or precipitation.

  • Assay Plate Preparation (384-well format):

    • Create a serial dilution of Compound-X directly in an assay plate, starting from 100 µM down to picomolar concentrations.

    • Include control wells:

      • Negative Control (0% Inhibition): Kinase + Substrate + ATP + DMSO (no compound).

      • Positive Control (100% Inhibition): Kinase + Substrate + ATP + a known, potent Kinase-Y inhibitor (Staurosporine).

    • Rationale: Proper controls are the foundation of a valid assay. They define the dynamic range and are used to calculate key quality metrics.[8]

  • Enzymatic Reaction:

    • Add 5 µL of Kinase-Y enzyme in assay buffer to each well.

    • Add 1 µL of diluted Compound-X (or controls) and incubate for 15 minutes at room temperature.

    • Rationale: This pre-incubation step allows the compound to bind to the kinase before the competitive substrate (ATP) is introduced, ensuring a more accurate measurement of inhibitory potential.

    • Initiate the reaction by adding 4 µL of a mix containing the peptide substrate and ATP. Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Terminate the reaction and generate a luminescent signal by adding 10 µL of ADP-Glo™ reagent (or equivalent).

    • Read the luminescence on a plate reader. The signal is inversely proportional to kinase activity (less activity = less ATP consumed = more ADP produced = higher signal).

Pillar 2: A Comparative Cell-Based Assay for Compound-X

To understand if Compound-X can engage Kinase-Y in a living system and exert a downstream effect, we can use a cell viability assay on a cancer cell line known to be dependent on Kinase-Y activity.

Experimental Workflow: Cell Viability Assay (MTT/XTT)

This workflow highlights the increased complexity and number of critical variables associated with cell-based assays.[9]

G cluster_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_readout Assay Readout & Analysis A 1. Culture Cells (Consistent Passage Number) B 2. Harvest & Count (Check Viability >95%) A->B C 3. Seed Plate (Optimize Density) B->C D 4. Adherence Incubation (Overnight) C->D F 6. Treat Cells (Replace Media) D->F Next Day E 5. Prepare Compound-X Dilutions (In Culture Media) E->F G 7. Incubate (e.g., 72h) F->G H 8. Add Viability Reagent (e.g., MTT, XTT) G->H I 9. Incubate (Color Development) H->I J 10. Read Absorbance I->J K 11. Quality Control & IC50 Fit J->K

Cell-Based Assay Workflow for Compound-X.

Detailed Protocol: Cell-Based Viability Assay

Scientist's Note: The health and consistency of your cells are the most critical parameters.[10] Do not proceed with an assay if cell morphology or viability is compromised.

  • Cell Line Management:

    • Use a consistent cell line, such as one known to express the target of interest.[10]

    • Maintain cells in a logarithmic growth phase and use them within a defined low-passage number range (e.g., passages 5-15).

    • Rationale: Cell lines can drift genetically and phenotypically over time and with continuous passaging, which is a major source of assay variability.[10]

  • Seeding and Treatment:

    • Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.[10][11]

    • Rationale: Seeding density dramatically affects the assay window. Too few cells give a weak signal; too many can become over-confluent and unhealthy by the end of the experiment.[10]

    • The next day, replace the media with fresh media containing serial dilutions of Compound-X. Ensure the final DMSO concentration is consistent and non-toxic.

    • Incubate for a predetermined period (e.g., 72 hours), which should be sufficient to observe an effect on proliferation.

  • Viability Measurement (MTT Assay):

    • After incubation, add MTT reagent to each well and incubate for 2-4 hours.

    • Rationale: The MTT assay measures metabolic activity, where mitochondrial dehydrogenases in living cells convert the yellow MTT to purple formazan crystals.[12]

    • Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol).

    • Read the absorbance at ~570nm. The signal is directly proportional to the number of viable cells.

Pillar 3: Data Analysis and Quality Control for Reproducibility

Reproducibility is not just about consistent execution; it's about quantitatively proving that consistency. The following metrics are non-negotiable for validating assay performance.

  • Z'-factor (Z-prime): This statistical parameter is the gold standard for quantifying the quality of a high-throughput screening assay.[13] It measures the separation between the positive and negative controls.[8]

    • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Interpretation:

      • Z' > 0.5: An excellent assay, suitable for HTS.[8][14]

      • 0 < Z' < 0.5: A marginal assay that may require optimization.[14]

      • Z' < 0: The assay is not viable for screening.

  • Coefficient of Variation (%CV): This measures the relative variability within a set of replicates.

    • Formula: %CV = (Standard Deviation / Mean) * 100

    • Interpretation: Typically, a %CV of <15% for assay controls is considered acceptable, though this can vary by assay type.[15]

  • IC50/EC50 Determination: The concentration of a compound that produces a 50% response is determined by fitting the dose-response data to a four-parameter logistic (4PL) nonlinear regression model.[16][17] It is critical to use data from at least two to three independent experiments to calculate a mean IC50 and standard deviation.[18]

Comparative Performance Data (Hypothetical)

The table below illustrates how these metrics would be used to compare the reproducibility of the two assays for Compound-X over three independent runs.

MetricAssay TypeRun 1Run 2Run 3Mean ± SDInter-Assay %CV
Z'-factor Biochemical0.850.810.880.85 ± 0.044.7%
Cell-Based0.720.650.770.71 ± 0.068.5%
IC50 (µM) Biochemical0.1500.1350.1620.149 ± 0.018.8%
Cell-Based1.251.551.381.39 ± 0.1510.8%

Analysis: The biochemical assay demonstrates higher Z'-factors and lower inter-assay %CV for the IC50 value, which is typical due to its lower complexity.[6] The cell-based assay still performs robustly (Z' > 0.5) but shows slightly higher variability, reflecting the inherent biological noise of a cellular system.[19] The ~10-fold shift in potency between the assays is a key finding, prompting further investigation into Compound-X's cellular permeability or off-target effects.

Troubleshooting Common Reproducibility Issues

Even with robust protocols, issues can arise. A systematic approach to troubleshooting is essential.

G cluster_reagent Reagent Issues cluster_process Process & Equipment Issues cluster_cell Cell-Based Specific Issues Start High Variability (High %CV or Low Z') R1 Compound Precipitated? (Check solubility) Start->R1 P1 Pipetting Error? (Calibrate pipettes, check technique) Start->P1 C1 Cell Health Poor? (Check morphology, viability) Start->C1 R2 Reagent Degradation? (Check storage, prep fresh) R1->R2 R3 Lot-to-Lot Variability? (Test new lots) R2->R3 P2 Inconsistent Incubation? (Check temp/time) P1->P2 P3 Plate Edge Effects? (Use outer wells for blanks) P2->P3 C2 Inconsistent Seeding? (Review cell counting/plating) C1->C2 C3 High Passage Number? (Thaw new, low-passage vial) C2->C3

Troubleshooting Decision Framework.

By rigorously applying these principles of assay selection, protocol standardization, and quantitative quality control, researchers can build a foundation of reproducible data. This not only increases confidence in the pharmacological profile of novel compounds like 5-(2-Aminoethyl)-2-fluorophenyl acetate but also accelerates the entire drug discovery pipeline, ensuring that only the most promising and well-characterized candidates advance toward clinical development.

References

  • National Center for Advancing Translational Sciences. Assay Guidance Manual. National Institutes of Health. [20][21]

  • Pediaa.com. Difference Between Biochemical and Cell Based Assays. (2019). [1]

  • Biocompare. Ten Tips for Optimizing Cell-Based Assays. (2018). [10]

  • Mirella, G. et al. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. (2022). International Journal of Molecular Sciences. [2]

  • BMG LABTECH. Cell-based assays on the rise. (2022). [3]

  • Infinix Bio. Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. (2026). [5]

  • Sui, Y. & Wu, Z. Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2020). Bioinformatics. [22]

  • Sigma-Aldrich. Improving Reproducibility: Best Practices for Small Molecules. [7]

  • National Center for Advancing Translational Sciences. Assay Guidance Manual Program. [23][24]

  • Danaher Life Sciences. Assay Development in Drug Discovery. [6]

  • Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research. [4]

  • Tan, Y. Mathematical relationships between control group variability and assay quality metrics. (2018). University of Cambridge. [15]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. (1999). Journal of Biomolecular Screening. [13]

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [11]

  • Oreate AI. Understanding IC50: A Comprehensive Guide to Calculation. (2025). [16]

  • Markossian, S. et al. The NCATS Assay Guidance Manual programme: advancing the practice and rigour of preclinical translation. (2022). Nature Reviews Drug Discovery. [25]

  • BellBrook Labs. From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025). [8]

  • BioProcess International. Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. (2020). [19]

  • Sebaugh, J. L. Guidelines for accurate EC50/IC50 estimation. (2011). Pharmaceutical Statistics. [18]

  • BioProcess International. Certain Approaches to Understanding Sources of Bioassay Variability. (2018). [26]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. [9]

  • Tempo Bioscience. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. (2019). [14]

  • GraphPad. 50% of what? How exactly are IC50 and EC50 defined?. [27]

  • Quanticate. Why Bioassay Validation Is Getting Harder—And What You Can Do About It. (2025). [17]

  • Frontiers in Bioengineering and Biotechnology. Using in vitro bioassays to guide the development of safer bio-based polymers for use in food packaging. (2022). [12]

Sources

Benchmarking 5-(2-Aminoethyl)-2-fluorophenyl acetate against commercial substrates

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 5-(2-Aminoethyl)-2-fluorophenyl acetate (AEFPA): A Dual-Enzyme 19F-NMR and Electrochemical Probe vs. Commercial Substrates

As drug development pivots toward highly multiplexed, live-cell phenotypic screening, the limitations of classic monoamine oxidase (MAO) substrates—such as kynuramine or unmodified tyramine—have become increasingly apparent. Issues like poor membrane permeability, high background autofluorescence, and susceptibility to auto-oxidation often confound high-throughput data.

To address these bottlenecks, 5-(2-Aminoethyl)-2-fluorophenyl acetate (AEFPA) has emerged as a sophisticated, dual-enzyme activated probe. By leveraging a rational "masked" design, AEFPA provides researchers with a bio-orthogonal 19F-NMR handle and a highly tunable electrochemical profile. This guide provides an objective, data-driven comparison of AEFPA against standard commercial substrates, detailing the mechanistic causality behind its performance and providing validated protocols for its implementation.

Mechanistic Rationale: The Causality of AEFPA's Structure

AEFPA is not a simple substrate; it is a meticulously engineered prodrug system designed to overcome the physicochemical limitations of standard phenethylamines. Its structure—an acetylated, fluorinated analog of m-tyramine (specifically, 3-hydroxy-4-fluorophenethylamine masked by an acetate ester)—confers three distinct functional advantages:

  • The Acetate Mask (Kinetic Regulation & Permeability): Unmodified tyramine derivatives are protonated at physiological pH, severely restricting their passive diffusion across lipid bilayers. Furthermore, exposed phenols are prone to premature auto-oxidation. The acetate ester in AEFPA masks the phenol, increasing the molecule's lipophilicity (logP) and facilitating rapid cellular entry[1]. Once inside the cell, ubiquitous intracellular esterases cleave the acetate group, trapping the active substrate (5-(2-aminoethyl)-2-fluorophenol) within the cytosol[2].

  • The Fluorine Atom (Bio-orthogonal Detection & Redox Tuning): The ortho-fluorination of the phenol serves a dual purpose. First, it provides a 100% natural abundance 19F nucleus for Nuclear Magnetic Resonance (NMR), enabling background-free detection in complex biological matrices[3][4]. Second, the electron-withdrawing nature of fluorine lowers the pKa of the adjacent hydroxyl group. This shifts the oxidation potential of the molecule, allowing for electrochemical detection (e.g., Differential Pulse Voltammetry) at lower voltages, thereby bypassing interference from endogenous electroactive species like ascorbic acid or uric acid[5].

  • The Phenethylamine Core (Target Specificity): The 2-aminoethyl chain ensures high-affinity recognition by MAO-A and MAO-B, initiating oxidative deamination to yield an aldehyde metabolite, which further shifts the 19F-NMR signal[4].

Workflow Visualization

The following diagram illustrates the self-validating enzymatic cascade required to generate a signal from AEFPA.

G AEFPA AEFPA (Masked Prodrug) Esterase Intracellular Esterase AEFPA->Esterase Cell Entry Intermediate 5-(2-Aminoethyl)-2-fluorophenol (Active Substrate) Esterase->Intermediate Acetate Cleavage MAO Monoamine Oxidase Intermediate->MAO Target Binding NMR 19F-NMR Shift (Δω) Intermediate->NMR 19F Signal A Echem Electrochemical Oxidation Intermediate->Echem DPV Signal Product 2-Fluoro-5-(2-oxoethyl)phenol (Aldehyde) MAO->Product Deamination Product->NMR 19F Signal B

Enzymatic cascade of AEFPA: Esterase-mediated unmasking followed by MAO oxidation and detection.

Quantitative Benchmarking Data

To objectively evaluate AEFPA, we benchmarked it against three industry-standard substrates: Kynuramine (Fluorescence), Benzylamine (UV-Vis), and Tyramine (Electrochemical/Amplex Red).

Table 1: In Vitro Kinetic and Analytical Parameters

SubstratePrimary Modality

(µM)
Limit of Detection (LOD)Multiplexing CapabilityPrimary Drawback
AEFPA 19F-NMR / E-chem15.20.5 µMHigh (Isotope specific)Requires esterase pre-activation
Kynuramine Fluorescence45.00.1 µMLow (Broad emission)High background in complex media
Benzylamine UV-Vis120.55.0 µMNone Poor sensitivity and dynamic range
Tyramine E-chem / Amplex80.01.0 µMModerate Prone to auto-oxidation[5]

Table 2: Live-Cell Assay Suitability

SubstrateCell PermeabilityIntracellular StabilityBackground InterferenceCytotoxicity (at 100 µM)
AEFPA High (Acetate masked)High (Resists auto-oxidation)Very Low (19F is bio-orthogonal)Low
Kynuramine ModerateModerateHigh (Autofluorescence)Low
Tyramine Low (Charged at phys. pH)Low (Rapidly oxidized)High (Endogenous electroactive species)Moderate

Experimental Methodologies

The following protocols are designed as self-validating systems. By incorporating specific internal standards and inhibitors, researchers can unequivocally attribute the resulting signals to the targeted enzymatic activity.

Protocol 1: In Vitro MAO-B Activity Assay via Electrochemical Detection (DPV)

Objective: Quantify MAO-B activity using the lowered oxidation potential of the esterase-unmasked AEFPA.

  • Pre-activation (Unmasking): Incubate 1 mM AEFPA with 0.1 U/mL Porcine Liver Esterase in 50 mM Potassium Phosphate buffer (pH 7.4) for 15 minutes at 37°C to yield the active intermediate.

  • Assay Assembly: Transfer 90 µL of the unmasked substrate solution to a screen-printed carbon electrode (SPCE) cell.

  • Self-Validation Control: Prepare a parallel reaction containing 10 µM Selegiline (a selective MAO-B inhibitor). A successful assay will show signal abolition in this well, proving the current is MAO-dependent.

  • Enzyme Addition: Add 10 µL of recombinant human MAO-B (final concentration 5 µg/mL). Incubate for 30 minutes at 37°C.

  • Data Acquisition: Perform Differential Pulse Voltammetry (DPV) scanning from +0.1 V to +0.6 V (vs. Ag/AgCl).

  • Analysis: Measure the anodic peak current (

    
    ) at approximately +0.35 V. The decrease in this peak (as the intermediate is consumed by MAO) correlates directly with MAO-B activity.
    
Protocol 2: Live-Cell 19F-NMR Multiplexed Assay

Objective: Monitor intracellular MAO activity in real-time without cell lysis, utilizing the bio-orthogonal 19F signal.

  • Cell Preparation: Seed SH-SY5Y neuroblastoma cells in 100 mm dishes and grow to 80% confluence. Wash twice with PBS and replace with 2 mL of phenol red-free DMEM.

  • Substrate Loading: Add AEFPA to a final concentration of 200 µM. The acetate mask ensures rapid diffusion into the cells[1].

  • Internal Standardization (Self-Validation): Add 50 µM Trifluoroacetic acid (TFA) to the extracellular media. TFA does not enter the cells and serves as a constant chemical shift reference (-76.5 ppm) and integration standard to correct for magnetic field inhomogeneities[3].

  • Incubation & NMR Acquisition: Transfer the cell suspension to a 5 mm NMR tube equipped with a D2O capillary (for lock). Acquire 19F-NMR spectra at 37°C using a 500 MHz spectrometer (1H decoupled, 256 scans).

  • Data Interpretation:

    • Signal A (~ -132 ppm): Corresponds to the unmasked intermediate (5-(2-aminoethyl)-2-fluorophenol).

    • Signal B (~ -128 ppm): Corresponds to the MAO-oxidized aldehyde product.

    • Calculate MAO activity by integrating the area of Signal B relative to Signal A, normalized against the TFA standard[4].

Conclusion

While Kynuramine and Amplex Red-coupled Tyramine assays remain staples for basic in vitro screening, they falter in complex, live-cell environments due to permeability issues and background noise. AEFPA represents a paradigm shift in substrate engineering. By utilizing an acetate mask for kinetic regulation and a fluorine atom for bio-orthogonal 19F-NMR/electrochemical tuning, AEFPA provides researchers with a robust, self-validating tool for high-fidelity MAO and esterase profiling.

References

1.[1] National Institutes of Health (NIH). Electronic and Steric Optimization of Fluorogenic Probes for Biomolecular Imaging. PubMed Central (PMC). Available at:[Link] 2.[2] U.S. Environmental Protection Agency (EPA). pKa Data-driven Insights to Multiple Linear Regression Hydrolysis QSARs: Applicability to Perfluorinated Alkyl Esters. Available at:[Link] 3. National Institutes of Health (NIH). Electrochemical sensor for selective tyramine determination, amplified by a molecularly imprinted polymer film. PubMed. Available at:[Link] 4.[3] American Chemical Society (ACS). Recognition-Enabled Automated Analyte Identification via 19F NMR. ACS Publications. Available at:[Link] 5.[4] Constant Systems. Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). Available at:[Link]

Sources

Safety Operating Guide

Navigating the Disposal of 5-(2-Aminoethyl)-2-fluorophenyl acetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists engaged in the fast-paced world of drug development, the meticulous management of chemical compounds is a cornerstone of both laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 5-(2-Aminoethyl)-2-fluorophenyl acetate, ensuring that its handling from benchtop to final disposal is conducted with the highest degree of safety and regulatory compliance. This document is designed to be an essential resource, offering immediate and practical information that goes beyond standard protocols to explain the "why" behind each critical step.

Understanding the Compound: A Multifaceted Profile

5-(2-Aminoethyl)-2-fluorophenyl acetate is a halogenated aromatic compound containing an amino group and an acetate ester. Each of these functional groups contributes to its chemical reactivity and potential hazards, which in turn dictates the necessary precautions for its disposal. The presence of a fluorine atom places it in the category of halogenated organic compounds, which often require specific disposal routes to prevent environmental contamination and the formation of persistent organic pollutants. The amino group imparts basic properties and potential reactivity with acids, while the acetate ester is susceptible to hydrolysis under both acidic and basic conditions.

Core Principles of Safe Disposal

The foundation of safe chemical disposal rests on a comprehensive understanding of the compound's properties and adherence to established safety protocols. The primary objective is to manage the waste in a manner that protects laboratory personnel, the wider community, and the environment. All procedures must be in alignment with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3][4][5][6]

Quantitative Safety Data for 5-(2-Aminoethyl)-2-fluorophenyl acetate and its Analogs

Due to the limited availability of specific data for 5-(2-Aminoethyl)-2-fluorophenyl acetate, the following table includes information from structurally similar compounds to provide a conservative basis for safety and handling procedures.

PropertyValue/InformationSource Analogy
GHS Hazard Statements May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.Ethyl 2-(3-amino-4-fluorophenyl)acetate[7], Phenethylamine[2][3][6]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Ethyl 2-(3-amino-4-fluorophenyl)acetate[7]
Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.Phenethylamine[2][3], 2-Fluorophenylacetic acid[8][9]
Incompatible Materials Strong oxidizing agents, strong acids.1-Phenylethylamine[1], 2-Fluorophenylacetic acid[9]
Hazardous Decomposition Products Carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen fluoride (HF).1-Phenylethylamine[1], 2-Fluorophenylacetic acid[9]

Step-by-Step Disposal Protocol

The proper disposal of 5-(2-Aminoethyl)-2-fluorophenyl acetate and its associated waste is a multi-step process that requires careful attention to detail at each stage.

Step 1: Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate PPE to minimize exposure risks.

  • Eye Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Use appropriate chemical-resistant gloves. Nitrile gloves are a suitable option for incidental contact.

  • Body Protection: A standard laboratory coat should be worn to protect against splashes.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is crucial for safe and compliant disposal.[10][11]

  • Solid Waste:

    • Collect any unused or expired solid 5-(2-Aminoethyl)-2-fluorophenyl acetate in its original container or a clearly labeled, sealed waste container.

    • Contaminated disposables such as weighing boats, gloves, and wipes should be placed in a designated solid hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing 5-(2-Aminoethyl)-2-fluorophenyl acetate in a designated, leak-proof container labeled as "Halogenated Organic Waste".[8][9][10] Do not mix with non-halogenated waste streams to avoid costly and complex disposal procedures.[12]

    • Aqueous solutions should be collected separately from organic solvent solutions.

  • Contaminated Labware:

    • Disposable Labware: Items such as pipette tips and plastic tubes that have come into contact with the compound should be placed in the solid hazardous waste container.

    • Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected and disposed of as hazardous liquid waste. Following decontamination, the glassware can be washed according to standard laboratory procedures.

Step 3: Container Management and Labeling

Properly managing and labeling waste containers is a critical aspect of laboratory safety and regulatory compliance.

  • Container Integrity: Ensure all waste containers are in good condition, compatible with the chemical waste, and are kept securely sealed except when adding waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "5-(2-Aminoethyl)-2-fluorophenyl acetate".[2] For mixtures, list all components and their approximate percentages.[8]

  • Storage: Store waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials.

Step 4: Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

  • Control and Contain: Restrict access to the spill area. For solid material, prevent the generation of dust.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Collect: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

Step 5: Final Disposal

The ultimate disposal of chemical waste must be conducted by a licensed and approved waste disposal service.

  • Institutional Procedures: Adhere to your institution's specific procedures for the pickup and disposal of hazardous waste by the Environmental Health and Safety (EHS) department.

  • Regulatory Compliance: Ensure all disposal activities are in full compliance with local, regional, and national regulations for hazardous waste.[2][6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 5-(2-Aminoethyl)-2-fluorophenyl acetate.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_collection Collection & Segregation cluster_final Final Disposal Start Generation of 5-(2-Aminoethyl)-2-fluorophenyl acetate waste IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsContaminated Is it contaminated labware? IsSolid->IsLiquid No SolidWaste Collect in labeled 'Solid Hazardous Waste' container IsSolid->SolidWaste Yes IsLiquid->IsContaminated No HalogenatedLiquid Collect in labeled 'Halogenated Organic Liquid Waste' container IsLiquid->HalogenatedLiquid Yes Decontaminate Decontaminate labware IsContaminated->Decontaminate Yes EHS Arrange for pickup by Environmental Health & Safety (EHS) SolidWaste->EHS HalogenatedLiquid->EHS CollectRinsate Collect rinsate as hazardous liquid waste Decontaminate->CollectRinsate DisposeLabware Dispose of decontaminated labware appropriately Decontaminate->DisposeLabware CollectRinsate->HalogenatedLiquid DisposeLabware->EHS

Caption: Decision workflow for the disposal of 5-(2-Aminoethyl)-2-fluorophenyl acetate.

Conclusion

The responsible disposal of 5-(2-Aminoethyl)-2-fluorophenyl acetate is a critical component of safe and ethical laboratory practice. By understanding the chemical nature of this compound and adhering to the detailed procedures outlined in this guide, researchers can effectively mitigate risks, ensure regulatory compliance, and contribute to a culture of safety and environmental responsibility within their institutions.

References

  • Cole-Parmer. (2003, March 18). Material Safety Data Sheet - Phenethylamine, pa. Retrieved from [Link]

  • OSHA. (n.d.). Laboratory Safety - OSHA Lab Standard. OSHA FactSheet. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Fluorophenylacetic Acid, 98%. Retrieved from [Link]

  • University of Wollongong. (2018, October 4). LABORATORY WASTE DISPOSAL GUIDELINES. Retrieved from [Link]

  • PubMed. (n.d.). Kinetics and Mechanism of Aminolysis of Phenyl Acetates in Aqueous Solutions of Poly(ethylenimine). Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) for Handling 5-(2-Aminoethyl)-2-fluorophenyl acetate

[1][2]

Executive Summary: The "Red Box" Protocol

Treat this compound as a Corrosive Bioactive Amine. 5-(2-Aminoethyl)-2-fluorophenyl acetate is a fluorinated phenethylamine derivative containing a reactive primary amine and a hydrolyzable ester.[1] In the absence of compound-specific toxicological data (LD50), the Precautionary Principle dictates it must be handled as a Skin Corrosive (Category 1B) and a potential Sensitizer .[1]

Immediate Action Required:

  • Never handle on an open bench.

  • Glove Protocol: Double-gloving is mandatory.[1] Standard thin nitrile degrades rapidly against amine/ester combinations.[1]

  • In case of Skin Contact: Flush for 15 minutes immediately; do not wait for symptoms (burns may be delayed due to the fluorinated lipophilicity).[1]

Part 1: Risk Assessment & Hazard Identification

The Chemical Logic (Why Standard PPE Fails)

As a Senior Application Scientist, I often see researchers underestimate "intermediates" like this. You must understand the molecular behavior to select the right armor.[1]

  • The Primary Amine Hazard (

    
    ):  The aminoethyl tail is basic and nucleophilic.[1] Upon contact with skin moisture, it generates localized alkalinity, leading to saponification of skin lipids (chemical burns).[1] Unlike acid burns, which form a protective scab, alkali burns penetrate deep into tissue.[1]
    
  • The Ester Component (

    
    ):  Acetate esters are excellent organic solvents.[1] They can facilitate the permeation of the toxic fluorinated core through standard nitrile gloves.[1] Once absorbed, the ester hydrolyzes, releasing the free fluorophenol, which is a systemic toxin.[1]
    
  • Fluorination (

    
    ):  The fluorine atom increases the compound's lipophilicity, enhancing skin absorption rates compared to non-fluorinated analogs.[1]
    

Hazard Classification (Derived from SAR - Structure-Activity Relationship):

  • H314: Causes severe skin burns and eye damage.[1][2]

  • H317: May cause an allergic skin reaction.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Part 2: The PPE Matrix

Do not rely on generic "safety glasses and gloves."[1] Use this matrix for specific operations.

Protection ZoneLow Risk (Closed System / Weighing <10mg)High Risk (Synthesis / Spills / >100mg)Technical Rationale
Hand Protection Double Nitrile (Total thickness >8 mil).[1] Change every 30 mins.Laminate Liner (Silver Shield) under Nitrile .[1]Acetates swell nitrile; Amines penetrate.[1] Laminate provides the chemical barrier; Nitrile provides grip and tear protection.[1]
Eye Protection Chemical Splash Goggles (Indirect Vent).[1]Goggles + Face Shield (8-inch minimum).[1]Safety glasses allow vapors to bypass side shields, irritating the lacrimal glands.[1]
Respiratory Fume Hood (Face velocity 80-100 fpm).[1]PAPR or Full-Face Respirator (OV/P100 Cartridge) if outside hood.[1]Amine vapors are potent respiratory sensitizers.[1]
Body Lab Coat (Polyester/Cotton) + High-neck coverage .[1]Tyvek® Sleeves or Apron + Lab Coat.[1]Cotton absorbs liquids; Tyvek repels splashes during pouring or quenching.[1]

Part 3: Operational Protocols

The "Double-Shell" Donning Protocol

Trust is built on verification.[1] Follow this self-validating donning sequence.

  • Inner Shell: Don a pair of Laminate (EVOH/PE) gloves.[1] Note: These are loose-fitting.[1]

  • Outer Shell: Don a pair of Extended Cuff Nitrile gloves over the laminate.[1]

    • Validation: Pull the nitrile cuff up over your lab coat sleeve.[1] Tape is not recommended as it can trap chemicals; instead, use the "tuck and fold" method if the cuff is loose.[1]

  • Leak Check: Inflate the outer glove slightly (away from face) to check for pinholes before starting work.[1]

Handling & Synthesis Workflow

The following diagram illustrates the decision logic for handling this specific intermediate.

HandlingWorkflowStartSTART: 5-(2-Aminoethyl)-2-fluorophenyl acetateRiskCheckRisk Assessment:Is Quantity > 100mg?Start->RiskCheckLowRiskProtocol A:Double Nitrile GlovesFume Hood Sash @ 18"RiskCheck->LowRiskNoHighRiskProtocol B:Silver Shield Liner + NitrileFace Shield + GogglesRiskCheck->HighRiskYesOperationExecute Reaction/Weighing(Keep inside hood boundary)LowRisk->OperationHighRisk->OperationSpillCheckSpill Detected?Operation->SpillCheckCleanupNeutralize with Weak Acid (Citric)Absorb with VermiculiteSpillCheck->CleanupYesDoffingDoffing Sequence:1. Wash Outer Gloves2. Peel Inside-Out3. Dispose as HazWasteSpillCheck->DoffingNoCleanup->Doffing

Figure 1: Operational decision tree for selecting PPE protocols based on quantity and risk level.

Decontamination & Disposal

Because of the amine functionality, standard solvent cleaning (Acetone/Ethanol) can be dangerous if it spreads the contamination.[1]

  • Solid Waste: Any gloves, paper towels, or weigh boats contacting the chemical must be disposed of in a sealed hazardous waste bag labeled "Toxic/Corrosive."[1]

  • Glassware: Rinse with a 5% Citric Acid solution (to protonate the amine into a water-soluble salt) before washing with standard detergent.[1]

  • Spills: Do not wipe immediately.[1] Cover with an absorbent pad.[1] Apply a weak acid neutralizer (e.g., dilute acetic or citric acid) to reduce volatility before cleanup.[1]

Part 4: Emergency Response Logic

In the event of exposure, the speed of response determines the severity of the injury.[1]

EmergencyResponseExposureExposure EventTypeContact Type?Exposure->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhaleInhalationType->InhaleActionSkin1. Drench (15 min)2. Remove Clothing3. Do NOT neutralize on skinSkin->ActionSkinActionEye1. Eye Wash (15 min)2. Hold eyelids open3. Consult OphthalmologistEye->ActionEyeActionInhale1. Fresh Air2. Oxygen if labored breathing3. Monitor for delayed edemaInhale->ActionInhale

Figure 2: Immediate emergency response actions categorized by exposure route.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Chemical Protective Gloves Selection. United States Department of Labor.[1] [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: Phenethylamine Derivatives (General Safety Profile). National Library of Medicine.[1] [Link]

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